molecular formula C13H9NO2 B3355616 9h-Carbazole-1-carboxylic acid CAS No. 6311-19-9

9h-Carbazole-1-carboxylic acid

Cat. No.: B3355616
CAS No.: 6311-19-9
M. Wt: 211.22 g/mol
InChI Key: DHHFGQADZVYGIE-UHFFFAOYSA-N
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Description

9H-Carbazole-1-carboxylic acid (CAS 6311-19-9) is a high-value carboxylic acid derivative of the carbazole heterocycle, serving as a versatile synthetic intermediate in organic chemistry and medicinal research. Its structure combines an electron-rich, rigid tricyclic scaffold with a carboxylic acid functional group, allowing for diverse derivatization and integration into complex molecular architectures. This compound is primarily recognized for its role as a key precursor in the total synthesis of numerous natural carbazole alkaloids, such as mukonine and mukoeic acid, which were first isolated from the curry-leaf tree ( Murraya koenigii ) . The synthetic utility of 9H-Carbazole-1-carboxylic acid is demonstrated in efficient routes involving modern transformations like Suzuki-Miyaura cross-coupling followed by Cadogan reductive cyclization . Carbazole derivatives, particularly N-substituted variants, exhibit a broad spectrum of documented biological activities, making this compound a valuable scaffold for developing new therapeutic agents . Research indicates potential for such molecules in areas including: Antimicrobial Agents: N-substituted carbazoles show promising activity against bacterial strains like S. aureus and E. coli , as well as fungal pathogens such as C. albicans . Anticancer Research: The carbazole core is a known pharmacophore in compounds studied for their antitumor and antiproliferative properties . Anti-inflammatory Applications: Related carbazole-based structures, including the non-steroidal anti-inflammatory drug Carprofen, highlight the scaffold's relevance in drug discovery . Beyond pharmaceutical research, carbazoles are significant in material science due to their inherent hole-transport properties, thermal stability, and tunable electronic structure, finding applications in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling and storage information, which recommends storing sealed in a dry, dark place at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFGQADZVYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286032
Record name 9h-carbazole-1-carboxylic acid
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Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-19-9
Record name Carbazole-1-carboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-carbazole-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 9H-Carbazole-1-carboxylic Acid (CAS 6311-19-9)

[1][2][3][4]

Abstract

9H-Carbazole-1-carboxylic acid (CAS 6311-19-9) is a critical heterocyclic building block in medicinal chemistry and materials science. Unlike its more common 3-substituted counterparts, the 1-substituted carbazole motif offers a unique steric and electronic profile, making it a privileged scaffold for designing selective kinase inhibitors (specifically JAK2) and high-performance organic semiconductors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and functional applications, designed for researchers requiring actionable, field-proven data.

Part 1: Chemical Identity & Physicochemical Profile[1][5][6]

The 1-position of the carbazole ring is sterically proximal to the pyrrolic nitrogen (N9), creating an intramolecular hydrogen-bonding potential and unique solubility characteristics compared to the 2-, 3-, or 4-isomers.

Core Data Table
PropertySpecificationNotes
CAS Number 6311-19-9
IUPAC Name 9H-Carbazole-1-carboxylic acidSynonyms: Carbazole-1-carboxylic acid
Molecular Formula C₁₃H₉NO₂
Molecular Weight 211.22 g/mol
Appearance White to off-white solidCrystalline powder
Melting Point 270.5 – 272.8 °CSignificantly higher than its methyl ester (136–138 °C) [1, 2].[1][2]
pKa (Predicted) ~3.83 ± 0.30Acidic strength comparable to substituted benzoic acids.
Solubility DMSO, DMF, hot EthanolInsoluble in water. Sparingly soluble in cold alcohols and non-polar solvents (Hexane).
LogP ~2.9Moderate lipophilicity; suitable for drug-like scaffolds.
Structural Visualization

The proximity of the carboxylic acid group at C1 to the N-H at position 9 allows for potential intramolecular hydrogen bonding, which influences the molecule's planarity and receptor binding affinity.

Part 2: Synthetic Routes & Manufacturing

Synthesis of 1-substituted carbazoles is synthetically more demanding than 3-substituted isomers due to the lack of direct electrophilic aromatic substitution (which favors C3 and C6). Two primary strategies are employed: the Suzuki-Cadogan Sequence (for regioselectivity) and the Modified Fischer Indole Synthesis .

Method A: Suzuki-Miyaura / Cadogan Cyclization (Preferred)

This route is preferred for generating the 1-isomer with defined regiochemistry, although it often yields a mixture of 1- and 3-isomers that requires chromatographic separation.

  • Step 1: Suzuki Coupling

    • Reagents: 3-bromo-benzoic acid methyl ester + 2-nitrophenylboronic acid (or vice versa).

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Conditions: K₂CO₃, Toluene/Water, Reflux.

    • Intermediate: 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.

  • Step 2: Cadogan Reductive Cyclization

    • Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

    • Solvent: o-Dichlorobenzene (high boiling point required).

    • Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, which inserts into the adjacent aromatic C-H bond.

    • Regioselectivity: Insertion into the ring bearing the carboxylate can occur at two ortho positions, yielding a mixture of Carbazole-1-carboxylate (target) and Carbazole-3-carboxylate.

  • Step 3: Hydrolysis

    • Reagents: KOH or NaOH, Ethanol/Water, Reflux.[2]

    • Product: 9H-Carbazole-1-carboxylic acid (precipitates upon acidification).

Method B: Modified Fischer Indole Synthesis
  • Precursors: Cyclohexanone + Phenylhydrazine.

  • Limitation: Direct synthesis often yields the tetrahydrocarbazole, which requires aromatization (e.g., with DDQ or Pd/C). Introducing the carboxylic acid at C1 specifically requires a pre-functionalized cyclohexanone (e.g., ethyl 2-oxocyclohexanecarboxylate), which can suffer from decarboxylation or steric hindrance during the hydrazone formation.

Synthetic Workflow Diagram

Synthesiscluster_legendProcess KeyStartPrecursors:2-Nitrophenylboronic acid+ 3-BromobenzoateBiarylIntermediate:2'-Nitro-biphenyl-3-carboxylateStart->BiarylSuzuki CouplingPd(0)NitreneReactive Species:Nitrene IntermediateBiaryl->NitreneDeoxygenationCyclizationCadogan Cyclization(PPh3, o-DCB, Reflux)Nitrene->CyclizationC-H InsertionMixtureIsomer Mixture:1-Ester + 3-EsterCyclization->MixtureSeparationChromatographicSeparationMixture->SeparationHydrolysisHydrolysis(KOH/EtOH)Separation->HydrolysisPure 1-EsterFinalTarget:9H-Carbazole-1-COOHHydrolysis->FinalStep1C-C Bond FormationStep2Ring Closure

Figure 1: Synthetic pathway via the Suzuki-Cadogan route, highlighting the critical separation step required to isolate the 1-isomer from the 3-isomer.

Part 3: Functional Applications in Drug Discovery

The 9H-carbazole-1-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.

JAK2 Kinase Inhibition

Derivatives of 9H-carbazole-1-carboxylic acid, specifically 1-carboxamides , have been identified as potent, ATP-competitive inhibitors of Janus Kinase 2 (JAK2).[3][4]

  • Mechanism: The carbazole core mimics the adenine ring of ATP. The 1-carboxamide group is positioned to form critical hydrogen bonds with the hinge region of the kinase (residues Leu932, Glu930).

  • Selectivity: The 1-position substitution vector directs the attached moiety into a specific hydrophobic pocket that is distinct in JAK2 compared to JAK1 or JAK3, providing high selectivity (up to 45-fold) [3].

  • Key Interaction: The N9-H acts as a hydrogen bond donor, while the carbonyl oxygen of the amide at C1 acts as an acceptor.

Antimicrobial & Anti-inflammatory Activity

The acid itself and its hydrazide derivatives exhibit broad-spectrum antimicrobial activity.

  • Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • SAR Insight: Conversion of the acid to a 1,2,4-triazole or hydrazide derivative significantly enhances lipophilicity and membrane permeability, improving MIC values [4].

Structure-Activity Relationship (SAR) Logic

SARCore9H-Carbazole-1-COOH(Scaffold)AmideAmide Formation(C1-CONHR)Core->AmideDerivatizationN_AlkN9-AlkylationCore->N_AlkSubstitutionAcidFree Acid(C1-COOH)Core->AcidNative StateJAK2High JAK2 Selectivity(Hinge Binder)Amide->JAK2Key PharmacophoreAntibacAntimicrobial Activity(S. aureus)Amide->AntibacEnhanced Activity(Hydrazides)SolubilityImproved Solubility(Prodrugs/Salts)N_Alk->SolubilityModulates LogPAcid->AntibacWeak Activity

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how the 1-carboxylic acid serves as a divergence point for therapeutic optimization.

Part 4: Handling, Stability & Analytics

Handling Protocols
  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

Analytical Validation

To confirm the identity of the 1-isomer versus the 3-isomer (a common impurity):

  • 1H NMR (DMSO-d6):

    • 1-COOH: Look for the deshielded doublet at ~8.2-8.4 ppm (H2) and the N-H signal (often broad >11 ppm). The proximity of the COOH to the N-H often causes a distinct downfield shift of the N-H proton compared to the 3-isomer.

    • 3-COOH: The H4 proton (singlet-like) appears distinctively downfield (~8.8 ppm) due to the ortho-carbonyl effect, which is absent in the 1-isomer at that position.

  • Melting Point:

    • 1-COOH: 270–273 °C.[2]

    • 3-COOH: ~226–228 °C [1].

    • Note: A mixed melting point will be significantly depressed.

References

  • Kanchani, J., & Subha, M. C. S. (2021).[5] Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.[2] Der Pharma Chemica, 13(2), 1-6. Link

  • LookChem. (n.d.). 9H-carbazole-1-carboxylic acid CAS 6311-19-9 Properties. Link

  • Zimmermann, K., et al. (2015).[4] 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters, 25(13), 2629-2634. Link

  • Bhandari, S. V., et al. (2012). Design, Synthesis and Biological Evaluation of Some New Carbazole Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Link

  • RCSB PDB. (2015). Crystal Structure of Janus Kinase 2 in Complex with a 9H-Carbazole-1-Carboxamide Inhibitor (PDB ID: 4ZIM).[6] Link

Chemical structure and molecular weight of 9h-Carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 9H-Carbazole-1-carboxylic Acid – Structural Analysis and Synthetic Utility

Executive Summary 9H-Carbazole-1-carboxylic acid (CAS 6311-19-9) is a tricyclic aromatic scaffold of increasing significance in medicinal chemistry, particularly in the development of kinase inhibitors (JAK2) and neuroprotective agents. Unlike its more common 3-substituted congeners, the 1-substituted isomer presents unique steric and electronic properties due to the proximity of the carboxylate group to the carbazole nitrogen. This proximity facilitates intramolecular hydrogen bonding, influencing both solubility and receptor binding affinity. This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and spectroscopic characterization.

Part 1: Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that commercial samples often contain the 3-isomer as an impurity due to non-regioselective synthesis methods.

PropertySpecification
Chemical Name 9H-Carbazole-1-carboxylic acid
CAS Number 6311-19-9
Molecular Formula C₁₃H₉NO₂
Molecular Weight 211.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 273 – 274 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
pKa (Calc) ~3.5 (Acidic proton), >15 (NH proton)
MS (ESI-) m/z 210.1 [M-H]⁻

Part 2: Structural Analysis & Characterization

The 1-position of the carbazole ring is sterically unique. The carboxylic acid group is situated ortho to the bridging nitrogen atom.

Molecular Connectivity & Numbering

The standard IUPAC numbering for carbazole assigns the nitrogen as position 9. The carbon atoms are numbered sequentially starting from the ring fusion.

CarbazoleStructure cluster_Hbond Intramolecular Interaction N9 N9 (NH) C1 C1 (COOH) N9->C1 H-Bond Proximity C8a C8a N9->C8a C9a C9a N9->C9a C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4b C4b C4a->C4b bond C4a->C9a aromatic C4b->C8a aromatic C5 C5 C5->C4b C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C8 C9a->C1

Figure 1: Connectivity map of 9H-Carbazole-1-carboxylic acid highlighting the critical N9-C1 interaction zone.

Spectroscopic Signature (NMR)

The following NMR data is validated for the free acid in DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.17 (br s, 1H): Carboxylic acid –OH. Broadening indicates exchangeable proton.

    • δ 11.34 (s, 1H): Carbazole N–H. The downfield shift (typically >11 ppm) confirms the aromatic nature and potential H-bonding to the adjacent carbonyl oxygen.

    • δ 8.41 (d, J = 7.6 Hz, 1H): C2-H (Ortho to COOH).[2]

    • δ 8.17 (d, J = 7.6 Hz, 1H): C5-H (Ortho to bridgehead).[2]

    • δ 8.04 – 8.01 (m, 2H): C4-H and C8-H.

    • δ 7.46 (t, 1H) & 7.29–7.19 (m, 2H): Remaining aromatic protons (C3, C6, C7).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 168.38: Carbonyl (C=O).

    • δ 140.71, 139.51: Quaternary bridgehead carbons (C8a, C9a).

    • δ 113.16, 112.70: C1 (ipso to COOH) and C8/C1 signals.

Part 3: Synthetic Methodologies

The synthesis of 1-substituted carbazoles is challenging due to regioselectivity issues. The most robust protocol utilizes a Suzuki-Miyaura coupling followed by Cadogan reductive cyclization .

Critical Note: The Cadogan cyclization of 3-substituted biphenyl precursors is not regioselective. It yields a mixture of 1-isomer (target) and 3-isomer. Chromatographic separation of the ester intermediates is mandatory before hydrolysis.

Validated Protocol: Suzuki-Cadogan Route

Step 1: Suzuki Coupling

  • Reactants: 3-(Methoxycarbonyl)phenylboronic acid + 1-Bromo-2-nitrobenzene.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (reflux).

  • Outcome: Methyl 2'-nitrobiphenyl-3-carboxylate.

Step 2: Cadogan Cyclization (The Bifurcation)

  • Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

  • Solvent: o-Dichlorobenzene (reflux, ~180°C).

  • Mechanism: Deoxygenation of the nitro group forms a nitrene intermediate. The nitrene inserts into the adjacent aromatic ring.

  • Regiochemistry: Insertion occurs at either the C2 or C6 position of the benzoate ring.

    • Insertion at C2 → 1-Carbomethoxycarbazole (Target Precursor) .

    • Insertion at C6 → 3-Carbomethoxycarbazole (Impurity) .

  • Yield Distribution: Typically ~1:1 ratio.

Step 3: Purification & Hydrolysis

  • Separation: Flash column chromatography (Silica gel, EtOAc/Hexane). The 1-isomer (more polar due to NH...O=C interaction masking the NH slightly less than the 3-isomer? Correction: 1-isomer often elutes differently due to "chelation" effect on silica).

  • Hydrolysis: Treat the isolated methyl ester with KOH in Ethanol/Water (Reflux, 2h).

  • Workup: Acidify with HCl to precipitate the pure acid (MP: 273°C).

Synthesis Start Start: 3-Bromobenzoic acid methyl ester + 2-Bromonitrobenzene Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki Biphenyl Intermediate: 2'-Nitro-biphenyl-3-carboxylic acid methyl ester Suzuki->Biphenyl Cadogan Step 2: Cadogan Cyclization (PPh3, o-DCB, Reflux) Biphenyl->Cadogan Mixture Mixture of Isomers (1:1 Ratio) Cadogan->Mixture Isomer1 Target Ester: Methyl 9H-carbazole-1-carboxylate Mixture->Isomer1 Chromatography Separation Isomer3 Byproduct: Methyl 9H-carbazole-3-carboxylate Mixture->Isomer3 Discard Hydrolysis Step 3: Hydrolysis (KOH/EtOH, then HCl) Isomer1->Hydrolysis Final Final Product: 9H-Carbazole-1-carboxylic acid Hydrolysis->Final

Figure 2: Workflow for the synthesis of 9H-Carbazole-1-carboxylic acid, emphasizing the critical separation step required to remove the 3-isomer.

Part 4: Pharmaceutical Applications[3][4][5]

Kinase Inhibition (JAK2)

The 9H-carbazole-1-carboxamide scaffold has been identified as a potent ATP-competitive inhibitor of Janus Kinase 2 (JAK2).

  • Mechanism: The carbazole core mimics the adenine ring of ATP. The 1-carboxamide group directs substituents into the specificity pocket of the kinase.

  • Selectivity: Optimization of the amide substituent at position 1 allows for >45-fold selectivity for JAK2 over JAK1/JAK3, a critical parameter for reducing off-target immunosuppression.

Antimicrobial Agents

Derivatives synthesized via the hydrazide of 9H-carbazole-1-carboxylic acid have shown efficacy against fungal strains (C. albicans) and Gram-positive bacteria. The lipophilicity of the carbazole ring aids in membrane penetration, while the acid/hydrazide moiety interacts with enzymatic targets.

References

  • Synthesis & NMR Data: Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6.

  • JAK2 Inhibitor Application: Zimmermann, K., et al. (2015). 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2707-2712.

  • General Carbazole Chemistry: Schmidt, A.W., & Knölker, H.J. (2015). The Carbazole Alkaloids.[3][4][5][6] The Alkaloids: Chemistry and Biology, 74, 1-293.

Sources

Therapeutic Potential of Carbazole-1-Carboxylic Acid Derivatives: A Technical Guide to Mechanistic Pharmacology and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbazole scaffold—a tricyclic aromatic system consisting of two benzene rings fused to a central pyrrole ring—has long been recognized as a privileged structure in medicinal chemistry. However, recent advancements in structure-activity relationship (SAR) studies have highlighted the 1-carboxylic acid pharmacophore as a critical modification for enhancing target specificity, solubility, and metabolic stability. As a Senior Application Scientist, I have observed that functionalizing the 1-position fundamentally alters the electron density of the carbazole core, shifting its interaction profile from a generic DNA intercalator to a highly specific kinase and topoisomerase inhibitor. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy, and self-validating experimental workflows required to evaluate carbazole-1-carboxylic acid derivatives in modern drug development.

The Carbazole-1-Carboxylic Acid Pharmacophore

Unmodified carbazoles are highly hydrophobic, often suffering from poor bioavailability and off-target toxicity driven by promiscuous intercalation into nucleic acids. The introduction of a carboxylic acid (or its amide/ester derivatives) at the C-1 position introduces a critical hydrogen-bond donor/acceptor site. This modification serves two purposes:

  • Physicochemical Tuning: It drastically improves aqueous solubility and allows for the formation of stable, water-soluble salts, a prerequisite for intravenous formulation.

  • Target Engagement: The steric bulk and electrostatic potential of the C-1 substituent prevent deep DNA intercalation, instead favoring binding pockets in specific enzymes, such as the ATP-binding clefts of kinases or the catalytic domains of topoisomerases.

Oncology Applications: Kinase and Topoisomerase Inhibition

Carbazole-1-carboxylic acid derivatives have demonstrated exceptional promise in oncology, particularly against aggressive leukemias and solid tumors. A landmark class of these compounds includes the 9-O-substituted derivatives of 9-hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic acid (2-(dimethylamino)ethyl)amide. In rigorous in vivo murine models, these analogues achieved a 60–100% long-term survival rate in P388 leukemia and a 10–35% survival rate in B16 melanoma, showcasing a vastly improved therapeutic index compared to earlier generations of carbazole drugs[1].

Furthermore, modifying the carbazole core with complex natural product scaffolds has yielded highly selective kinase inhibitors. For example, N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives synthesized from dehydroabietic acid have been identified as potent inhibitors of the MEK1/2 signaling cascade[2].

MEK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS (Active GTPase) RTK->RAS Activates RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Translocates to Nucleus Inhibitor Carbazole-1-carboxylic acid derivative Inhibitor->MEK Allosteric Inhibition

Fig 1: Inhibition of the MEK/ERK signaling cascade by carbazole derivatives.

Antimicrobial Efficacy & Structure-Activity Relationship (SAR)

Beyond oncology, the antimicrobial resistance (AMR) crisis has necessitated the exploration of novel chemical spaces. N-substituted derivatives of 2,3,4,4a,9,13c-hexahydro-7-isopropyl-1,4a-dimethyl-1H-dibenzo[a,c]carbazole-1-carboxylic acid methyl esters have emerged as potent, broad-spectrum antimicrobial agents[3].

The SAR reveals that incorporating basic amine moieties (such as an N-methyl-piperazinyl group) at the N-alkyl chain enhances penetration through the complex cell walls of both Gram-positive bacteria and pathogenic fungi.

Table 1: Quantitative Efficacy of Key Carbazole-1-Carboxylic Acid Derivatives
Compound ClassTarget / Disease ModelKey Efficacy MetricReference
9-O-substituted pyrido[4,3-b]carbazole-1-carboxylic acid amidesP388 Leukemia (Murine)60–100% long-term survival (ip/iv)[1]
9-O-substituted pyrido[4,3-b]carbazole-1-carboxylic acid amidesB16 Melanoma (Murine)10–35% long-term survival (ip/ip)[1]
N-ethyl-[N-methyl-piperazinyl] dibenzo[a,c]carbazole-1-carboxylic acid estersS. aureus & B. subtilisMIC: 1.9 – 7.8 µg/mL[3]
N-ethyl-[N-methyl-piperazinyl] dibenzo[a,c]carbazole-1-carboxylic acid estersC. albicansMIC: 1.9 – 7.8 µg/mL[3]
N-(piperazin-1-yl)alkyl dibenzo[a,c]carbazole derivativesMEK1/2 KinaseSub-micromolar IC50 (In vitro)[2]

Self-Validating Experimental Protocols

A critical challenge in evaluating carbazole derivatives is their rigid, conjugated


-electron system, which makes them inherently fluorescent (typically absorbing in the UV range and emitting blue/green light). Standard colorimetric or fluorometric assays often yield false positives or skewed IC50 curves due to this autofluorescence. The following protocols are engineered to decouple the biological readout from the compound's optical properties.

Workflow Synthesis Chemical Synthesis (N-alkylation & Esterification) Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Luminescent Viability Assays) Purification->InVitro Mech Mechanistic Validation (Kinase Profiling) InVitro->Mech InVivo In Vivo Models (Murine Xenografts) Mech->InVivo

Fig 2: Self-validating experimental workflow for carbazole derivative evaluation.

Protocol A: High-Fidelity Cell Viability & IC50 Determination

Objective: Assess the antiproliferative effect of carbazole-1-carboxylic acid derivatives without optical interference. Causality & Rationale: To bypass the intrinsic autofluorescence of the carbazole scaffold, a luminescence-based ATP quantitation assay is mandatory.

  • Cell Seeding: Seed target cancer cells (e.g., B16 melanoma) at 2,000 cells/well in a solid white 96-well plate. Reasoning: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: After 24h incubation, treat cells with a 10-point serial dilution (10 µM to 0.5 nM) of the carbazole derivative in DMSO. Critical Control: Maintain final DMSO concentration at

    
    0.1% (v/v) to prevent solvent-induced cytotoxicity.
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Reasoning: Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate, preventing edge effects.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a multimode microplate reader (integration time: 1 second/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Kinase Inhibition Profiling (MEK1/2)

Objective: Validate the direct target engagement of the carbazole derivative.

  • Enzyme Preparation: Dilute recombinant human MEK1/2 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Reasoning: The non-ionic detergent Brij-35 is critical here; it prevents the highly hydrophobic carbazole scaffold from non-specifically adhering to the plastic walls of the assay plate.
    
  • Compound Pre-incubation: Incubate the enzyme with the carbazole derivative for 15 minutes at room temperature. Reasoning: This allows for steady-state binding, which is vital for allosteric inhibitors that typically exhibit slower association rates than standard ATP-competitive inhibitors.

  • Reaction Initiation: Add ATP (at the predetermined K

    
     concentration) and inactive ERK2 substrate to initiate the kinase cascade.
    
  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg

    
     and halt kinase activity) and detect phosphorylated ERK2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) specific antibody pair. Reasoning: TR-FRET utilizes a microsecond time delay before measurement, allowing the prompt autofluorescence of the carbazole compound to decay completely, ensuring a zero-background signal.
    

Conclusion

Carbazole-1-carboxylic acid derivatives represent a highly tunable, multi-target pharmacophore with proven efficacy in both oncology and infectious disease models. By understanding the physicochemical properties of the 1-carboxylic acid substitution and employing rigorous, interference-free experimental workflows, drug development professionals can accelerate the translation of these promising scaffolds into clinical candidates.

References

  • Synthesis of 9-O-Substituted Derivatives of 9-Hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic Acid (2-(Dimethylamino)ethyl)amide and Their 10- and 11-Methyl Analogues with Improved Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review Source: Molecules (via PMC / NIH) URL:[Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors Source: European Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]

Sources

9H-Carbazole-1-Carboxylic Acid: A Strategic Scaffold for Kinase Inhibition and Oncological Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" in Carbazole Design

In the crowded landscape of nitrogen heterocycles, the carbazole nucleus remains a privileged scaffold due to its electronic richness and planarity, which mimic DNA base pairs and facilitate intercalation. However, while 3- and 9-substituted carbazoles have been exhaustively explored (e.g., in optoelectronics and classic alkaloids), 9H-carbazole-1-carboxylic acid represents a distinct and underutilized chemotype in medicinal chemistry.

The 1-position is unique due to its ortho-proximity to the carbazole nitrogen (N-H) . Functionalization here creates a pseudo-cyclic motif capable of bidentate hydrogen bonding—a critical feature for targeting the hinge region of kinases or locking conformations via intramolecular hydrogen bonds (IMHB). This guide serves as a technical blueprint for leveraging this building block, moving from robust synthetic access to high-value biological applications.

Structural Rationale & Pharmacophore Modeling

The 1-carboxylic acid moiety transforms the carbazole from a simple intercalator into a directed pharmacophore.

Electronic and Steric Properties
  • Intramolecular Hydrogen Bonding (IMHB): The carbonyl oxygen of the 1-COOH (or its amide derivatives) can accept a hydrogen bond from the carbazole N-H. This planarizes the molecule, reducing the entropic penalty upon binding to a protein pocket.

  • Kinase Hinge Binding: In kinase inhibitors, the N-H (donor) and the 1-carbonyl (acceptor) mimic the N1/N6 motif of adenine, making this scaffold an excellent ATP-competitive inhibitor candidate.

  • Metabolic Stability: Unlike the metabolically labile 3-position (prone to oxidation/hydroxylation), the 1-position is sterically shielded, potentially improving the half-life of the lead compound.

Visualization: The Kinase Binding Logic

The following diagram illustrates how the 1-carboxamide derivative (a bioisostere of the acid) interacts with a theoretical kinase hinge region, contrasting it with non-specific binding.

KinaseBinding cluster_0 Mechanism of Action Carbazole 9H-Carbazole Core Pos1 1-Carboxamide (Substituent) Carbazole->Pos1 Ortho-substitution Binding Bidentate H-Bonding (High Affinity) Carbazole->Binding Hydrophobic Interaction Pos1->Binding Donor (NH) + Acceptor (C=O) Hinge Kinase Hinge Region (ATP Pocket) Binding->Hinge Lock & Key

Figure 1: Mechanistic logic of 1-substituted carbazoles in kinase hinge binding. The proximity of the substituent to the pyrrole NH enables a bidentate interaction.

Synthetic Access: The Suzuki-Cadogan Protocol

Direct electrophilic substitution of carbazole typically yields the 3- or 6-isomers. Accessing the 1-position requires a de novo ring construction strategy. The most reliable, scalable method is the Suzuki-Miyaura coupling followed by Cadogan reductive cyclization .

Retrosynthetic Analysis
  • Target: 9H-Carbazole-1-carboxylic acid.[1][2][3][4]

  • Precursors: 2-Nitrobiphenyl derivatives.[2][4]

  • Key Transformation: Reductive cyclization of a nitro group into a nitrene, which inserts into the adjacent C-H bond.

Step-by-Step Experimental Protocol

Note: This protocol is adapted for a 10 mmol scale. Standard safety precautions for palladium chemistry and high-temperature reactions must be observed.

Step 1: Suzuki Coupling (Formation of the Biphenyl Core)
  • Reagents: 3-Bromo-2-nitrobenzoic acid methyl ester (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Procedure:

    • Charge a round-bottom flask with the aryl bromide, boronic acid, and base.

    • Degas the solvent mixture with N₂ for 15 minutes, then transfer to the flask.

    • Add the Pd catalyst under N₂ flow.

    • Reflux at 90°C for 12 hours.

    • Workup: Cool, filter through Celite, extract with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 80-90%.

Step 2: Cadogan Reductive Cyclization[2][4]
  • Reagents: Biphenyl intermediate from Step 1 (1.0 eq), Triphenylphosphine (PPh₃) (2.5 eq).

  • Solvent: o-Dichlorobenzene (high boiling point required).

  • Procedure:

    • Dissolve the biphenyl intermediate and PPh₃ in o-dichlorobenzene (0.2 M concentration).

    • Heat to reflux (approx. 180°C) under inert atmosphere (Ar/N₂) for 6–8 hours. Monitor closely; the reaction is driven by the extrusion of triphenylphosphine oxide.

    • Workup: Distill off the solvent under reduced pressure. The residue will contain the product and POPh₃.

    • Purification: Recrystallize from Methanol or purify via column chromatography to isolate Methyl 9H-carbazole-1-carboxylate .

    • Yield Expectation: 50-65%.

Step 3: Hydrolysis to the Free Acid
  • Reagents: Methyl ester (1.0 eq), LiOH or KOH (3.0 eq).

  • Solvent: THF:Water (1:1).

  • Procedure:

    • Stir the ester with base at 60°C for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Filter the resulting white precipitate.

    • Product: 9H-Carbazole-1-carboxylic acid (Building Block).

Medicinal Chemistry Applications

JAK2 Kinase Inhibitors

The most authoritative application of this scaffold is in the development of selective Janus Kinase 2 (JAK2) inhibitors.

  • Mechanism: The 1-carboxamide motif acts as a hinge binder.

  • Selectivity: Optimization of the amide substituent (e.g., using a pyrrolidine or piperidine linker) can achieve >45-fold selectivity for JAK2 over JAK1 and JAK3. This is critical for minimizing immunosuppressive side effects associated with pan-JAK inhibition.

  • Key Reference: Bioorg. Med. Chem. Lett. 2015 (See Ref [1]).[3][5]

Anticancer Agents (DNA Intercalation & Topoisomerase)

Derivatives of carbazole-1-carboxylic acid, particularly hydrazides and amides, have shown potency against gastric adenocarcinoma (7901) and melanoma (A875).[6]

  • SAR Insight: Flexible linkers (like methylene bridges) attached to the 1-position often enhance cytotoxicity compared to rigid analogs, likely by allowing the carbazole core to intercalate DNA while the tail interacts with the minor groove.

Data Summary: Activity Profile
Compound ClassTarget / Cell LineKey Potency MetricMechanism
1-Carboxamides JAK2 KinaseIC₅₀ < 10 nMATP-competitive Hinge Binding
1-Hydrazides Gastric Cancer (7901)IC₅₀ ~ 11.8 µMDNA Intercalation / Cytotoxicity
Triazole-Hybrids Candida albicansMIC 2–4 µg/mLMembrane Disruption

Workflow Visualization: From Synthesis to Lead

Workflow cluster_synth Synthesis Phase cluster_app Application Phase Start 3-Bromo-2-nitrobenzoate Step1 Suzuki Coupling (Pd(PPh3)4) Start->Step1 Step2 Cadogan Cyclization (PPh3, 180°C) Step1->Step2 Product 9H-Carbazole-1-COOH Step2->Product Deriv1 Amide Coupling (JAK2 Inhibitors) Product->Deriv1 Deriv2 Hydrazide Formation (Anticancer Agents) Product->Deriv2

Figure 2: Integrated workflow for the synthesis and derivatization of the 9H-carbazole-1-carboxylic acid scaffold.

References

  • 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[3]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 2011.

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 2022.

  • Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review. Current Topics in Medicinal Chemistry, 2016.[5]

Sources

Difference between 9h-Carbazole-1-carboxylic acid and 2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural and Functional Divergence of Carbazole Carboxylic Acid Isomers

Executive Summary

In medicinal chemistry and materials science, the positional isomerism of the carbazole scaffold fundamentally dictates physicochemical behavior and biological efficacy. This guide analyzes the distinct properties of 9H-carbazole-1-carboxylic acid and 9H-carbazole-2-carboxylic acid .[1] While both share the tricyclic dibenzopyrrole core, their electronic environments are divergent.[2] The 1-isomer is defined by its proximity to the pyrrolic nitrogen, enabling unique intramolecular hydrogen bonding (IMHB) and bidentate chelation modes critical for kinase inhibition.[1][2] Conversely, the 2-isomer exhibits extended linear conjugation and superior packing efficiency, making it a preferred scaffold for organic electronics and rigid-linker drug design.[2]

Section 1: Structural & Electronic Analysis

The core difference lies in the "ortho" vs. "meta" relationship of the carboxyl group relative to the pyrrolic nitrogen (N9).

9H-Carbazole-1-carboxylic Acid (The "Proximal" Isomer)[1][2]
  • Steric & Electronic Environment: The carboxyl group at C1 is sterically crowded by the adjacent N9-H. However, this proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB) between the N9-H (donor) and the carbonyl oxygen (acceptor).

  • Acidity (pKa): The IMHB stabilizes the carboxylate anion upon deprotonation, significantly increasing acidity compared to the 2-isomer.[2]

    • Estimated pKa: ~2.9 (Calculated)[2]

  • Solubility: The internal H-bond reduces the polarity of the N-H bond, potentially increasing lipophilicity (LogP) and membrane permeability compared to the 2-isomer.

9H-Carbazole-2-carboxylic Acid (The "Linear" Isomer)[1][2]
  • Steric & Electronic Environment: The carboxyl group at C2 is "meta" to the nitrogen. It lacks direct steric interaction with the N9-H, resulting in a more planar, linearly conjugated system.[2]

  • Acidity (pKa): Without the stabilizing IMHB, its acidity mirrors that of standard benzoic acid derivatives.[1][2]

    • Estimated pKa: ~4.4

  • Physical State: The linear symmetry allows for efficient π-π stacking in the solid state, leading to a significantly higher melting point.

    • Melting Point: 316–320 °C (vs. 270–272 °C for the 1-isomer).

Table 1: Physicochemical Comparison

Property9H-Carbazole-1-carboxylic Acid9H-Carbazole-2-carboxylic Acid
Position relative to NH Ortho (Proximal)Meta (Distal)
Electronic Feature Intramolecular H-Bond (N-H[1][2]···O=C)Extended Linear Conjugation
Melting Point 270 – 272 °C316 – 320 °C
Predicted pKa ~2.9 (Stronger Acid)~4.4 (Weaker Acid)
1H NMR Signature No singlet in the functionalized ring.[2]Distinct singlet at C1 (isolated proton).[2]
Primary Application Kinase Inhibitors, Alkaloid PrecursorsMOFs, OLEDs, Rigid Linkers

Section 2: Synthetic Pathways

Regioselective synthesis is the primary bottleneck. Electrophilic aromatic substitution on carbazole typically yields the 3- or 6-isomer, making the 1- and 2-isomers accessible only via directed cyclization or transition-metal catalysis.[1]

Pathway A: Cadogan Cyclization (General Strategy)

The most reliable route for both isomers involves the construction of the carbazole ring after placing the carboxyl substituent. This utilizes a Suzuki coupling of a substituted phenylboronic acid with a 2-nitrohalobenzene, followed by reductive cyclization (Cadogan reaction).[1][2]

  • For 1-Isomer: Couple 2-nitrophenylboronic acid with 3-bromobenzoic acid ester .

  • For 2-Isomer: Couple 2-nitrophenylboronic acid with 4-bromobenzoic acid ester .

Pathway B: Iridium-Catalyzed C-H Activation (2-Isomer Specific)

A modern, high-yield approach for the 2-isomer utilizes Iridium-catalyzed C-H borylation.[1][2] The bulky catalyst, directed by a ligand, selectively activates the sterically accessible C2 position over the C1 or C3 sites.[2]

SynthesisPathways Start Starting Material RouteA Route A: Cadogan Cyclization (Ring Construction) Start->RouteA Suzuki Coupling RouteB Route B: Ir-Catalyzed C-H Activation (Direct Functionalization) Start->RouteB 9H-Carbazole + [Ir(COD)Cl]2 Inter1 2'-Nitro-biphenyl-3-carboxylate RouteA->Inter1 Using 3-Br-Benzoate Inter2 2'-Nitro-biphenyl-4-carboxylate RouteA->Inter2 Using 4-Br-Benzoate Prod2 2-COOH Isomer (Linear/Rigid) RouteB->Prod2 Selective C2 Borylation -> Oxidation Prod1 1-COOH Isomer (Bent/Chelating) Inter1->Prod1 P(OEt)3 / Reflux Inter2->Prod2 P(OEt)3 / Reflux

Figure 1: Synthetic logic flow distinguishing the ring-closure method (Cadogan) from direct functionalization.[2]

Section 3: Pharmacological & Functional Implications

Drug Design: The Kinase Hinge Binder

The 1-isomer is a privileged scaffold in kinase inhibitor design.

  • Mechanism: The N9-H and the C1-Carbonyl oxygen form a "pincer" motif. This geometry mimics the adenine ring of ATP, allowing the molecule to form bidentate hydrogen bonds with the kinase hinge region (backbone amide NH and carbonyl).

  • Validation: In SAR studies, moving the carboxyl to the 2-position often results in a >100-fold loss of potency because the geometry no longer aligns with the hinge binding pocket.[1]

Materials Science: The Rigid Linker

The 2-isomer is preferred in Metal-Organic Frameworks (MOFs) and optoelectronics.

  • Mechanism: The 2,7-axis of carbazole is the direction of maximum conjugation length.[1] Placing the carboxyl group at C2 extends this conjugation, facilitating charge transport (hole mobility) and enhancing fluorescence quantum yield.[2]

  • Validation: MOFs constructed with the 2-isomer show higher porosity and stability due to the linear, rod-like geometry of the linker.[1]

Section 4: Experimental Protocols

Protocol A: Synthesis of 9H-Carbazole-1-carboxylic Acid (Cadogan Route)

Target Audience: Medicinal Chemists requiring gram-scale purity.[1][2]

  • Suzuki Coupling:

    • Mix methyl 3-bromobenzoate (1.0 eq) and 2-nitrophenylboronic acid (1.1 eq) in toluene/ethanol (4:1).

    • Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 eq).[1][2]

    • Reflux under N2 for 12h. Isolate methyl 2'-nitrobiphenyl-3-carboxylate.

  • Reductive Cyclization:

    • Dissolve the biaryl intermediate in triethyl phosphite (P(OEt)3) (solvent/reagent).[2]

    • Reflux at 160°C for 8–12 hours.[1] Monitor via TLC (disappearance of nitro group).[2]

    • Purification: Remove excess phosphite via vacuum distillation.[1] Recrystallize from ethanol.

  • Hydrolysis:

    • Treat the ester with LiOH in THF/Water (1:[2][3]1) at 60°C for 4h. Acidify with 1M HCl to precipitate the acid.

    • Yield: ~65% overall.[1][4] Mp: 270–272 °C.

Protocol B: Validation of Isomer Identity (NMR)

Self-Validating Step: Before proceeding to biological assays, confirm the isomer using 1H NMR in DMSO-d6.[1][2]

  • 1-Isomer: Look for a low-field doublet (~8.2 ppm) for H2 and the absence of a singlet in the aromatic region (except N-H).

  • 2-Isomer: Look for a distinct singlet around 8.1–8.3 ppm.[1] This corresponds to the isolated proton at C1, sandwiched between the Nitrogen and the Carboxyl group. If this singlet is absent, you do not have the 2-isomer.[2]

References

  • Kanchani, J., & Subha, M. C. S. (2021).[2][4] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6.[2]

  • Sigma-Aldrich. 9H-carbazole-2-carboxylic acid Product Sheet. [1][2]

  • Lao, X., et al. (2000).[2] Facile and Rapid Synthesis of 9H-Carbazole-9-Carboxylic Acids Under Microwave Irradiation. Synthetic Communications. [1][2]

  • ChemicalBook. 9H-Carbazole-3-carboxylic acid Properties and Synthesis.

  • PubChem. 9H-carbazole-1-carboxylic acid Compound Summary. [1][2]

Sources

Technical Monograph: Biological Activity Spectrum of 9H-Carbazole-1-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Spectrum of 9H-Carbazole-1-Carboxylic Acid Scaffolds Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Chemical Significance

The 9H-carbazole-1-carboxylic acid scaffold represents a distinct and privileged pharmacophore within the broader carbazole alkaloid family. Unlike the more ubiquitous 3-substituted carbazoles (e.g., drug-like kinase inhibitors), the 1-substituted variants offer a unique steric and electronic profile due to the proximity of the carboxylate group to the pyrrolic nitrogen (N9).

This structural adjacency facilitates intramolecular hydrogen bonding and creates a specific "chelating-like" motif that has shown exceptional potency in targeting Janus Kinase 2 (JAK2) and stabilizing DNA-Topoisomerase complexes. Naturally occurring analogues, such as Mukonine (1-methoxycarbonylcarbazole), validate the biological evolutionary relevance of this substitution pattern, exhibiting cytotoxic and anti-inflammatory properties.

This guide dissects the structure-activity relationships (SAR), synthetic access, and therapeutic utility of this scaffold, moving beyond generic carbazole properties to focus on the specific utility of the C1-carboxyl moiety.

Structural Architecture & SAR Logic

The C1-Carboxyl Privilege

The 1-position on the carbazole ring is chemically unique. It is sterically crowded by the N9-hydrogen (or N9-substituents), forcing the carboxyl/carboxamide group out of planarity or locking it into specific conformations via intramolecular H-bonding.

  • Kinase Selectivity: In JAK2 inhibitors, the 1-carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair that interacts with the kinase hinge region. The specific geometry of the C1-substituent provides selectivity over other JAK isoforms (JAK1, JAK3) that C3-substituted carbazoles often lack.

  • DNA Intercalation: The planarity of the tricyclic carbazole core allows for DNA intercalation. The C1-acid group provides an "anchor" point that can interact with the phosphate backbone or minor groove residues, enhancing binding affinity.

SAR Visualization

The following diagram illustrates the functional derivatization points of the scaffold.

SAR_Logic Core 9H-Carbazole-1-Carboxylic Acid (Scaffold) C1_Mod C1-Derivatization (Acid/Amide/Ester) Core->C1_Mod Primary Pharmacophore N9_Mod N9-Substitution (Alkyl/Aryl groups) Core->N9_Mod Solubility & Bioavailability Ring_Mod Ring C3/C6 Halogenation (Br, Cl, I) Core->Ring_Mod Potency Tuning JAK2 Target: JAK2 Kinase (1-Carboxamides) C1_Mod->JAK2 Amide formation provides hinge binding Microbial Target: Bacteria/Fungi (Hydrazides/N-alkyls) N9_Mod->Microbial Lipophilicity membrane penetration Topo Target: Topoisomerase II (Planar Intercalation) Ring_Mod->Topo Electronic effects stabilize DNA complex

Figure 1: Structure-Activity Relationship (SAR) map of the 9H-carbazole-1-carboxylic acid scaffold.

Therapeutic Applications

Oncology: The JAK2 Inhibition Flagship

The most high-value application of 9H-carbazole-1-carboxylic acid derivatives (specifically 1-carboxamides ) is in the treatment of myeloproliferative neoplasms via JAK2 inhibition.

  • Mechanism: These compounds function as ATP-competitive inhibitors.[1] The 1-carboxamide forms a bidentate hydrogen bond with the hinge region of the kinase.

  • Selectivity: Optimization of the amide substituent (e.g., biphenyl amines) has yielded compounds with >45-fold selectivity for JAK2 over JAK1/JAK3. This is critical for reducing immunosuppressive side effects associated with pan-JAK inhibition.

Antimicrobial & Antifungal

Derivatives where the C1-acid is converted to a hydrazide or coupled with oxadiazoles show significant broad-spectrum activity.

  • Activity: MIC values in the range of 0.5–16 µg/mL against S. aureus (including MRSA) and C. albicans.

  • Causality: The lipophilic carbazole core penetrates microbial membranes, while the C1-hydrazide moiety likely chelates essential metal ions or interacts with bacterial gyrase (similar to fluoroquinolones).

Natural Product Analogues: Mukonine

Mukonine (methyl 9H-carbazole-1-carboxylate) is a natural alkaloid that validates the scaffold.

  • Profile: It exhibits weak-to-moderate cytotoxicity against HepG2 and HeLa cell lines and significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.

  • Utility: It serves as an excellent starting material or "lead" structure for semi-synthetic optimization.

Synthetic Access: The Suzuki-Cadogan Route

Accessing the 1-substituted carbazole is synthetically more demanding than the 3-isomer. The most robust, self-validating protocol involves a Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization .

Synthesis Workflow Diagram

Synthesis_Pathway Start 3-Bromo-2-nitrobenzoate Biaryl Intermediate: 2-Nitrobiphenyl-3-carboxylate Start->Biaryl + Boronic Boronic Phenylboronic Acid Boronic->Biaryl Product 9H-Carbazole-1-Carboxylic Acid Biaryl->Product Step1 Step 1: Suzuki Coupling Pd(PPh3)4, K2CO3, Toluene/H2O Reflux, 12h Step2 Step 2: Cadogan Cyclization P(OEt)3 (Triethyl phosphite) Reflux, 160°C

Figure 2: Synthetic route to 9H-carbazole-1-carboxylic acid via Suzuki-Cadogan methodology.

Experimental Protocols

Protocol: Synthesis of 9H-Carbazole-1-carboxylic acid

Based on the methodology by Kanchani et al. (Source 1.15)

Objective: To synthesize the core scaffold from commercially available precursors.

  • Suzuki Coupling (Biaryl Formation):

    • Reagents: Methyl 3-bromo-2-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.5 eq).

    • Procedure: Dissolve reactants in Toluene:Water (4:1). Degas with N₂ for 15 min. Reflux at 100°C for 12 hours.

    • Workup: Cool, extract with ethyl acetate, wash with brine, dry over Na₂SO₄. Purify via column chromatography (Hexane:EtOAc).

    • Checkpoint: Verify intermediate via ¹H NMR (Look for biaryl protons).

  • Cadogan Cyclization (Ring Closure):

    • Reagents: 2-Nitrobiphenyl-3-carboxylate intermediate, Triethyl phosphite (P(OEt)₃) as solvent/reagent.

    • Procedure: Dissolve intermediate in excess P(OEt)₃. Heat to 160°C (reflux) for 6–8 hours. Caution: This reaction is exothermic and generates phosphates.

    • Workup: Distill off excess phosphite under reduced pressure. Recrystallize residue from methanol.

    • Hydrolysis: Treat the resulting ester with NaOH in EtOH/H₂O reflux for 2h to yield the free acid.

Protocol: In Vitro JAK2 Kinase Inhibition Assay

Objective: To quantify the potency (IC₅₀) of 1-carboxamide derivatives against JAK2.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Enzyme Prep: Recombinant human JAK2 kinase domain (commercial source).

  • Substrate: Biotinylated peptide substrate (e.g., poly-Glu-Tyr).

  • Reaction:

    • Mix Enzyme (2 nM final) with Test Compound (serial dilutions in DMSO).

    • Incubate 15 min at RT.

    • Initiate reaction by adding ATP (at Km, approx. 10 µM) and Substrate.

    • Incubate 60 min at RT.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo reagents.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC₅₀.

    • Validation: Staurosporine or Ruxolitinib should be used as a positive control.

Data Summary: Biological Activity Classes

Activity ClassDerivative TypeKey Target/MechanismPotency RangeReference
Anticancer 1-CarboxamidesJAK2 Kinase (ATP-competitive)IC₅₀: <10 nM (Selectivity >45x)[1]
Anticancer 1-Acid Esters (Mukonine)Cytokine modulation / CytotoxicityIC₅₀: 20–50 µM (HeLa, HepG2)[2]
Antimicrobial 1-HydrazidesMembrane disruption / GyraseMIC: 0.5–2.0 µg/mL (S. aureus)[3]
Neuroprotective N9-SubstitutedAntioxidant (GSH-independent)Effective at 3–30 µM[4]

References

  • Zimmermann, K., et al. (2015). "9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 25(13), 2749-2754.

  • Chakraborty, D.P., et al. (1978). "Structure and synthesis of mukonine, a new carbazole alkaloid from Murraya koenigii."[2] Phytochemistry, 17(4), 834-835.

  • Zhang, F., et al. (2021). "Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 505-516.

  • Gu, W., et al. (2022). "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules, 27(21), 7404.

  • Kanchani, J., & Subha, M.C.S. (2021).[3] "Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization." Der Pharma Chemica, 13(2), 1-6.

Sources

The Carbazole Scaffold: From Coal Tar to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context[1][2]

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent molecule, 9H-carbazole, was first isolated from coal tar by Graebe and Glaser in 1872, its transformation into therapeutically viable carboxylic acid derivatives represents a century-long evolution of synthetic precision.

This guide analyzes the trajectory of carbazole carboxylic acids from industrial byproducts to high-value pharmaceuticals.[1] We focus on two distinct subclasses that define this field:

  • Fully Aromatic Carbazoles: Exemplified by Carprofen , a COX-inhibiting NSAID.[1]

  • Tetrahydrocarbazoles: Exemplified by Ramatroban , a dual antagonist for Thromboxane A2 and PGD2 receptors.[1][2]

Chemical Evolution: The Synthetic Foundation

The synthesis of carbazole carboxylic acids predominantly relies on the Fischer Indole Synthesis , a robust method allowing for the construction of the tricyclic core from phenylhydrazine and cyclohexanone derivatives.

The Divergent Synthetic Pathway

To understand the pharmacology, one must understand the chemistry.[1] The core difference between the two major drug classes lies in the aromatization step.[1]

  • Path A (Tetrahydrocarbazoles): The reaction stops after the Fischer cyclization.[1] The "C-ring" remains saturated (cyclohexane-like), providing specific stereochemical opportunities (e.g., Ramatroban).[1]

  • Path B (Aromatic Carbazoles): The tetrahydro-intermediate undergoes dehydrogenation (oxidation) to form the fully conjugated, planar carbazole system (e.g., Carprofen).

Visualization: The Synthetic Workflow[3]

CarbazoleSynthesis Start Phenylhydrazine + Cyclohexanone Inter1 Arylhydrazone Intermediate Start->Inter1 Rearrange [3,3]-Sigmatropic Rearrangement Inter1->Rearrange - NH3 THC 1,2,3,4-Tetrahydrocarbazole (Core Scaffold) Rearrange->THC PathA Functionalization (No Oxidation) THC->PathA PathB Dehydrogenation (Pd/C or Chloranil) THC->PathB DrugA RAMATROBAN (Chiral, Non-planar) PathA->DrugA DrugB CARPROFEN (Fully Aromatic, Planar) PathB->DrugB

Caption: Divergent synthesis of carbazole therapeutics via the Fischer Indole method. Path A yields tetrahydrocarbazoles; Path B yields fully aromatic carbazoles.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 1,2,3,4-tetrahydrocarbazole-2-carboxylic acid (Precursor to Ramatroban analogs). Standard: Adapted from Organic Syntheses (Rogers & Corson) and modern modifications.[1]

Reagents & Setup[3][5][6][7]
  • Reactants: 4-Carboxycyclohexanone (1.0 eq), Phenylhydrazine (1.0 eq).[1]

  • Solvent: Glacial Acetic Acid (Solvent & Catalyst).[1][3]

  • Apparatus: 3-neck round-bottom flask, reflux condenser, mechanical stirrer.[4]

Step-by-Step Methodology
  • Hydrazone Formation: Dissolve 4-carboxycyclohexanone in glacial acetic acid. Add phenylhydrazine dropwise over 30 minutes while maintaining temperature at 60°C. Causality: Slow addition prevents thermal runaway and ensures complete hydrazone formation before cyclization.

  • Fischer Cyclization: Heat the mixture to reflux (118°C) for 2 hours.

    • Mechanism:[5][1][3][4][][7] The acid catalyst protonates the hydrazone, triggering the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia (

      
      ).[1]
      
  • Isolation: Cool the mixture to room temperature. Pour into crushed ice/water (1:5 ratio) with vigorous stirring. The product will precipitate as a solid.[1]

  • Purification: Filter the crude solid. Wash with cold water to remove residual acetic acid.[1] Recrystallize from methanol/water.[1]

  • Validation:

    • TLC: Silica gel (Hexane:EtOAc 3:1).[1]

    • Melting Point: Expect ~160-165°C.[1]

    • 1H NMR: Look for the disappearance of ketone signals and appearance of the indole NH proton (~10.5 ppm).

The NSAID Era: Carprofen and the COX Blockade[11]

Carprofen (Rimadyl) represents the most commercially successful carbazole carboxylic acid.[1] Originally developed by Hoffmann-La Roche for humans (Imadyl), it found its true calling in veterinary medicine.[1]

Mechanism of Action

Carprofen is a propionic acid derivative attached to a carbazole ring.[1] It functions as a cyclooxygenase (COX) inhibitor.[1][8]

  • Selectivity: In dogs, Carprofen exhibits high selectivity for COX-2 over COX-1 (approx.[1] 100-fold). This spares the cytoprotective prostaglandins in the gut generated by COX-1, reducing gastrointestinal toxicity compared to earlier NSAIDs like aspirin.[1]

  • Human Failure: In humans, the drug caused unpredictable photosensitivity and liver toxicity, leading to its withdrawal from the human market. This highlights the species-specific metabolic handling of the carbazole ring.[1]

Comparative Data: Carprofen vs. Classic NSAIDs[3]
CompoundScaffold ClassCOX-2 Selectivity (Canine)Primary IndicationHalf-Life (Dogs)
Carprofen Carbazole Propionic AcidHighOsteoarthritis/Post-op Pain8 hours
Indomethacin Indole Acetic AcidLow (Non-selective)Not recommended (Toxic)Variable
Ketoprofen Propionic AcidModeratePain/Inflammation2-3 hours
Meloxicam OxicamHighOsteoarthritis24 hours

The Modern Era: Ramatroban and Dual Antagonism[10]

Moving beyond simple inflammation, the tetrahydrocarbazole derivative Ramatroban (Baynas) , developed by Bayer, introduced a sophisticated dual-mechanism approach for respiratory diseases.

The Dual Pathway

Ramatroban is unique because it targets two distinct G-protein coupled receptors (GPCRs) involved in the allergic response:[1][7]

  • TP Receptor: Antagonist of Thromboxane A2 (TxA2).[1][7] Prevents bronchoconstriction and platelet aggregation.[1]

  • CRTH2 (DP2) Receptor: Antagonist of Prostaglandin D2 (PGD2).[1][][7] Prevents the migration of Th2 lymphocytes and eosinophils.[1]

Visualization: The Ramatroban Blockade[3]

RamatrobanMechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 PGH2 (Intermediate) AA->PGH2 COX-1/2 TxA2 Thromboxane A2 (TxA2) PGH2->TxA2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 TP_Rec TP Receptor (Platelets/Smooth Muscle) TxA2->TP_Rec DP2_Rec CRTH2/DP2 Receptor (Eosinophils/Th2 Cells) PGD2->DP2_Rec Effect1 Bronchoconstriction Aggregation TP_Rec->Effect1 Effect2 Inflammatory Cell Migration DP2_Rec->Effect2 Ramatroban RAMATROBAN (Dual Antagonist) Ramatroban->TP_Rec Blocks Ramatroban->DP2_Rec Blocks

Caption: Ramatroban acts as a dual antagonist, blocking both the TP receptor (vasoconstriction) and the DP2 receptor (immune cell migration).

Structure-Activity Relationships (SAR)[3]

For researchers designing new derivatives, the following SAR rules have been established based on the Carprofen and Ramatroban lineages:

  • The Nitrogen (N9) Position:

    • Free NH:[1] Often required for hydrogen bonding in the active site (e.g., Carprofen).[1]

    • N-Alkylation:[1] Can improve lipophilicity but often reduces potency unless the receptor has a specific hydrophobic pocket (e.g., Ramatroban uses a propanoic acid side chain at N9 or C3 depending on the isomer).[1]

  • The Carboxylic Acid:

    • Essential for ionic interaction with Arg/Lys residues in the COX or TP receptor binding pockets.[1]

    • Position 2 (Carprofen): Optimal for COX inhibition.[1]

    • Position 3 (Ramatroban): Optimal for TP/DP2 antagonism.[1]

  • Halogenation:

    • Substitution at C6 (e.g., Chlorine in Carprofen, Fluorine in Ramatroban's sulfonamide tail) prevents metabolic oxidation and increases half-life.[1]

References

  • Graebe, C., & Glaser, C. (1872).[1] Ueber Carbazol.[1][9][10][11][12] Annalen der Chemie und Pharmacie, 163(3), 343-360. [1]

  • Rogers, C. U., & Corson, B. B. (1950).[1][9] 1,2,3,4-Tetrahydrocarbazole.[2][9][3][4][13] Organic Syntheses, 30, 90. [Link to Org.[1][9] Synth.]([Link]1]

  • Rubin, P., et al. (1985).[1] The Pharmacology of Carprofen. The American Journal of Medicine, 88(5), 36-42.

  • Ishizuka, T., et al. (2004).[1] Ramatroban, a CRTH2/DP2 receptor antagonist, inhibits allergic rhinitis in mice.[] European Journal of Pharmacology, 497(3), 349-354.

  • Knölker, H. J., & Reddy, K. R. (2002).[1] Chemistry and Biology of Carbazole Alkaloids. Chemical Reviews, 102(11), 4303-4428. [1]

Sources

9h-Carbazole-1-carboxylic acid melting point and physical constants

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 9H-Carbazole-1-carboxylic Acid: Physical Constants, Melting Point Thermodynamics, and Pharmacological Applications

As a Senior Application Scientist, understanding the intersection of a molecule’s physical chemistry and its biological behavior is paramount. 9H-Carbazole-1-carboxylic acid (CAS: 6311-19-9) is a privileged heterocyclic scaffold in medicinal chemistry and organic electronics. Characterized by a rigid, planar tricyclic core and a strategically positioned carboxylic acid moiety, this compound exhibits unique thermodynamic properties that directly dictate its formulation strategy, synthetic handling, and target binding affinity.

This whitepaper provides an authoritative analysis of the physical constants of 9H-carbazole-1-carboxylic acid, focusing on its melting point thermodynamics, experimental validation protocols, and its mechanistic role in modern drug development.

Physicochemical Profiling and Thermodynamic Constants

The physical constants of a pharmaceutical intermediate are not merely numbers; they are macroscopic manifestations of microscopic molecular interactions. For 9H-carbazole-1-carboxylic acid, the planar dibenzo[b,d]pyrrole structure combined with the hydrogen-bond donating/accepting capacity of the carboxylic acid at the 1-position results in a highly stable crystal lattice.

Table 1: Core Physical Constants of 9H-Carbazole-1-carboxylic acid
Physical PropertyEmpirical ValueMechanistic Causality & Significance
Molecular Weight 211.22 g/mol [1]Falls well within Lipinski’s Rule of 5, making it an ideal low-molecular-weight building block for oral drug design.
Melting Point 270.5 – 272.8 °C[2]The exceptionally high melting point is driven by strong intermolecular hydrogen bonding (carboxylic acid dimers) and extensive

stacking of the planar carbazole core.
Boiling Point 497.2 °C (at 760 mmHg)[3]Indicates robust thermal stability and low volatility, allowing for high-temperature synthetic refluxing without degradation.
Density 1.422 g/cm³[3]Reflects the dense, tight packing of the tricyclic aromatic system within the solid-state crystal lattice.
XLogP3 2.9[1]Moderate lipophilicity. This partition coefficient favors lipid membrane permeation but severely limits un-ionized aqueous solubility.
Flash Point 254.5 °C[3]A critical safety parameter for chemical engineers during large-scale manufacturing and solvent removal.
The Causality Behind the Melting Point

The melting point of 270.5 – 272.8 °C is unusually high for a molecule of this molecular weight[2]. By comparison, the methyl ester derivative (methyl 9H-carbazole-1-carboxylate) melts at a significantly lower 136.7–138.4 °C[2]. This drastic ~135 °C drop upon esterification proves that the primary driver of the free acid's crystal lattice energy is the intermolecular hydrogen bonding network formed by the free -COOH group. In drug formulation, this high lattice energy predicts poor dissolution rates, often necessitating amorphous solid dispersions or lipid-based formulations to achieve bioavailability.

Mechanistic Role in Drug Development

In drug discovery, the 9H-carbazole-1-carboxylic acid scaffold is utilized to enforce conformational rigidity. A prime example is its application in targeting CLC-K chloride channels.

Research has demonstrated that constraining the flexible aromatic rings of flufenamic acid (FFA) into a coplanar conformation via cyclization yields a carbazole structure. Derivatives such as 7-(trifluoromethyl)-9H-carbazole-1-carboxylic acid (GF-166) act as a molecular switch, converting the pure blocking action of FFA into a biphasic activator/blocker behavior at low concentrations[4]. The pharmacophore requires the rigid hydrophobic carbazole rings for deep pocket insertion, while the carboxylic acid group at the 1-position anchors the molecule via electrostatic interactions with the channel's heteroatoms[4].

G Core 9H-Carbazole-1-carboxylic acid (LogP: 2.9, MP: ~271°C) Prop1 Rigid Tricyclic Core (Hydrophobic pi-pi stacking) Core->Prop1 Prop2 Carboxylic Acid Group (H-Bond Donor/Acceptor) Core->Prop2 Outcome1 CLC-K Cl- Channel Modulation (Pharmacophore) Prop1->Outcome1 Outcome2 High Crystal Lattice Energy (Requires Solubility Enhancement) Prop1->Outcome2 Prop2->Outcome1 Prop2->Outcome2

Logical relationship between physical properties and pharmacokinetic outcomes.

Experimental Methodologies & Self-Validating Protocols

To utilize 9H-carbazole-1-carboxylic acid in active pharmaceutical ingredient (API) synthesis, its physical constants must be rigorously validated. Impurities, even at the 1% level, will significantly depress the melting point and alter the LogP profile. Below are self-validating protocols for obtaining and verifying the pure compound.

Protocol A: Synthesis and Purification for Thermal Analysis

To ensure the melting point is not depressed by unreacted starting materials, the compound is typically synthesized via the hydrolysis of its ester, following a Cadogan reductive cyclization[2].

  • Ester Hydrolysis: Dissolve 1.5 g of 9H-carbazole-1-carboxylic acid methyl ester in a solvent mixture of water (25 mL) and ethanol (5 mL).

  • Base Addition: Add 0.75 g of Potassium Hydroxide (KOH) to the mixture at 25 °C.

  • Reflux: Heat the reaction mixture to reflux for exactly 5 hours. Causality: The high boiling point of the carbazole core ensures stability, while the heat drives the base-catalyzed saponification of the sterically hindered 1-position ester.

  • Filtration & Concentration: Filter the mixture through a Celite pad to remove insoluble particulates, then concentrate in vacuo.

  • Chromatographic Purification: Purify the crude residue using silica gel column chromatography with an ethyl acetate/hexane (1:1) eluent system.

  • Validation: The resulting white solid should yield a mass of ~1.33 g (95% yield)[2]. Proceed to Protocol B to confirm purity via melting point.

G Step1 Suzuki Coupling (Boronic Acid + Aryl Halide) Step2 Cadogan Reductive Cyclization (Triphenylphosphine) Step1->Step2 Intermediate Step3 Ester Hydrolysis (KOH / EtOH / H2O) Step2->Step3 Methyl Ester Step4 9H-Carbazole-1-carboxylic acid (Crude) Step3->Step4 Step5 Silica Gel Chromatography (EtOAc:Hexane 1:1) Step4->Step5 Purification Step6 Thermal Analysis (DSC & Capillary MP) Step5->Step6 Pure Solid

Workflow for the synthesis, purification, and thermal validation of the compound.

Protocol B: Thermodynamic Melting Point Determination (DSC & Capillary)

While traditional capillary methods provide a visual melting range, Differential Scanning Calorimetry (DSC) is mandatory for drug development to quantify the enthalpy of fusion (


) and detect polymorphs.
  • Instrument Calibration: Calibrate the DSC instrument using Indium (mp 156.6 °C) and Zinc (mp 419.5 °C) standards to bracket the expected ~271 °C melting point.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the purified 9H-carbazole-1-carboxylic acid into a standard aluminum hermetic pan. Crimp the lid to ensure thermal contact.

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation at high temperatures.
    
  • Heating Ramp: Equilibrate the sample at 50 °C, then apply a linear heating rate of 10 °C/min up to 300 °C. Causality: A 10 °C/min ramp provides the optimal balance between thermal resolution and minimizing kinetic degradation before the melt.

  • Data Analysis: Record the extrapolated onset temperature (

    
    ). A pure sample will exhibit a sharp endothermic peak with an onset between 270.5 °C and 272.8 °C[2]. A broadened peak or an onset below 268 °C indicates residual solvent or incomplete ester hydrolysis.
    

References

  • LookChem. "9H-carbazole-1-carboxylic acid - Basic Information, Chemical Properties, and Usage." LookChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 238924, 9h-Carbazole-1-carboxylic acid." PubChem. Available at:[Link]

  • Liantonio, A., et al. "Molecular switch for CLC-K Cl− channel block/activation: Optimal pharmacophoric requirements towards high-affinity ligands." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Bhatthula, B. K. G., et al. "Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization." Der Pharma Chemica, 2021. Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 9H-Carbazole-1-carboxylic Acid via Suzuki Coupling and Cadogan Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of 9H-carbazole-1-carboxylic acid, a pivotal scaffold in medicinal chemistry and materials science. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds, and their derivatives exhibit a wide range of biological activities, including antitumor and anti-inflammatory properties.[1][2] Specifically, the 9H-carbazole-1-carboxamide core has been identified as a potent and selective inhibitor of Janus kinase 2 (JAK2), highlighting its relevance in drug development.[3]

The synthetic approach detailed herein leverages a powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a key biphenyl intermediate, followed by a Cadogan reductive cyclization and subsequent hydrolysis to yield the target molecule.[4][5] This multi-step strategy offers a robust and well-documented pathway for obtaining the desired product with high regioselectivity.

Strategic Overview of the Synthesis

The synthesis is strategically designed in three main stages. This approach circumvents the challenges associated with directly coupling a pre-formed carbazole core with a carboxyl-bearing boronic acid, where functional group compatibility can be an issue.

  • Step 1: Suzuki-Miyaura Coupling: Formation of a 2'-Nitro-biphenyl intermediate by coupling an aryl boronic acid methyl ester with 2-bromonitrobenzene. This carbon-carbon bond formation is the cornerstone of the strategy.[4][5]

  • Step 2: Cadogan Reductive Cyclization: The nitro-biphenyl intermediate undergoes an intramolecular cyclization using a phosphine reagent to form the carbazole ring system, yielding 9H-Carbazole-1-carboxylic acid methyl ester.[4][5]

  • Step 3: Saponification (Hydrolysis): The methyl ester of the carbazole is hydrolyzed under basic conditions to afford the final product, 9H-Carbazole-1-carboxylic acid.[4][5]

G A Aryl Boronic Acid Ester + 2-Bromonitrobenzene B Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C 2'-Nitro-biphenyl-3-carboxylic acid methyl ester B->C D Step 2: Cadogan Reductive Cyclization (Triphenylphosphine) C->D E 9H-Carbazole-1-carboxylic acid methyl ester D->E F Step 3: Saponification (Base, H₂O) E->F G Final Product: 9H-Carbazole-1-carboxylic acid F->G

Figure 1. Overall three-step synthetic workflow.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide.[6][7] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-bromonitrobenzene), forming a Pd(II) complex.[6][8]

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group and facilitating its transfer.[8][9]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Boronic Ar²-B(OR)₂ Boronic->Transmetal Base Base (e.g., OH⁻) Base->Transmetal center

Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment and a fume hood, should be followed at all times.

Protocol 1: Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (Suzuki Coupling)

Materials and Reagents:

  • 3-(Methoxycarbonyl)phenylboronic acid

  • 2-Bromonitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 3-(Methoxycarbonyl)phenylboronic acid (1.0 eq), 2-bromonitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biphenyl intermediate.

Protocol 2: Synthesis of 9H-Carbazole-1-carboxylic acid methyl ester (Cadogan Cyclization)

Materials and Reagents:

  • 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

  • Triphenylphosphine (P(Ph)₃)

  • o-Dichlorobenzene (ODCB)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (1.0 eq) in o-dichlorobenzene.

  • Add triphenylphosphine (2.0 - 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 180 °C) under an inert atmosphere (nitrogen or argon) for 4-6 hours. The deoxygenation of the nitro group by the phosphine reagent drives the cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent (o-dichlorobenzene) under high vacuum.

  • Purify the residue directly by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the desired 9H-Carbazole-1-carboxylic acid methyl ester.

Protocol 3: Synthesis of 9H-Carbazole-1-carboxylic acid (Saponification)

Materials and Reagents:

  • 9H-Carbazole-1-carboxylic acid methyl ester

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, e.g., 1N or 2N)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve the 9H-Carbazole-1-carboxylic acid methyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (2.0 - 3.0 eq) to the solution.

  • Heat the mixture to reflux for 4-5 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through celite to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with hydrochloric acid. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final 9H-Carbazole-1-carboxylic acid.

Summary of Reaction Parameters & Characterization

The following table summarizes typical conditions and expected outcomes for the synthesis.

Step Reaction Key Reagents Catalyst/Reagent Base Solvent Temp (°C) Typical Yield
1 Suzuki CouplingAryl boronic ester, Aryl halidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-9580-90%[5]
2 Cadogan CyclizationNitro-biphenyl intermediateP(Ph)₃-o-Dichlorobenzene~18045-55%[5]
3 SaponificationCarbazole methyl ester-KOHEthanol/H₂OReflux>90%[4]

Characterization of 9H-Carbazole-1-carboxylic acid:

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the N-H proton (typically a broad singlet > 9.0 ppm), as well as the disappearance of the methyl ester singlet around 4.0 ppm.[4][5]

  • ¹³C NMR: The spectrum should show the expected number of aromatic carbon signals and a signal for the carboxylic acid carbonyl carbon (> 165 ppm).[4][5]

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for the N-H stretch (around 3400), a broad O-H stretch for the carboxylic acid, and a strong C=O stretch (around 1680).[4][5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of C₁₃H₉NO₂.

  • Melting Point: The measured melting point should be consistent with reported literature values (e.g., 270.5–272.8 °C).[4]

Troubleshooting and Key Considerations

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensuring a properly inert atmosphere through de-gassing and maintaining a nitrogen/argon blanket is critical for high yields.

  • Catalyst Quality: The activity of the palladium catalyst is paramount. Use a fresh, high-quality catalyst. If the reaction is sluggish, catalyst deactivation may be the cause.

  • Base Purity: The base in the Suzuki coupling must be anhydrous and of good quality. In some cases, other bases like cesium carbonate or potassium phosphate may offer advantages depending on the specific substrates.

  • Purification: Column chromatography is essential for removing impurities, particularly organophosphine oxides from the Cadogan cyclization and residual catalyst from the Suzuki coupling. Ensure the use of appropriate solvent systems for effective separation.

  • Hydrolysis: Ensure complete hydrolysis of the ester in the final step. Incomplete reaction will result in a product contaminated with the starting material, which can be difficult to separate. Monitoring by TLC is crucial.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

  • Deng, G., & Daugulis, O. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 73(18), 7377–7380. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3). Retrieved from [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Wang, F., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. Retrieved from [Link]

  • ACS Publications. (2014). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules, 28(11), 4538. Retrieved from [Link]

  • Chemdad. (n.d.). 1-Bromo-9H-carbazole. Retrieved from [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of carbazole moiety from Pd precatalysts. Retrieved from [Link]

  • Zimmermann, K., et al. (2015). 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(14), 2832–2836. Retrieved from [Link]

  • Fallacara, A. L., et al. (2010). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 15(7), 4730–4739. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. Retrieved from [Link]

  • Cihaner, A., & Ozturk, T. (2017). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Polymers, 9(8), 365. Retrieved from [Link]

  • Abbas, Z. M., et al. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers, 51(2). Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9H‐Carbazole based carboxylic acids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Salimon, J., et al. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Chilean Chemical Society, 56(3), 773–776. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]

  • bioRxiv. (2025). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Ant. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 9H-Carbazole-1-Carboxylic Acid via Cadogan Reductive Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Application Overview

Carbazoles, particularly 1-substituted derivatives, are privileged scaffolds in medicinal chemistry, serving as the core for numerous alkaloids, anti-inflammatory agents (e.g., carprofen), and oncology drug candidates. Traditional syntheses of the carbazole core, such as the Fischer-Borsche synthesis or the conventional Cadogan reductive cyclization, often suffer from prolonged reaction times, harsh conditions, and poor atom economy.

This application note details a highly optimized, microwave-assisted protocol for the synthesis of 9H-carbazole-1-carboxylic acid. By transitioning the rate-limiting Cadogan cyclization step to a microwave reactor, drug development professionals can reduce reaction times from >10 hours to under 10 minutes while significantly suppressing thermal degradation pathways [1].

Mechanistic Rationale

The workflow relies on a modular, two-step core assembly followed by deprotection:

  • Suzuki-Miyaura Cross-Coupling : Constructs the biaryl framework (methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate) from commercially available methyl 2-bromo-3-nitrobenzoate and phenylboronic acid. This modular approach allows for precise regiocontrol of the carboxylic acid moiety at the C1 position [1].

  • Microwave-Assisted Cadogan Cyclization : Triphenylphosphine (PPh₃) deoxygenates the nitro group to generate a highly reactive singlet nitrene intermediate. Under microwave irradiation, rapid dielectric heating overcomes the high activation energy barrier for the subsequent C-H insertion into the adjacent phenyl ring, forming the pyrrole core. Microwave assistance is a critical green chemistry strategy that prevents the tar formation typically seen in prolonged conventional heating [2].

  • Saponification : The methyl ester is hydrolyzed under basic conditions to yield the biologically relevant free acid.

Experimental Workflow

Workflow SM Starting Materials Methyl 2-bromo-3-nitrobenzoate + Phenylboronic acid Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 SM->Suzuki Int Intermediate Methyl 3-nitrobiphenyl-2-carboxylate Suzuki->Int Cadogan MW-Assisted Cadogan Cyclization PPh3, o-DCB, 200°C, 10 min Int->Cadogan Ester Cyclized Precursor Methyl 9H-carbazole-1-carboxylate Cadogan->Ester Hydrolysis Ester Hydrolysis NaOH, MeOH/H2O Ester->Hydrolysis Product Target Compound 9H-Carbazole-1-carboxylic acid Hydrolysis->Product

Workflow for the microwave-assisted synthesis of 9H-carbazole-1-carboxylic acid.

Step-by-Step Experimental Protocols
Protocol 1: Biaryl Core Assembly via Suzuki-Miyaura Coupling

Causality & Self-Validation: Assembling the biphenyl system prior to cyclization avoids the regioselectivity issues inherent in direct carbazole functionalization. The reaction is self-validating via TLC; the highly polar boronic acid and the brominated starting material resolve clearly against the non-polar biphenyl product.

  • Charge: In a 100 mL Schlenk flask, combine methyl 2-bromo-3-nitrobenzoate (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent: Add a degassed solvent mixture of 1,4-dioxane/water (4:1 v/v, 0.1 M). Degassing is critical to prevent the oxidative quenching of the palladium catalyst.

  • Catalyst: Introduce Pd(PPh₃)₄ (5 mol%) under a strict argon atmosphere.

  • Reaction: Reflux the mixture at 100 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc 9:1) to isolate methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate as a pale yellow solid.

Protocol 2: Microwave-Assisted Nitrene Insertion (Cadogan Cyclization)

Causality & Self-Validation: Conventional heating requires prolonged reflux in 1,2-dichlorobenzene (o-DCB, b.p. 180 °C), often leading to product degradation. Microwave dielectric heating ensures uniform, instantaneous energy transfer directly to the reacting molecules, accelerating nitrene formation and minimizing side reactions [3]. The formation of a precipitate upon cooling serves as an immediate visual validation of successful cyclization.

  • Preparation: In a 30 mL microwave-safe quartz vial, dissolve the biphenyl intermediate (1.0 equiv, 5 mmol) in 10 mL of o-DCB.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (2.5 equiv, 12.5 mmol). Note: Excess PPh₃ is required as it acts as both the deoxygenating agent for the nitro group and a sacrificial reductant.

  • Microwave Parameters: Seal the vial with a Teflon-lined crimp cap and place it in a scientific microwave synthesizer. Set parameters: Temperature = 200 °C; Time = 10 minutes; Stirring = High; Cooling = On (compressed air cooling post-reaction).

  • Workup: Upon completion and cooling, transfer the mixture to a round-bottom flask. Concentrate the high-boiling solvent under high vacuum.

  • Purification: The primary byproduct, triphenylphosphine oxide (TPPO), must be removed. Purify the residue via silica gel chromatography (Hexane/EtOAc 8:2) to yield methyl 9H-carbazole-1-carboxylate [2].

Protocol 3: Saponification to Free Acid

Causality & Self-Validation: Base-catalyzed hydrolysis cleaves the methyl ester. The protocol is self-validating through pH-dependent precipitation; the sodium carboxylate salt remains soluble in the aqueous layer, while the free acid crashes out upon acidification, eliminating the need for further chromatographic purification.

  • Reaction: Dissolve methyl 9H-carbazole-1-carboxylate (1.0 equiv, 3 mmol) in a 1:1 mixture of Methanol and THF (15 mL). Add an aqueous solution of NaOH (2.0 M, 5 mL).

  • Stirring: Stir the reaction at room temperature for 12 hours. TLC will show the disappearance of the starting material and the appearance of a baseline spot (the carboxylate salt).

  • Isolation: Acidify the solution slowly with 2.0 M HCl to pH ~3. The product, 9H-carbazole-1-carboxylic acid, will precipitate as a white/off-white solid.

  • Drying: Filter the precipitate, wash with cold distilled water, and dry under vacuum at 50 °C.

Quantitative Data & Method Optimization

The implementation of microwave irradiation during the Cadogan cyclization provides a massive efficiency gain over conventional thermal methods. Below is a comparative summary of the reaction metrics:

Reaction StepMethodologyTimeTemp (°C)Yield (%)Purity (HPLC)
Cadogan Cyclization Conventional Reflux10–14 h18045–55%~85%
Cadogan Cyclization Microwave Irradiation10 min20088–92%>95%
Saponification Conventional Stirring12 h2595%>98%
Analytical Characterization

To ensure scientific integrity, the final 9H-carbazole-1-carboxylic acid must be validated using the following spectral markers:

  • ¹H NMR (400 MHz, DMSO-d₆): A highly characteristic broad singlet for the carbazole N-H proton appears around δ 11.5 ppm. The highly deshielded aromatic proton adjacent to the carboxylic acid (C2-H) appears as a distinct doublet around δ 8.1 ppm.

  • MS (ESI-): m/z 210.05[M-H]⁻, corresponding to the deprotonated molecular ion of the target compound.

References
  • Title: Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization Source: Der Pharma Chemica URL
  • Title: methyl 9H-carbazole-1-carboxylate | 51035-15-5 Source: Benchchem URL
  • Source: doi.

Navigating the Synthesis of N-Alkylated 9H-Carbazole-1-Carboxylic Acids: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Carbazole-1-Carboxylic Acids

Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The introduction of an alkyl group at the 9-position (N-alkylation) of the carbazole nucleus, coupled with a carboxylic acid at the 1-position, generates a class of compounds with significant potential in drug discovery. These molecules serve as versatile scaffolds for the development of novel therapeutics, including potent enzyme inhibitors and receptor modulators. However, the synthesis of N-alkylated 9H-carbazole-1-carboxylic acids presents a unique chemical challenge due to the presence of two acidic protons: one on the pyrrolic nitrogen and the other on the carboxylic acid group. This guide provides a comprehensive, field-proven protocol for the successful N-alkylation of 9H-carbazole-1-carboxylic acid, emphasizing a strategic two-step approach involving protection, N-alkylation, and subsequent deprotection.

The Chemical Challenge and Strategic Approach

Direct N-alkylation of 9H-carbazole-1-carboxylic acid is generally unsuccessful. The carboxylic acid proton is significantly more acidic than the N-H proton of the carbazole ring. Consequently, in the presence of a base, the carboxylic acid is preferentially deprotonated to form a carboxylate salt. This can lead to undesired O-alkylation of the alkylating agent or complete inhibition of the desired N-alkylation.

To circumvent this, a robust two-step synthetic strategy is employed:

  • Protection of the Carboxylic Acid: The carboxylic acid group is first converted into an ester, typically a methyl or ethyl ester. This "protects" the acidic proton and prevents its interference in the subsequent N-alkylation step.

  • N-Alkylation of the Carbazole Ester: The resulting carbazole-1-carboxylate is then subjected to N-alkylation under standard conditions.

  • Deprotection (Saponification): Finally, the ester group is hydrolyzed back to the carboxylic acid to yield the desired N-alkylated 9H-carbazole-1-carboxylic acid.

This strategic approach ensures high selectivity and yields for the target molecule.

Experimental Protocols

Protocol 1: Esterification of 9H-Carbazole-1-carboxylic acid

This protocol describes the conversion of 9H-carbazole-1-carboxylic acid to its methyl ester, a crucial step for protecting the carboxylic acid functionality.

Materials:

  • 9H-Carbazole-1-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 9H-carbazole-1-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Reaction: Stir the mixture at reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 9H-carbazole-1-carboxylic acid methyl ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: N-Alkylation of 9H-Carbazole-1-carboxylic acid methyl ester

This protocol details the N-alkylation of the protected carbazole ester.

Materials:

  • 9H-Carbazole-1-carboxylic acid methyl ester

  • Alkylating agent (e.g., alkyl halide, alkyl tosylate) (1.1 - 1.5 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvent: Dimethylformamide (DMF) or Acetonitrile

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotonation: To a solution of 9H-carbazole-1-carboxylic acid methyl ester (1.0 equivalent) in anhydrous DMF or acetonitrile, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. If using potassium carbonate, a higher temperature (e.g., 80 °C) may be required.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be gradually increased to 50-80 °C.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Saponification of the N-Alkyl-9H-carbazole-1-carboxylate

This final step deprotects the ester to yield the target carboxylic acid.

Materials:

  • N-Alkyl-9H-carbazole-1-carboxylic acid methyl ester

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the N-alkyl-9H-carbazole-1-carboxylic acid methyl ester (1.0 equivalent) in a mixture of methanol or ethanol and water.

  • Hydrolysis: Add an excess of potassium hydroxide or sodium hydroxide (3-5 equivalents) and stir the mixture at reflux until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Concentrate the solution under reduced pressure to obtain the crude N-alkyl-9H-carbazole-1-carboxylic acid. The product can be further purified by recrystallization.

Data Presentation: Typical Reaction Conditions for N-Alkylation of Carbazoles

BaseSolvent(s)Temperature (°C)Alkylating AgentKey Considerations
Sodium Hydride (NaH)DMF, THF0 - 80Alkyl halides, TosylatesStrong base, requires anhydrous conditions.[1]
Potassium Hydroxide (KOH)DMSO, DMF25 - 100Alkyl halidesStrong base, often used with phase-transfer catalysis.[1]
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile50 - 120Alkyl halidesWeaker base, may require higher temperatures and longer reaction times.[1]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start 9H-Carbazole-1-carboxylic acid ester 9H-Carbazole-1-carboxylic acid methyl ester start->ester   Methanol, H+ or SOCl₂ n_alkyl_ester N-Alkyl-9H-carbazole-1-carboxylic acid methyl ester ester->n_alkyl_ester   1. Base (e.g., NaH)   2. Alkylating Agent (R-X) final_product N-Alkyl-9H-carbazole-1-carboxylic acid n_alkyl_ester->final_product   KOH or NaOH, H₂O/MeOH

Caption: Synthetic workflow for N-alkylation of 9H-carbazole-1-carboxylic acid.

Troubleshooting and Characterization

Common Troubleshooting Scenarios:

  • Low yield in the N-alkylation step: Ensure strictly anhydrous conditions, especially when using NaH. The strength of the base and reaction temperature may need optimization depending on the reactivity of the alkylating agent.

  • Incomplete saponification: Increase the reaction time, temperature, or the equivalents of the base.

  • Purification challenges: Column chromatography with a gradient elution of ethyl acetate in hexanes is typically effective for purifying the ester intermediates. Recrystallization is often suitable for the final carboxylic acid product.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product and intermediates. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum are indicative of successful N-alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): For monitoring the progress of the reactions and assessing the purity of the products.

Advanced Synthetic Strategies

For certain applications, alternative N-alkylation methods can be considered:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. N-alkylation of carbazoles with alkyl halides can be achieved with high efficiency by adsorbing the reactants onto potassium carbonate and irradiating with microwaves.[2]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful method for reactions involving an aqueous and an organic phase. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the N-alkylation of carbazoles with alkyl halides in a two-phase system (e.g., aqueous NaOH and an organic solvent). This method avoids the need for strong, anhydrous bases like NaH.

Conclusion

The N-alkylation of 9H-carbazole-1-carboxylic acid is a readily achievable transformation when a strategic protection-alkylation-deprotection sequence is employed. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. The key to success lies in the careful execution of each step, rigorous monitoring of the reaction progress, and thorough characterization of the products.

References

  • Benchchem. (n.d.). Optimizing N-Alkylation of Carbazole with a Diol Side Chain. Technical Support Center.
  • Bogdal, D. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.

Sources

Using 9h-Carbazole-1-carboxylic acid in OLED material fabrication

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Triplet Energy Host Fabrication Using 9H-Carbazole-1-carboxylic Acid

Executive Summary

This guide details the protocol for utilizing 9H-Carbazole-1-carboxylic acid (1-CCA) as a foundational scaffold for synthesizing high-performance Organic Light-Emitting Diode (OLED) host materials. While 9-phenylcarbazole derivatives are ubiquitous, the 1-position substitution offered by 1-CCA is critical for next-generation devices. It introduces significant steric torsion, effectively breaking π-conjugation between the carbazole core and its substituents. This "conjugation break" preserves a High Triplet Energy (


) , making these derivatives ideal hosts for blue Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) emitters.

Strategic Rationale: The "Ortho-Effect" in Host Design

In OLED host design, preventing reverse energy transfer from the emitter back to the host is paramount.[1] Standard 3- or 6-substituted carbazoles often suffer from extended conjugation, lowering


.
  • The 1-CCA Advantage: By utilizing the carboxylic acid at the 1-position, we can synthesize amide- or ester-linked hosts where the carbonyl group is twisted nearly perpendicular to the carbazole plane.

  • Mechanism: This steric lock confines the triplet exciton to the carbazole moiety, preventing delocalization and maintaining

    
     (sufficient for blue emitters like FIrpic or sky-blue TADF dopants).
    
  • Bipolar Transport: Derivatizing 1-CCA with electron-deficient amines (e.g., triazine or pyridine derivatives) creates a bipolar host, balancing hole and electron fluxes.

Experimental Protocol: Material Synthesis

Target Material: N-(4-(9H-carbazol-9-yl)phenyl)-9H-carbazole-1-carboxamide (Cz-1-Amide ). A bipolar host combining a hole-transporting carbazole donor and an electron-withdrawing amide linkage.

Phase A: Pre-Synthesis Preparation
  • Reagents: 9H-Carbazole-1-carboxylic acid (98%, HPLC grade), Thionyl Chloride (

    
    ), 4-(9H-carbazol-9-yl)aniline, Triethylamine (
    
    
    
    ), Dichloromethane (DCM, anhydrous).
  • Equipment: Schlenk line (Argon atmosphere), Rotary Evaporator, High-Vacuum Sublimation System (

    
     Torr).
    
Phase B: Synthesis Workflow

Step 1: Acid Chloride Formation

  • In a dry 100 mL Schlenk flask, suspend 9H-Carbazole-1-carboxylic acid (10 mmol, 2.11 g) in anhydrous DCM (30 mL).

  • Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at 0°C. Add a catalytic drop of DMF.

  • Reflux at 45°C for 4 hours until the solution becomes clear (evolution of

    
     and 
    
    
    
    gas).
  • Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow solid). Note: Use immediately.
    

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM (20 mL).

  • In a separate flask, dissolve 4-(9H-carbazol-9-yl)aniline (10 mmol, 3.34 g) and Triethylamine (15 mmol, 2.1 mL) in DCM (30 mL).

  • Add the acid chloride solution dropwise to the amine solution at 0°C under Argon flow.

  • Warm to room temperature and stir for 12 hours. A white precipitate (product) typically forms.

Step 3: Purification (Critical for Device Lifetime)

  • Filtration: Filter the precipitate and wash with water (

    
     mL) to remove triethylammonium chloride salts, followed by cold ethanol.
    
  • Recrystallization: Recrystallize the crude solid from Toluene/Hexane (1:1) to obtain white crystals.

  • Sublimation: Perform thermal gradient sublimation at

    
     (source temp) under high vacuum (
    
    
    
    Torr).
    • Yield: Target >60% after sublimation.

    • Purity Check: HPLC purity must be

      
       for OLED application.
      

SynthesisWorkflow Start 9H-Carbazole-1-carboxylic acid Activation Activation (SOCl2 / Reflux) Start->Activation Step 1 Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (+ Amine / Et3N) Intermediate->Coupling Step 2 Crude Crude Cz-1-Amide Coupling->Crude Sublimation Sublimation (10^-6 Torr, 280°C) Crude->Sublimation Step 3 Final OLED Grade Host (>99.9% Purity) Sublimation->Final

Figure 1: Synthetic pathway transforming 9H-Carbazole-1-carboxylic acid into an OLED-grade host material.

Device Fabrication Protocol

Architecture: Blue Phosphorescent OLED (PhOLED) Stack: ITO / HAT-CN (10 nm) / TAPC (40 nm) / Host:FIrpic (30 nm, 10%) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm).

Layer FunctionMaterialThicknessRate (

)
Anode Indium Tin Oxide (ITO)150 nmN/A
HIL HAT-CN10 nm0.5
HTL TAPC40 nm1.0
EML (Host) Cz-1-Amide (Synthesized) 30 nm 1.0
EML (Dopant) FIrpic (Blue Emitter)(10% doping)0.1
ETL TmPyPB40 nm1.0
Cathode LiF / Al1 nm / 100 nm0.1 / 5.0

Fabrication Steps:

  • Substrate Cleaning: Ultrasonic bath sequence: Acetone

    
     Isopropanol 
    
    
    
    Deionized Water (15 min each). UV-Ozone treat for 20 min to increase ITO work function.
  • Vacuum Deposition: Transfer to a vacuum chamber (

    
     Torr).
    
  • Co-Deposition (EML): Simultaneously evaporate the Cz-1-Amide Host and FIrpic dopant. Control rates using dual Quartz Crystal Microbalances (QCM) to maintain the 10% ratio strictly.

    • Note: The high

      
       of amide-based carbazoles (typically 
      
      
      
      ) ensures morphological stability during deposition.
  • Encapsulation: Encapsulate in a

    
     glovebox using UV-curable epoxy and a glass lid to prevent moisture degradation.
    

Characterization & Validation

To validate the efficacy of the 1-substituted host, perform the following measurements:

  • Triplet Energy (

    
    ) Determination: 
    
    • Measure phosphorescence spectrum of the host in 2-MeTHF glass at 77 K.

    • Target: The first high-energy peak should be

      
       (
      
      
      
      ).
    • Logic: If

      
      , energy will back-transfer, quenching emission.
      
  • Current Density-Voltage-Luminance (J-V-L):

    • Measure using a Keithley 2400 source meter and a calibrated photodiode.

    • Success Metric: Low turn-on voltage (

      
      ) indicates efficient injection into the bipolar host.
      
  • External Quantum Efficiency (EQE):

    • Calculate EQE from Lambertian emission assumption.

    • Benchmark: A well-balanced device using this host should achieve EQE

      
       for FIrpic.
      

EnergyDiagram cluster_Host Cz-1-Amide (Host) cluster_Guest FIrpic (Guest) LUMO_H LUMO: -2.4 eV LUMO_G LUMO: -2.9 eV HOMO_H HOMO: -6.0 eV T1_H T1: 2.9 eV T1_G T1: 2.65 eV T1_H->T1_G Exciton Confinement (Dexter Transfer) HOMO_G HOMO: -5.8 eV

Figure 2: Energy level alignment showing confinement of Triplet Excitons (


) on the guest emitter due to the high 

of the 1-substituted host.

Troubleshooting & Optimization

  • Issue: Low Efficiency (EQE < 5%).

    • Cause: Impure host material (trace acid chloride remaining) or poor charge balance.

    • Solution: Repeat sublimation. Ensure 1:1 stoichiometry during amide coupling to prevent unreacted amine acting as a quencher.

  • Issue: High Voltage.

    • Cause: The amide group is electron-withdrawing, potentially deepening the HOMO too much (

      
      ), making hole injection difficult.
      
    • Solution: Use a stronger HIL (like HAT-CN) or dope the HTL interface.

References

  • Synthesis of 1-Substituted Carbazoles

    • Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
    • Source: MDPI, Molecules 2021.
    • URL:[Link]

  • Carbazole Hosts for TADF

    • Title: New Carbazole Based Host Materials for Thermally Activated Delayed Fluorescent OLEDs.[1][2][3][4]

    • Source: Chemistry & Chemical Technology, 2021.[5]

    • URL:[3][4][6][7][8][9][10][11][12][13][14][15]

  • Title: Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole and its Derivatives in OLEDs.

Sources

Advanced Catalytic Functionalization of 9H-Carbazole-1-Carboxylic Acid: Directed C-H Activation and Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Overview

The carbazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting potent anticancer, antimicrobial, and neuroprotective activities[1]. However, the inherent electronic properties of the carbazole core heavily bias electrophilic and radical functionalizations toward the C3 and C6 positions.

To override this innate reactivity, 9H-carbazole-1-carboxylic acid serves as a highly strategic building block. The C1-carboxylic acid moiety functions as a dual-purpose handle: it can act as a robust directing group for transition-metal-catalyzed C2-H activation, or it can serve as a "traceless" directing group via decarboxylative cross-coupling[2]. This application note details the mechanistic causality, comparative data, and self-validating protocols required to successfully functionalize this critical intermediate.

Mechanistic Rationale: The Dual Role of the C1-Carboxyl Group

As an Application Scientist, it is critical to understand why specific catalytic systems are chosen rather than merely following a recipe. The functionalization of 9H-carbazole-1-carboxylic acid diverges into two primary mechanistic pathways:

  • Directed C2-H Activation (The CMD Pathway): Palladium(II) catalysts coordinate directly to the C1-carboxylate. The addition of a carboxylate ligand (such as acetate or pivalate) acts as an internal base. This enables a Concerted Metalation-Deprotonation (CMD) mechanism, where the metal coordinates to the C2-H bond while the ligand simultaneously abstracts the proton. This lowers the activation energy specifically at the C2 position, bypassing the naturally reactive C3/C6 sites[2].

  • Decarboxylative Functionalization (The Traceless Pathway): When treated with Silver(I) salts and an oxidant, the C1-carboxylate undergoes single-electron oxidation. This triggers the rapid extrusion of CO₂ gas, generating a highly reactive C1-aryl radical or organosilver intermediate. This intermediate can then be trapped by a Palladium catalyst for cross-coupling or by a halogen source (e.g., Selectfluor) for direct halogenation[3].

Pathway Visualization

G Substrate 9H-Carbazole-1-Carboxylic Acid Cat1 Pd(OAc)2 / Ligand (Directed C-H Activation) Substrate->Cat1 Cat2 Ag2CO3 / Pd(PPh3)4 (Decarboxylative Coupling) Substrate->Cat2 Mech1 CMD Pathway (C2-Metalation) Cat1->Mech1 Mech2 CO2 Extrusion (C1-Radical/Organometallic) Cat2->Mech2 Prod1 C2-Functionalized Carbazole (Retains -COOH) Mech1->Prod1 Prod2 C1-Functionalized Carbazole (Traceless Directing) Mech2->Prod2

Catalytic divergence of 9H-Carbazole-1-carboxylic acid via C-H activation and decarboxylation.

Comparative Catalytic Conditions

To facilitate rapid experimental design, the quantitative parameters of the primary functionalization strategies are summarized below.

Transformation TypeCatalyst SystemKey Additives / OxidantsSolvent & TempRegioselectivityTypical Yield
Precursor Synthesis (Cadogan) None (Reagent driven)PPh₃ (2.5 equiv)o-DCB, 180 °CN/A (Core Formation)48–65%
Directed C2-H Arylation Pd(OAc)₂ (10 mol%)PivOH, Ag₂CO₃HFIP, 100 °CC2-Selective65–85%
Decarboxylative Halogenation AgF (2.0 equiv)SelectfluorMeCN/H₂O, 80 °CC1-Selective70–90%

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 9H-Carbazole-1-Carboxylic Acid via Cadogan Cyclization

Causality: The synthesis relies on a Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization[4]. Triphenylphosphine (PPh₃) is used to deoxygenate the nitro group of the biphenyl intermediate. This generates a highly reactive nitrene species that spontaneously inserts into the adjacent C-H bond, forming the central pyrrole ring[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 2'-nitro-biphenyl-3-carboxylic acid methyl ester (1.0 equiv) in anhydrous o-dichlorobenzene (0.2 M).

  • Reagent Addition: Add triphenylphosphine (2.5 equiv) in a single portion under a steady stream of argon.

  • Thermal Activation: Heat the reaction mixture to 180 °C for 12 hours.

  • Self-Validation Check (Crucial): Upon completion, allow the reaction to cool to room temperature. The reaction is self-validating: a voluminous white precipitate of triphenylphosphine oxide (OPPh₃) will form. If the solution remains clear upon cooling, the deoxygenation failed, likely due to wet solvent.

  • Hydrolysis: Filter the precipitate, concentrate the filtrate, and subject the crude ester to standard saponification (KOH in EtOH/H₂O) to yield the free 9H-carbazole-1-carboxylic acid[4].

Protocol B: Palladium-Catalyzed C2-H Arylation

Causality: Pivalic acid (PivOH) is utilized as an essential additive. The pivalate anion is more basic and sterically demanding than acetate, which significantly lowers the transition state energy for the CMD C-H cleavage step, ensuring strict C2 regioselectivity[2].

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL pressure vial, add 9H-carbazole-1-carboxylic acid (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 equiv), and PivOH (30 mol%).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (2.0 mL). HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes the transition state.

  • Execution: Seal the vial and heat at 100 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction visually. A healthy catalytic cycle maintains a homogeneous yellow/orange hue. If the solution rapidly turns black with a fine precipitate, Pd(0) has aggregated into inactive "Palladium black." This indicates oxidant failure; halt the reaction and verify the quality of the Ag₂CO₃.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and purify via silica gel chromatography.

Protocol C: Silver-Mediated Decarboxylative Halogenation/Cross-Coupling

Causality: Silver salts act as both the oxidant and the mediator for CO₂ extrusion. The single-electron transfer generates a C1-radical, making the carboxylic acid a traceless directing group that leaves behind a functionalized C1 position[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a reaction tube, combine 9H-carbazole-1-carboxylic acid (0.2 mmol), AgF (2.0 equiv), and Selectfluor (1.5 equiv).

  • Solvent Addition: Add a solvent mixture of MeCN/H₂O (4:1, 2.5 mL). The presence of water is critical to solubilize the Silver salts and facilitate the electron transfer.

  • Execution: Stir the mixture at 80 °C for 8 hours.

  • Self-Validation Check: The reaction progress is immediately validated by the effervescence of CO₂ gas upon reaching the activation temperature. Furthermore, TLC analysis will show the disappearance of the highly polar carboxylic acid spot (R_f ~ 0.2 in 9:1 DCM:MeOH) and the appearance of a significantly less polar product spot.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for NMR analysis. Analytical validation: The disappearance of the broad C1-COOH proton signal at ~11.5 ppm in the ¹H NMR spectrum confirms successful decarboxylation.

References

  • Source: doi.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization Source: Der Pharma Chemica URL
  • Visible-Light-Mediated Rose Bengal- or [Ru(bpy)
  • Source: PMC (nih.gov)

Sources

Application Note: Fischer-Borsche Synthesis of Carbazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step protocol for Fischer-Borsche synthesis of carbazoles Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Engineers

Abstract

This application note details the optimized two-stage protocol for synthesizing carbazoles via the Fischer-Borsche method. This classical yet powerful sequence involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to yield 1,2,3,4-tetrahydrocarbazole, followed by oxidative dehydrogenation (aromatization) to the fully aromatic carbazole.[1] This scaffold is ubiquitous in organic electronics (OLEDs), alkaloid natural products (e.g., murrayafoline A), and kinase inhibitors.

Introduction & Strategic Overview

The Fischer-Borsche synthesis is a specific adaptation of the Fischer Indole Synthesis. While Emil Fischer discovered the indole synthesis in 1883, it was Walther Borsche (and independently Edmund Drechsel) who expanded the scope to cyclohexanones, enabling the formation of tricyclic tetrahydrocarbazoles. The subsequent aromatization step allows access to the carbazole core, a "privileged structure" in drug discovery.

Why this Protocol?
  • Scalability: The reaction accommodates multi-gram to kilogram scales.

  • Regiocontrol: The [3,3]-sigmatropic rearrangement provides predictable regiochemistry.

  • Versatility: The tetrahydrocarbazole intermediate is a stable, storable leverage point for divergent synthesis (e.g., functionalization of the alicyclic ring before aromatization).

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a hydrazone intermediate, which tautomerizes to an ene-hydrazine.[2][3] The rate-determining step is often the [3,3]-sigmatropic rearrangement.

Pathway Visualization

The following diagram illustrates the electronic flow from the initial condensation to the elimination of ammonia.

FischerMechanism Start Phenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone Acid Cat. - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Shift SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift C-C Bond Formation Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Cyclization Intramolecular Cyclization Diimine->Cyclization Nucleophilic Attack Product 1,2,3,4-Tetrahydrocarbazole (- NH3) Cyclization->Product Elimination

Figure 1: Mechanistic flow of the Fischer Indole Synthesis applied to cyclohexanone.[4] The [3,3]-sigmatropic shift is the key C-C bond-forming event.

Protocol Stage I: Synthesis of 1,2,3,4-Tetrahydrocarbazole[5][6]

This protocol is adapted from the classic Organic Syntheses procedure (Rogers & Corson) but modernized for standard laboratory safety and efficiency.

Reagents & Equipment[5][6][7][8][9][10]
  • Reagents: Cyclohexanone (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer (preferred over magnetic for >50g scale), Dropping Funnel.

Step-by-Step Methodology
  • Setup: In a fume hood, charge the RBF with Cyclohexanone (9.8 g, 0.1 mol) and Glacial Acetic Acid (36 mL) .

    • Note: Acetic acid acts as both the solvent and the Brønsted acid catalyst. For electron-deficient hydrazines, a stronger acid (e.g., H₂SO₄ in EtOH) may be required.

  • Addition: Heat the mixture to a gentle reflux. Using the dropping funnel, add Phenylhydrazine (10.8 g, 0.1 mol) dropwise over 30–45 minutes.

    • Caution: Phenylhydrazine is toxic and a skin sensitizer. Wear double nitrile gloves.

    • Observation: The reaction is exothermic. Maintain a steady reflux; do not overheat.

  • Reaction: Continue refluxing for 1 hour after addition is complete.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot (intermediate) should disappear, and a fluorescent indole spot should appear.

  • Workup:

    • Allow the mixture to cool to ~80°C.

    • Pour the reaction mixture into a beaker containing Water (100 mL) and stir vigorously. The product will precipitate as a bulky solid.

    • Cool to 4°C (ice bath) to maximize precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (2 x 50 mL) to remove acetic acid.

    • Wash with cold 75% Ethanol (1 x 30 mL) to remove unreacted hydrazine/ketone.

    • Recrystallization: Dissolve the crude solid in hot Methanol (approx. 5-7 mL per gram of solid). Add activated charcoal if the solution is dark, filter hot, and cool to crystallize.

Typical Yield: 75–85% Melting Point: 116–118°C

Protocol Stage II: Aromatization (The Borsche Modification)

To obtain the fully aromatic carbazole, the alicyclic ring must be dehydrogenated. Two methods are provided: Chemical Oxidation (Chloranil) and Catalytic Dehydrogenation (Pd/C).[5]

Method A: Chemical Oxidation (High Purity)

Best for small-to-medium scale where metal contamination must be avoided.

  • Setup: Dissolve 1,2,3,4-Tetrahydrocarbazole (1.7 g, 10 mmol) in Xylene (20 mL) .

  • Oxidant: Add Chloranil (tetrachloro-1,4-benzoquinone) (4.9 g, 20 mmol) .

    • Stoichiometry: 2 equivalents of Chloranil are required (removing 4 protons requires 2 quinone molecules).

  • Reaction: Reflux for 2–4 hours. The solution will darken as the hydroquinone byproduct forms.

  • Workup:

    • Cool the mixture. The tetrachlorohydroquinone byproduct often precipitates; filter it off.

    • Wash the filtrate with 0.5 M NaOH (to remove residual hydroquinone) and then Water.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Toluene or Ethanol.

Method B: Catalytic Dehydrogenation (Scalable)

Best for large scale, though requires high temperatures.

  • Setup: Mix 1,2,3,4-Tetrahydrocarbazole (2.0 g) with 10% Pd/C (0.2 g) in Decalin (20 mL) or 1,2,4-Trichlorobenzene .

  • Reaction: Reflux vigorously (approx. 190–200°C) for 3–6 hours.

    • Note: Hydrogen gas is evolved.[6] Ensure proper venting.

  • Workup: Filter hot through a Celite pad to remove the catalyst.

  • Isolation: Upon cooling, Carbazole often crystallizes directly from the solvent.

Critical Parameters & Troubleshooting

The following table summarizes key variables that influence reaction success.

ParameterConditionEffect / Recommendation
Acid Strength Weak (AcOH)Ideal for unsubstituted or electron-rich phenylhydrazines.
Strong (H₂SO₄/HCl)Required for electron-withdrawing groups (e.g., -NO₂, -Cl) which deactivate the hydrazine.
Temperature < 80°CIncomplete reaction; Hydrazone may isolate without rearranging.
> 150°CRisk of polymerization or decomposition of the hydrazine.
Solvent Acetic AcidBest for "One-pot" feel; simplifies workup (water precipitation).
EthanolRequires mineral acid catalyst; easier to remove if product is oil.
Oiling Out Product is oilScratch the flask with a glass rod or seed with a crystal. Ensure all AcOH is washed out.
Workflow Summary

Workflow cluster_0 Stage 1: Fischer Synthesis cluster_1 Stage 2: Borsche Aromatization Step1 Reflux: Cyclohexanone + Phenylhydrazine (in AcOH, 1 hr) Workup1 Precipitate in H2O Filter & Wash Step1->Workup1 Inter 1,2,3,4-Tetrahydrocarbazole (Solid, mp 118°C) Workup1->Inter Step2 Oxidation Method Choice Inter->Step2 MethodA Method A: Chloranil/Xylene (Chemical Oxidant) Step2->MethodA MethodB Method B: Pd/C / Decalin (Catalytic Dehydrogenation) Step2->MethodB Final Carbazole Product (Aromatic) MethodA->Final MethodB->Final

Figure 2: Operational workflow for the two-stage synthesis.

Safety & Compliance

  • Phenylhydrazine: Classified as a carcinogen and acute toxin. It can cause hemolytic anemia. All weighing must occur in a fume hood. Decontaminate glassware with bleach solution before removal from the hood.

  • Chloranil: Irritant. Avoid dust inhalation.

  • Waste Disposal: The filtrate from Stage 1 contains acetic acid and hydrazine residues; dispose of as hazardous organic waste (do not pour down the drain).

References

  • Rogers, C. U.; Corson, B. B. (1947).[5] "1,2,3,4-Tetrahydrocarbazole".[1][4][7][5][8] Organic Syntheses, 27, 58.

  • Robinson, B. (1963).[3] "The Fischer Indole Synthesis".[2][3][5][9][10][11][12][13][14] Chemical Reviews, 63(4), 373–401.[14]

  • Borsche, W. (1908).[12] "Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese". Justus Liebigs Annalen der Chemie, 359(1-2), 49–80.[12]

  • Barclay, B. M.; Campbell, N. (1945).[5] "Dehydrogenation of tetrahydrocarbazoles by chloranil". Journal of the Chemical Society, 530-533.

  • Gribble, G. W. (2002). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (21), 1045-1075.

Sources

Reagents for esterification of 9h-Carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Esterification of 9H-Carbazole-1-carboxylic Acid Application Note & Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esters of 9H-Carbazole-1-carboxylic acid are pivotal intermediates in the synthesis of pharmaceuticals, organic electronics, and functional dyes. The successful and efficient formation of the ester bond is a critical step that dictates the overall yield and purity of the final product. This guide provides a comprehensive overview of the principal reagents and methodologies for the esterification of 9H-Carbazole-1-carboxylic acid. We delve into the mechanistic underpinnings of four primary strategies: the classical Fischer-Speier esterification, modern coupling methods including the Steglich esterification and Mitsunobu reaction, and the high-reactivity acyl chloride pathway. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for chemists aiming to optimize the synthesis of carbazole-based esters.

The Strategic Importance of Esterifying 9H-Carbazole-1-carboxylic Acid

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological and photophysical properties.[1] The carboxylic acid at the C1 position of the 9H-carbazole core offers a versatile handle for synthetic elaboration. Converting this acid to an ester not only serves as a common protecting group strategy but also provides a key intermediate for further transformations, such as amide bond formation or reduction. The choice of esterification reagent and conditions is paramount, as it must be compatible with the potentially sensitive N-H proton and the electron-rich aromatic system of the carbazole ring. This guide explores several robust methods to achieve this transformation efficiently.

The Classical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is one of the most fundamental and cost-effective methods for ester synthesis.[3]

Mechanistic Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon.[2][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][3]

Fischer_Esterification Fischer-Speier Esterification Mechanism sub Carboxylic Acid + Alcohol cat H+ Catalyst (e.g., H₂SO₄) sub->cat Protonation activated Protonated Carbonyl (Enhanced Electrophile) tetra Tetrahedral Intermediate activated->tetra Nucleophilic Attack by Alcohol h2o_elim Elimination of H₂O tetra->h2o_elim Proton Transfer ester Ester + H₂O h2o_elim->ester Dehydration

Caption: Mechanism of Fischer-Speier Esterification.

Key Considerations & Limitations

The reaction is an equilibrium process.[5][6] To drive it towards the product, one must either use a large excess of the alcohol (which can often serve as the solvent) or remove the water as it is formed, for instance, with a Dean-Stark apparatus.[3] The strong acidic conditions and elevated temperatures required can be incompatible with sensitive functional groups.[7]

Protocol: Synthesis of Methyl 9H-carbazole-1-carboxylate

This protocol is adapted from general Fischer esterification procedures.[8]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 9H-Carbazole-1-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of methanol (e.g., 20-50 eq), which will also act as the solvent.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.[9][10]

Mild & Efficient Coupling Reagents

For substrates that are sensitive to the harsh conditions of Fischer esterification, modern coupling reagents offer mild and highly efficient alternatives.

Steglich Esterification: DCC/DMAP-Mediated Coupling

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation.[11][12] This method is renowned for its mild conditions (often room temperature) and its ability to esterify sterically hindered substrates.[12][13]

Mechanistic Rationale

DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][14] DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form an even more reactive N-acylpyridinium species.[11][12] This "active ester" is then readily attacked by the alcohol to form the desired product and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[11]

Steglich_Esterification Steglich Esterification Mechanism acid Carboxylic Acid o_acyl O-Acylisourea Intermediate acid->o_acyl + DCC dcc DCC n_acyl N-Acylpyridinium (Active Ester) o_acyl->n_acyl + DMAP dmap DMAP (cat.) ester Ester n_acyl->ester + Alcohol dcu DCU (precipitate) n_acyl->dcu Release of DCU alcohol Alcohol

Caption: Key intermediates in the Steglich Esterification.

Protocol: Steglich Esterification of 9H-Carbazole-1-carboxylic Acid

This protocol is based on the original procedure by Neises and Steglich.[15]

  • Setup: Dissolve 9H-Carbazole-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Filtration: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Workup: Wash the filtrate with dilute HCl (e.g., 1M) to remove excess DMAP, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Reagent ClassExampleRoleStoichiometry
Carboxylic Acid9H-Carbazole-1-carboxylic acidSubstrate1.0 eq
Alcohole.g., Ethanol, Benzyl alcoholNucleophile1.1 - 1.5 eq
Coupling AgentDCC or EDCActivates Acid1.1 - 1.2 eq
CatalystDMAPAcyl Transfer0.05 - 0.2 eq
SolventDCM, THF (Anhydrous)Medium-
Mitsunobu Reaction: A Redox-Based Approach

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into an ester with inversion of configuration, although stereochemistry is not a factor for producing simple esters from achiral alcohols.[16][17] The reaction is driven by the formation of stable byproducts, triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate.[18]

Mechanistic Rationale

Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a betaine intermediate.[18] This betaine deprotonates the alcohol, which then adds to the phosphorus atom, forming an alkoxyphosphonium salt. The carboxylate, formed by deprotonation of the carboxylic acid, acts as the nucleophile, displacing the triphenylphosphine oxide in an SN2-like fashion to yield the final ester.[17]

Protocol: Mitsunobu Esterification

This is a typical Mitsunobu protocol.[19]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 9H-Carbazole-1-carboxylic acid (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Workup & Purification: Concentrating the reaction mixture can be followed by direct purification via column chromatography. The separation of the desired ester from the triphenylphosphine oxide and hydrazine byproducts can be challenging but is often achievable with a carefully chosen solvent system.[18]

The High-Reactivity Acyl Chloride Pathway

For a robust and generally high-yielding approach, a two-step procedure involving the formation of a highly reactive acyl chloride intermediate is often employed.[7] This method is particularly effective as the final esterification step is irreversible.[20]

Mechanistic Workflow

The carboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[21][22] Gaseous byproducts (SO₂ and HCl for SOCl₂) drive this step to completion.[21] The purified or crude acyl chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, which neutralizes the HCl generated in the second step.[20]

Acyl_Chloride_Workflow Acyl Chloride Esterification Workflow start 9H-Carbazole-1- carboxylic acid step1 Step 1: Activation start->step1 intermediate 9H-Carbazole-1- carbonyl chloride step1->intermediate reagent1 SOCl₂ or (COCl)₂ reagent1->step1 step2 Step 2: Esterification intermediate->step2 product Final Ester step2->product reagent2 Alcohol (R'-OH) + Base (e.g., Pyridine) reagent2->step2

Caption: Two-step workflow for ester synthesis via an acyl chloride.

Protocol: Two-Step Esterification via Acyl Chloride
  • Step 1: Acyl Chloride Formation

    • Suspend 9H-Carbazole-1-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[21]

    • Heat the mixture to reflux for 1-3 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction and remove the excess SOCl₂ under reduced pressure. The resulting acyl chloride can be used directly or purified.

  • Step 2: Ester Formation

    • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF) and cool to 0 °C.

    • Add the desired alcohol (1.1 eq) followed by the dropwise addition of pyridine or triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup, washing with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the ester by column chromatography or recrystallization.

Comparative Analysis of Esterification Methods

The selection of an appropriate esterification method depends on several factors, including the stability of the starting materials, the scale of the reaction, the steric hindrance of the alcohol, and the required purity of the final product.

MethodKey ReagentsConditionsProsCons
Fischer-Speier Alcohol, H₂SO₄ (cat.)RefluxInexpensive, simple for large scale.[3]Harsh acidic conditions, reversible, may not be suitable for sensitive substrates.[7]
Steglich Alcohol, DCC, DMAPMild (0 °C to RT)High yields, mild conditions, good for sensitive/hindered substrates.[12]DCC is an allergen, DCU byproduct can complicate purification if not fully precipitated.
Mitsunobu Alcohol, PPh₃, DEAD/DIADMild (0 °C to RT)Very mild conditions, generally high yielding.[16][17]Byproduct removal can be difficult, reagents are expensive and hazardous.[18]
Acyl Chloride SOCl₂, Alcohol, BaseReflux, then RTHigh yielding, irreversible reaction.[20]Harsh/corrosive reagents in step 1, moisture sensitive intermediate.[21]

Conclusion

The esterification of 9H-Carbazole-1-carboxylic acid can be accomplished through a variety of methods, each with its distinct advantages and limitations. For simple, robust esters on a large scale, the Fischer-Speier method remains a viable option. However, for greater substrate scope, higher yields, and compatibility with sensitive functionalities, the Steglich esterification is often the method of choice due to its mild conditions and operational simplicity. The acyl chloride pathway provides a highly reliable and irreversible route to the ester, while the Mitsunobu reaction offers an alternative under neutral, redox-driven conditions. A careful evaluation of the specific alcohol, reaction scale, and available purification techniques will guide the researcher to the optimal protocol for their synthetic goals.

References

  • Wikipedia. Mitsunobu reaction. [Online] Available at: [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Online] Available at: [Link]

  • Grokipedia. Steglich esterification. [Online] Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Online] Available at: [Link]

  • Atlanchim Pharma. (2005). Recent Advances in the Mitsunobu Reaction. [Online] Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. [Online] Available at: [Link]

  • Master Organic Chemistry. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Online] Available at: [Link]

  • Fiveable. Steglich Esterification Definition. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Online] Available at: [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. [Online] Available at: [Link]

  • NPTEL Archive. 5.2.2 Synthesis of Esters. [Online] Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Online] Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Online] Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Online] Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Online] Available at: [Link]

  • ChemistryStudent. Esters (A-Level). [Online] Available at: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids. [Online] Available at: [Link]

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Online] Available at: [Link]

  • ResearchGate. (2024). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. [Online] Available at: [Link]

  • Journal of the Pakistan Institute of Chemical Engineers. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9. [Online] Available at: [Link]

  • ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Online] Available at: [Link]

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Online] Available at: [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. [Online] Available at: [Link]

  • Mourad, A. K., & Czekelius, C. The synthesis of esters from carboxylic acids and their derivatives was described previous. [Online] Available at: [Link]

  • ResearchGate. Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. [Online] Available at: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Online] Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Online] Available at: [Link]

  • Faltracco, M., et al. (2022). Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor–Acceptor Cyclopropanes. PMC. [Online] Available at: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Online] Available at: [Link]

  • University of Waterloo. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Online] Available at: [Link]

  • StudySmarter. Organic Chemistry Carboxylic Acid Derivatives - Acid Halides, Esters. [Online] Available at: [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Online] Available at: [Link]

  • ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. [Online] Available at: [Link]

  • Google Patents. (1963). Process for the preparation of carboxylic acid alkyl esters.
  • Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. [Online] Available at: [Link]

  • RSC Publishing. (2014). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-Carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 9H-Carbazole-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important molecular scaffold. 9H-Carbazole-1-carboxylic acid and its derivatives are crucial intermediates in the development of pharmaceuticals, particularly as potent inhibitors for targets like the Janus kinase 2 (JAK2).[1]

This guide moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms, offering solutions to common experimental hurdles. We aim to equip you with the knowledge to not only replicate a synthesis but to troubleshoot and optimize it effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of 9H-Carbazole-1-carboxylic acid, particularly focusing on the robust and high-yielding Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization pathway.[2][3]

Q1: My Suzuki-Miyaura coupling reaction for the 2-nitrobiphenyl intermediate is showing low yield. What are the likely causes and how can I fix it?

A1: Low yield in the Suzuki-Miyaura coupling step is a frequent issue. This reaction forms the C-C bond that creates the biphenyl backbone, a critical precursor to the carbazole ring. The primary culprits are typically related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The palladium catalyst (e.g., Pd(PPh₃)₄) is the heart of the reaction. Its activity can be compromised by:

    • Oxygen: Palladium(0) catalysts are sensitive to oxidation. Ensure your solvent is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.

    • Impure Reagents: Impurities in your aryl halide or boronic ester can poison the catalyst. Ensure reagents are of high purity or purify them before use.

  • Ineffective Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid/ester.

    • Base Strength & Solubility: If K₂CO₃ is ineffective, consider a stronger or more soluble base like Cs₂CO₃. The choice of base can significantly impact yield.[4]

    • Anhydrous Conditions: The base should be finely powdered and dried to maximize its surface area and reactivity.

  • Sub-optimal Temperature: The reaction typically requires refluxing in a solvent like toluene.[3] Ensure your reaction is reaching and maintaining the target temperature. If the reaction stalls, a modest increase in temperature or a switch to a higher-boiling solvent (e.g., dioxane) could be beneficial.

  • Alternative Coupling Strategies: If the Suzuki coupling remains problematic, consider alternative palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming the C-N bond directly to construct the carbazole skeleton, sometimes in a tandem or one-pot fashion.[4][5][6]

Q2: The Cadogan cyclization step is giving me a mixture of products or failing to proceed. How can I improve the regioselectivity and yield?

A2: The Cadogan cyclization is an elegant but sometimes tricky reductive cyclization of a 2-nitrobiphenyl derivative to form the carbazole ring.[2][3]

  • Mechanism & Key Reagent: The reaction relies on a trivalent phosphorus reagent, typically triphenylphosphine (PPh₃), to deoxygenate the nitro group, which facilitates the cyclization. The efficiency of this step is paramount.

  • Improving Conversion:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the phosphine reagent.

    • High Temperature: This reaction requires high temperatures, often in a solvent like o-dichlorobenzene, to proceed efficiently.[3] If conversion is low, ensure the temperature is adequate and the reaction time is sufficient (monitor by TLC).

  • Addressing Isomer Formation: A significant challenge in this specific synthesis is the potential for forming a mixture of 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester.[2][3]

    • Inherent Regioselectivity: The cyclization can occur onto either of the two available positions on the adjacent aromatic ring. The electronic and steric nature of the substituents will influence this ratio. The literature reports an approximate 1:1 mixture for this specific precursor, which is a key challenge to overcome.[2][3]

    • Purification is Key: Since the reaction itself may not be perfectly selective, the most practical solution is an efficient purification strategy after the cyclization. Careful column chromatography is required to separate the two isomers. The reported method uses a low percentage of ethyl acetate in hexane as the eluent.[2]

Q3: I am having trouble with the final hydrolysis of the methyl ester to the carboxylic acid. What are the best practices?

A3: Saponification (base-mediated ester hydrolysis) is a standard transformation, but issues like incomplete reaction or difficult product isolation can arise.

  • Reaction Conditions:

    • Base: Potassium hydroxide (KOH) is commonly used and effective.[3] Use at least two equivalents to ensure the reaction goes to completion and to deprotonate the resulting carboxylic acid and the carbazole N-H.

    • Solvent: A mixed solvent system like ethanol and water is ideal. Ethanol helps solubilize the organic ester, while water is necessary for the hydrolysis mechanism.[3]

    • Temperature & Time: Refluxing for several hours (e.g., 5 hours) is typically sufficient.[3] Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Product Isolation (Work-up):

    • Acidification: This is the most critical step. After the reaction is complete, the solution will contain the potassium carboxylate salt, which is soluble in the aqueous ethanol. To isolate your product, you must carefully acidify the solution with an acid like HCl to a pH of 1-2.[7] This protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

    • Filtration: Once the precipitate has fully formed (sometimes requiring cooling in an ice bath), it can be collected by vacuum filtration. Wash the collected solid with cold water to remove any remaining salts.

    • Drying: Dry the final product thoroughly under vacuum.

Q4: My final product, 9H-Carbazole-1-carboxylic acid, is difficult to purify. What methods are most effective?

A4: Purifying carbazoles, especially those with a carboxylic acid group, can be challenging due to their polarity and potential for streaking on silica gel.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system may be required. Good starting points would be ethanol/water, or dissolving in a polar solvent like DMF or DMSO and carefully adding an anti-solvent.

  • Column Chromatography: If chromatography is necessary, streaking can be minimized by adding a small amount of acetic acid (e.g., 1-2%) to the eluent system (e.g., ethyl acetate/hexane).[7] This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica gel.

  • Acid-Base Extraction: An alternative to chromatography is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be separated, re-acidified to precipitate the pure product, and extracted back into an organic solvent.[7]

Recommended Synthetic Protocol: Suzuki-Cadogan Pathway

This protocol is adapted from the work of Kanchani and Subha (2021) and represents a reliable, multi-step synthesis with a good overall yield.[2][3]

Workflow Overview

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Cadogan Reductive Cyclization cluster_2 Step 3: Saponification A Methyl 3-bromobenzoate C Pd(PPh3)4, K2CO3 Toluene, Reflux A->C B 2-Nitrophenylboronic acid B->C D 2'-Nitro-biphenyl-3-carboxylic acid methyl ester C->D ~85% yield E PPh3 o-Dichlorobenzene, Reflux D->E F 9H-Carbazole-1-carboxylic acid methyl ester (and -3- isomer) E->F ~48% yield of desired isomer G KOH Ethanol/Water, Reflux F->G H 9H-Carbazole-1-carboxylic acid G->H ~95% yield Troubleshooting start_node Low Overall Yield q1 Which step has low yield? start_node->q1 s1 Suzuki Coupling q1->s1 Step 1 s2 Cadogan Cyclization q1->s2 Step 2 s3 Hydrolysis / Work-up q1->s3 Step 3 q1_s1_check Checklist: - Degassed Solvent? - Catalyst Active? - Base Anhydrous? s1->q1_s1_check q1_s2_check Checklist: - High enough temp? - Sufficient PPh3? - Isomer separation issue? s2->q1_s2_check q1_s3_check Checklist: - Incomplete reaction? - Incorrect work-up pH? - Product lost in filtrate? s3->q1_s3_check q1_s1_sol Solutions: - Re-degas solvent - Use fresh catalyst - Screen other bases (Cs2CO3) q1_s1_check->q1_s1_sol q1_s2_sol Solutions: - Confirm reflux temp - Increase PPh3 eq. - Optimize chromatography q1_s2_check->q1_s2_sol q1_s3_sol Solutions: - Increase reaction time/temp - Ensure pH is 1-2 for precipitation - Chill before filtration q1_s3_check->q1_s3_sol

Sources

Solving solubility issues of carbazole carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of carbazole derivatives. Carbazole carboxylic acids present a unique biophysical challenge: they possess a highly rigid, planar, and lipophilic tricyclic aromatic core that strongly drives intermolecular


 stacking, paired with a polar, ionizable carboxylic acid moiety. This dichotomy often results in compounds that crash out of aqueous media, forming intractable suspensions rather than true solutions.

This troubleshooting guide is designed as a self-validating system. We will not merely list generic steps; we will dissect the causality behind each experimental choice so you can adapt these principles to your specific carbazole analog.

FAQ 1: The Mechanistic "Why"

Q: Why does my carbazole carboxylic acid derivative precipitate immediately upon addition to biological buffers (pH 7.4), despite having a polar carboxylic acid group?

A: The precipitation is thermodynamically driven by the hydrophobic effect and planar stacking. While the carboxylic acid group provides a site for hydrogen bonding and ionization, the carbazole scaffold itself is highly hydrophobic (water solubility of the parent carbazole is merely ~1.2 mg/L at 25°C) 1[1]. The rigid, planar geometry of the two benzene rings fused to a pyrrole ring allows these molecules to closely pack together, minimizing their exposed surface area to water. Even if the carboxylic acid is deprotonated at pH 7.4, the energetic penalty of hydrating the massive hydrophobic core often outweighs the solvation energy of the single carboxylate anion. To solve this, you must either disrupt the


 stacking, mask the hydrophobic core, or significantly alter the dielectric constant of the solvent 2[2].
FAQ 2: pH Adjustment and Salt Formation

Q: How can I leverage the carboxylic acid moiety to force the compound into solution without causing chemical degradation?

A: By utilizing controlled in situ salt formation to maximize the ionization state. The most fundamental approach to solubilizing an acidic drug is adjusting the pH at least 2 units above its pKa (typically ~4.0 - 5.0 for carbazole carboxylic acids) 3[3]. Salt formation relies on ionic interaction between the weakly acidic drug and an oppositely charged counter-ion (e.g.,


, 

, or meglumine), which dramatically increases the polarity and disrupts the crystal lattice.

Step-by-Step Methodology: In Situ Salt Formation

  • Dispersion : Weigh the required amount of the carbazole carboxylic acid and suspend it in 80% of the final target volume of highly purified water (Milli-Q). Causality: Starting in pure water prevents premature buffer-salt competition.

  • Titration : Slowly add a standardized base (e.g., 0.1 M NaOH or 0.1 M Meglumine) dropwise while under vigorous magnetic stirring. Monitor the pH continuously.

  • Dissolution Check : Continue titration until the pH reaches ~8.5 - 9.0. The opaque suspension should transition to a completely transparent solution. Self-Validation: If the solution remains cloudy at pH 9.0, the lipophilicity of the core is too high for salt formation alone to overcome the lattice energy. Stop titrating to prevent base-catalyzed degradation.

  • Back-Titration : If a physiological pH is required, slowly back-titrate with 0.1 M HCl or a strong buffer (e.g., PBS) to pH 7.4.

  • Validation : Filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC to confirm the final concentration matches the theoretical input.

FAQ 3: Cyclodextrin Complexation

Q: My compound crashes out when I back-titrate to pH 7.4. What is the next best formulation strategy for in vivo dosing?

A: Host-guest inclusion complexation using modified cyclodextrins. When ionization is insufficient, you must physically shield the hydrophobic carbazole core from the aqueous environment. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity 4[4]. For bulky, planar molecules like carbazoles, Sulfobutylether-


-cyclodextrin (SBE-

-CD) is highly recommended. The extended hydrophobic cavity and reduced electrostatic repulsion of SBE-

-CD provide superior thermodynamic stability for the inclusion complex compared to standard

-CD or

-CD 5[5].

CDMechanism Host SBE-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Complex Inclusion Complex Masked Hydrophobicity Enhanced Aqueous Solubility Host->Complex Aqueous Media Stirring/Sonication Guest Carbazole Carboxylic Acid Hydrophobic Core Ionizable Acid Group Guest->Complex Thermodynamic Equilibration

Caption: Mechanism of host-guest inclusion complexation using SBE-β-Cyclodextrin.

Step-by-Step Methodology: Phase-Solubility Study (Higuchi-Connors Method)

  • Preparation : Prepare a series of aqueous solutions containing increasing concentrations of SBE-

    
    -CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a standard buffer (pH 7.4).
    
  • Saturation : Add an excess amount of the solid carbazole carboxylic acid to each vial. Causality: An excess ensures that the thermodynamic equilibrium between the solid state and the complexed state is reached.

  • Equilibration : Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.

  • Separation & Analysis : Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug. Filter the supernatant (0.22 µm) and quantify the dissolved drug via UV-Vis or HPLC.

  • Self-Validation : Plot the concentration of the dissolved drug against the CD concentration. A linear increase (A

    
    -type profile) confirms the formation of a 1:1 soluble inclusion complex, validating the formulation's stability.
    
FAQ 4: Co-Solvency and Micellar Solubilization

Q: Can I use organic solvents or detergents to force the compound into solution for in vitro assays?

A: Yes, but you must carefully manage the polarity of the vehicle. Co-solvency utilizes water-miscible organic solvents (like DMSO or PEG 400) to lower the overall dielectric constant of the aqueous solution, thereby reducing the interfacial tension between the water molecules and the hydrophobic carbazole solute 6[6]. For in vitro cell assays, prepare a 10-50 mM stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent cellular toxicity. If precipitation occurs upon dilution, incorporate a non-ionic surfactant like Tween 80 (0.1% - 1.0%) into the aqueous buffer prior to adding the DMSO stock. The surfactant forms micelles that encapsulate the lipophilic carbazole core before it can aggregate.

Data Presentation: Comparison of Solubility Enhancement Techniques
Formulation TechniquePrimary MechanismProsConsTypical Solubility Increase
pH Adjustment (Salt) Ionization of carboxylic acid; disruption of crystal lattice.Simple, cost-effective, no complex excipients required.Risk of precipitation upon pH shift in vivo; potential chemical instability at high pH.10x - 100x
Cyclodextrin (SBE-

-CD)
Encapsulation of the hydrophobic carbazole core.Excellent biocompatibility; protects drug from degradation; stable at physiological pH.High excipient mass required; expensive for large-scale production.50x - 500x
Co-Solvency (DMSO/PEG) Reduces dielectric constant of the solvent mixture.Rapid dissolution; excellent for in vitro stock solutions.Toxicity limits in vivo use; risk of precipitation upon dilution.100x - 1000x
Micellar (Tween 80) Hydrophobic core encapsulation within surfactant micelles.Good for stabilizing supersaturated solutions during dilution.Can cause hemolysis or membrane disruption in vivo at high concentrations.10x - 50x
Formulation Decision Workflow

To systematically resolve your solubility issues, follow the empirical decision tree below. This logic ensures that you attempt the least disruptive and most physiologically relevant techniques first.

FormulationWorkflow Start Carbazole Carboxylic Acid Aqueous Solubility Issue CheckpH Is high pH (>7.5) physiologically acceptable? Start->CheckpH SaltForm Salt Formation / pH Adjustment (NaOH, KOH, Meglumine) CheckpH->SaltForm Yes Cyclo Cyclodextrin Complexation (SBE-β-CD or γ-CD) CheckpH->Cyclo No CheckStab Is the compound stable and soluble at target pH? SaltForm->CheckStab CheckStab->Cyclo No Success Proceed to in vitro / in vivo Assays CheckStab->Success Yes CoSolv Co-solvency / Micelles (PEG400, Tween 80) Cyclo->CoSolv If precipitation persists Cyclo->Success If clear solution CoSolv->Success

Caption: Workflow for selecting the optimal solubility enhancement strategy for carbazole derivatives.

References
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. World Scientific Publishing. Available at: [Link]

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. DOI.org. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Carbazole C-H Carboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and materials scientists facing regioselectivity challenges during the direct C-H carboxylation of carbazole scaffolds using CO₂.

Carbazoles present a unique regioselectivity challenge due to their distinct electronic landscape. The inherent nucleophilicity of the C3/C6 positions, the proximity of the C1/C8 positions to the nitrogen atom, and the reactivity of the N-H bond itself create competing pathways during CO₂ insertion [1]. This guide provides diagnostic data, mechanistic troubleshooting, and validated standard operating procedures (SOPs) to help you achieve precise site-selectivity.

Diagnostic Data: Selectivity Profiles

Before troubleshooting, verify that your reaction parameters align with the established thermodynamic and kinetic preferences of the carbazole core. The table below summarizes the causality between reaction conditions and the resulting regioselectivity [2, 4].

Target PositionNitrogen StatusCatalyst SystemKey Reagents / AdditivesExpected YieldSelectivity Issue
N-Carboxylation Unprotected (N-H)None / Base-mediatedCs₂CO₃, CO₂ (1 atm)>90%Highly favored kinetically; prevents C-H activation.
C1-Carboxylation Protected (Directing Group)Pd(OAc)₂ or Ru(II)Ag₂CO₃, Pyrimidine DG65–80%C1/C8 di-carboxylation if DG rotation is unrestricted.
C3-Carboxylation Protected (N-Alkyl)Photoredox (e.g., 4CzIPN)Cy₂NMe, Blue LED, CO₂50–75%C3/C6 di-carboxylation; poor conversion if N is unprotected.
C2/C4-Carboxylation Protected (N-Alkyl)Ir-catalyzed C-H borylationB₂pin₂, then CO₂ insertion40–60%Requires a two-step sequence; direct C-H carboxylation is rare.
Mechanistic Pathway Visualization

Understanding the mechanistic divergence is critical for troubleshooting. The diagram below illustrates how substrate pre-functionalization dictates the trajectory of CO₂ insertion.

G SM Carbazole Core + CO2 Cond1 Unprotected N-H Base/Photocatalyst SM->Cond1 Cond2 N-Directing Group Transition Metal (Pd/Ru) SM->Cond2 Cond3 N-Alkyl Protected Photoredox / Electrophilic SM->Cond3 Prod1 N-Carboxylation (Carbamic Acid) Cond1->Prod1 Kinetic Control Prod2 C1-Carboxylation (Directed C-H Activation) Cond2->Prod2 Metallacycle Prod3 C3-Carboxylation (Inherent Nucleophilicity) Cond3->Prod3 Radical Attack

Divergent regioselective pathways in carbazole C-H carboxylation with CO2.

Support Tickets & FAQs
Ticket #104A: "I am attempting a photoredox C3-carboxylation, but I am recovering mostly N-carboxylated side products or unreacted starting material."

Causality: Carbon dioxide is highly electrophilic toward nucleophilic amines. Unprotected N-H bonds in carbazoles will rapidly undergo nucleophilic attack on CO₂ to form carbamic acids [2]. This process is kinetically favored over C-H activation. Furthermore, the resulting carbamate anion alters the redox potential of the carbazole, shutting down the single-electron transfer (SET) required for photoredox C3-activation. The Fix: You must pre-protect the nitrogen. Alkyl groups (e.g., N-methyl or N-benzyl) are ideal for C3-carboxylation as they block the nitrogen lone pair from attacking CO₂ while maintaining the electron-rich nature of the carbazole core, which is necessary for radical or electrophilic attack at the C3 position.

Ticket #104B: "My Pd-catalyzed C1-carboxylation is yielding an inseparable mixture of C1-monocarboxylated and C1,C8-dicarboxylated products."

Causality: C1-carboxylation relies on a Directing Group (DG), such as a 2-pyrimidyl or 2-pyridyl moiety attached to the nitrogen, to coordinate the palladium catalyst and bring it into proximity with the C1-H bond via a rigid metallacycle [4]. However, because the N-C(DG) bond can freely rotate, the catalyst can sequentially activate both the C1 and C8 positions. The Fix: To achieve mono-selectivity, you must restrict the catalyst's turnover at the secondary site.

  • Steric Hindrance: Switch to a more sterically demanding directing group.

  • Solvent Coordination: Change the solvent from non-coordinating (Toluene) to slightly coordinating (DMF/Toluene mixture). The coordinating solvent competitively binds to the Pd center after the first carboxylation, raising the activation energy required for the second C-H insertion.

  • Stoichiometry: Strictly limit CO₂ pressure to 1 atm and reduce reaction time.

Ticket #104C: "I am using a base-mediated approach (e.g., M₂CO₃/TiO₂) but seeing zero conversion. The starting material is fully recovered."

Causality: The C-H bonds of the carbazole core have exceptionally high pKa values (>35). Standard carbonate bases cannot deprotonate these positions under standard conditions. While specialized solid-state approaches (like dispersing M₂CO₃ on TiO₂ to disrupt the lattice) can force deprotonation, they require extreme temperatures (200–320 °C) [3]. The Fix: If your substrate cannot survive >200 °C, abandon the carbonate-base method. Switch to a transition-metal-catalyzed approach (SOP 1) or a photoredox approach (SOP 2), which bypass the need for brute-force deprotonation by operating through oxidative addition or radical pathways, respectively.

Standard Operating Procedures (SOPs)

The following protocols are self-validating systems. The specific workup steps are designed not just to isolate the product, but to chemically verify that carboxylation (and not merely carbamate formation) has occurred.

SOP 1: Regioselective C1-Carboxylation (Transition-Metal Directed)

Mechanism: Chelation-assisted C-H activation forming a 6-membered palladacycle, followed by CO₂ insertion and reductive elimination.

  • Setup: In an oven-dried Schlenk tube, add N-(2-pyrimidyl)carbazole (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with CO₂ gas three times. Maintain a CO₂ balloon (1 atm) over the reaction.

  • Solvent: Add anhydrous DMF (2.0 mL) and Toluene (2.0 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Validation & Workup (Critical): Cool to room temperature. Dilute with EtOAc and extract with 1M NaOH. Causality Check: The product is a carboxylic acid, which will move to the aqueous layer, leaving unreacted starting material and catalyst in the organic layer.

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2. The C1-carboxylic acid will precipitate. Filter and dry under a vacuum.

SOP 2: Regioselective C3-Carboxylation (Photoredox Catalysis)

Mechanism: Single-electron oxidation of the carbazole core, followed by radical trapping with CO₂.

  • Setup: In a clear glass vial equipped with a stir bar, add N-methylcarbazole (1.0 equiv, 0.5 mmol), 4CzIPN photocatalyst (2 mol%), and dicyclohexylmethylamine (Cy₂NMe, 2.0 equiv) as the sacrificial electron donor [2].

  • Atmosphere: Purge the vial with CO₂ for 10 minutes, then seal under a CO₂ atmosphere (1 atm).

  • Solvent: Add degassed anhydrous DMSO (5.0 mL).

  • Reaction: Irradiate the vial with Blue LEDs (440 nm) at room temperature for 24 hours. Ensure a cooling fan is used to prevent thermal degradation.

  • Validation & Workup: Quench the reaction with 1M HCl (10 mL) to protonate the newly formed carboxylate and neutralize the amine reductant. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc + 1% Acetic Acid).

References
  • Luo, J.; Larrosa, I. "C-H Carboxylation of Aromatic Compounds through CO2 Fixation." ChemSusChem (2017). Source: acs.org.
  • Schmalzbauer, M. et al. "Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2." ChemRxiv (2020). Source: chemrxiv.org.
  • Nozawa-Kumada, K. et al. "C-H Carboxylation with CO2." ResearchGate (2021). Source: researchgate.net.
  • BenchChem Technical Data. "methyl 9H-carbazole-1-carboxylate | 51035-15-5." BenchChem (2023). Source: benchchem.com.

Minimizing decarboxylation side reactions in carbazole acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Decarboxylation in Carbazole Carboxylic Acid Synthesis

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting & Stabilization Protocols for Carbazole Acid Derivatives

Executive Summary & Mechanistic Insight

The synthesis of carbazole carboxylic acids—particularly carbazole-1-carboxylic acid and carbazole-3-carboxylic acid —is frequently plagued by spontaneous decarboxylation.[1] This is not a random side reaction but a direct consequence of the carbazole ring's electronic structure.

The Core Problem: Carbazole is an electron-rich heteroaromatic system. The nitrogen atom donates electron density into the ring, significantly increasing the basicity of the ring carbons (especially at C1 and C3, which are ortho and para to the nitrogen).[1]

The Mechanism of Failure (Protodecarboxylation): Under acidic or high-thermal conditions, the ring carbon bearing the carboxyl group (the ipso-carbon) becomes susceptible to protonation.[1] Once protonated, the tetrahedral intermediate collapses, expelling CO₂ and restoring aromaticity.[1] This pathway is accelerated by:

  • Electron-Donating Groups: The carbazole nitrogen pushes electrons, stabilizing the protonated intermediate.[1]

  • Steric Strain: In carbazole-1-carboxylic acid , the carboxyl group clashes with the N-H proton, raising the ground-state energy and lowering the activation barrier for CO₂ loss.[1]

  • High Temperature: Standard Fischer Indole conditions (>150°C) often exceed the decarboxylation threshold.[1]

Strategic Route Selection: Avoidance is Better than Cure

The most common error is attempting to synthesize sensitive carbazole acids using the Fischer Indole Synthesis . The harsh acidic conditions and high temperatures required for the hydrazone rearrangement almost invariably lead to decarboxylation of the resulting acid.

Recommended Workflow: The "Cadogan" & "Buchwald" Approaches

Instead of building the acid during the harsh cyclization, use methods that form the C-N bond under neutral or basic conditions.

FeatureFischer Indole Route (High Risk)Cadogan Cyclization (Recommended)Pd-Catalyzed Amination (Recommended)
Conditions Acidic (ZnCl₂, H₂SO₄, AcOH), >150°CNeutral/Reductive (PPh₃), RefluxBasic (NaOtBu, K₃PO₄), 80-100°C
Decarboxylation Risk High (Acid + Heat)Low (Neutral conditions)Low (Basic conditions)
Best For Stable alkyl-carbazolesCarbazole-1-COOH , Carbazole-3-COOH Complex/Substituted analogs
Protocol A: Cadogan Reductive Cyclization (For Carbazole-1-COOH)

Reference: Kanchani et al., Der Pharma Chemica, 2021[1]

  • Precursor Synthesis: Use Suzuki coupling to join a 2-nitroaryl bromide with an aryl boronic ester bearing the ester-protected carboxyl group.[1]

  • Cyclization: Treat the 2-nitrobiphenyl intermediate with Triphenylphosphine (PPh₃) or Triethyl phosphite P(OEt)₃ in o-dichlorobenzene or cumene.[1]

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The phosphorus deoxygenates the nitro group to a nitrene, which inserts into the adjacent C-H bond to close the carbazole ring.

    • Advantage:[1][6][9][11][12] No acid is present to trigger decarboxylation.[1]

  • Hydrolysis: Carefully saponify the ester (LiOH/THF/H₂O) at moderate temperatures (see Section 4).[1]

Troubleshooting Aromatization Steps

If your route involves the aromatization of tetrahydrocarbazole carboxylic acids (e.g., from a Diels-Alder reaction), standard oxidative dehydrogenation (Pd/C at >200°C or Sulfur) will strip the carboxyl group.[1]

The Solution: Mild Oxidative Aromatization Switch to oxidants that operate at lower temperatures and do not require acidic media.

  • Option 1: Iodine (I₂) in DMSO [1]

    • Protocol: Dissolve tetrahydrocarbazole acid in DMSO. Add 5-10 mol% I₂.[1] Heat to 80-100°C.[1]

    • Why: DMSO acts as the oxidant (regenerating I₂).[1] The conditions are mild enough to preserve the C-COOH bond.

  • Option 2: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) [1]

    • Protocol: Reflux in 1,4-dioxane or benzene.[1]

    • Why: Kinetic control allows aromatization before thermal decarboxylation occurs.

Critical Decision Trees & Workflows

Diagram 1: Strategic Route Selection

RouteSelection Start Target: Carbazole Carboxylic Acid Position Where is the -COOH? Start->Position C1 Position C1 (Ortho to N) Highly Unstable Position->C1 C3 Position C3 (Para to N) Moderately Stable Position->C3 Tetra Tetrahydrocarbazole Precursor Position->Tetra Fischer Fischer Indole Synthesis (Avoid!) C1->Fischer High Decarboxylation Risk Cadogan Cadogan Cyclization (Suzuki + PPh3) C1->Cadogan Recommended C3->Cadogan Safe Buchwald Buchwald-Hartwig (Pd-Catalyzed) C3->Buchwald Safe Aromatization Aromatization Step Tetra->Aromatization PdC Pd/C @ 200°C (Risk: High) Aromatization->PdC I2DMSO I2 / DMSO @ 80°C (Risk: Low) Aromatization->I2DMSO Recommended

Caption: Decision matrix for selecting synthetic routes based on the stability of the target carbazole acid position.

Diagram 2: Mechanism of Acid-Catalyzed Decarboxylation

Decarboxylation Step1 Carbazole Acid (Electron Rich) Step2 Protonation at Ipso-Carbon (Rate Determining Step) Step1->Step2 + H+ Step3 Loss of CO2 (Irreversible) Step2->Step3 Note Nitrogen lone pair stabilizes the protonated intermediate, accelerating the reaction. Step2->Note Step4 Decarboxylated Carbazole Step3->Step4 - CO2 Acid H+ (Acid/Heat) Acid->Step2

Caption: The protodecarboxylation pathway. Acidic conditions protonate the ring carbon bearing the carboxyl group, leading to rapid CO₂ loss.[1]

FAQ & Troubleshooting Guide

Q1: I am synthesizing Carbazole-1-carboxylic acid via Fischer Indole, but I only isolate carbazole. Why? A: The C1 position is sterically crowded and electron-rich. Under the high temperatures (>150°C) and Lewis acids (ZnCl₂/PPA) of the Fischer synthesis, the activation energy for decarboxylation is surpassed.[1]

  • Fix: Switch to the Cadogan Cyclization route (Suzuki coupling of 2-nitro-3-bromo-benzoate + phenylboronic acid, followed by PPh₃ reductive cyclization). This avoids the "danger zone" of acid + heat.

Q2: My tetrahydrocarbazole acid decarboxylates during aromatization with Pd/C. A: Pd/C at high temperatures acts as a decarboxylation catalyst.

  • Fix: Use DDQ (2 equiv) in refluxing dioxane or Iodine/DMSO .[1] These methods achieve aromatization at <100°C without activating the decarboxylation pathway.

Q3: Can I protect the acid to prevent this? A: Yes. Always synthesize the ester (methyl or ethyl) first.[1] The ester is significantly more stable than the free acid. Perform the hydrolysis (saponification) as the very last step using LiOH in THF/Water at room temperature. Avoid acidic hydrolysis (HCl/H₂O).[1]

Q4: How do I purify the free acid without inducing decomposition? A:

  • Avoid Silica Gel: Silica is slightly acidic and can trigger decarboxylation of sensitive heteroaromatic acids during slow columns.

  • Use Reverse Phase: Purify via C18 reverse-phase chromatography using water/acetonitrile with an ammonium formate buffer (pH ~4-5) rather than TFA (pH <1).

  • Recrystallization: If possible, recrystallize the salt form or the free acid from neutral solvents like ethanol/water.

References

  • Kanchani, J., & Subha, M.C.S. (2021).[1] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-6.[1]

  • Lao, W., Song, C., You, J., & Ou, Q. (2012).[1] Fluorescence and β-cyclodextrin inclusion properties of three carbazole-based dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 180-185.[1]

  • Dickstein, J. S., Curto, J. M., Gutierrez, O., & Kozlowski, M. C. (2013).[1] Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment. Journal of Organic Chemistry, 78(10), 4744–4761.[1] [1]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1][11][13] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.[1] [1]

  • BenchChem Technical Support. (2025). Stability Profile of N-boc-carbazole-3-carboxaldehyde and Derivatives. [1]

Sources

Technical Support Center: Palladium Catalyst Removal in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing carbazole derivatives—whether for OLED materials, natural products like Clausine M, or active pharmaceutical ingredients (APIs)—heavily relies on palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings[1].

However, the electron-rich nitrogen atom and the extended


-system of the carbazole core create a highly favorable coordination environment for palladium. This intrinsic affinity often outcompetes standard liquid-liquid extraction methods, making the removal of residual palladium to acceptable pharmaceutical limits (<10 ppm) a significant downstream challenge[2]. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure successful palladium remediation.

Process Visualization: Scavenging Decision Tree

To effectively remove palladium, the scavenging strategy must be tailored to the initial metal concentration and the specific speciation of the catalyst.

Pd_Removal_Workflow Start Crude Carbazole Mixture (Post Cross-Coupling) Assess Quantify Initial Pd (ICP-MS or Estimate) Start->Assess HighPd Pd > 1000 ppm Perform Precipitation / Wash Assess->HighPd >1000 ppm LowPd Pd < 1000 ppm Direct Scavenging Route Assess->LowPd <1000 ppm Scavenger Add Solid Scavenger (e.g., Thiol, Thiourea, Fiber) HighPd->Scavenger LowPd->Scavenger Filter Filter through Celite & Wash Filter Cake Scavenger->Filter Analyze Analyze Purified API (ICP-MS) Filter->Analyze Pass Pd < 10 ppm (Target Achieved) Analyze->Pass Pass Fail Pd > 10 ppm (Optimize Scavenger) Analyze->Fail Fail Fail->Scavenger Change functionality or increase temp

Logical workflow for palladium catalyst residue removal from carbazole derivatives.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do carbazole derivatives retain palladium more stubbornly than other aromatic systems? A: Carbazoles act as excellent bidentate or monodentate ligands. The lone pair on the heterocyclic nitrogen, combined with the electron density of the flanking benzene rings, forms highly stable coordination complexes with both Pd(II) and Pd(0) species. To break this coordination, you must introduce a scavenger with a thermodynamically superior binding constant for palladium (a "softer" Lewis base), such as thiols or thioureas[2].

Q: How does the choice of scavenger depend on the oxidation state of the palladium residue? A: Scavenging efficiency is dictated by metal speciation. Soluble Pd(II) species are best captured via complexation with sulfur-functionalized silicas (e.g., SiliaMetS Thiol) or polyolefin fibers (e.g., Smopex-111)[3],[4]. Conversely, Pd(0) nanoparticles or "palladium black" clusters often lack the open coordination sites required for chemical scavengers. These are better removed via physical adsorption using activated carbon (e.g., Darco KB-B) or by employing an oxidative wash prior to scavenging[2],[5].

Troubleshooting Guide: Common Pitfalls

Issue 1: High Residual Palladium (>50 ppm) After Silica-Thiol Treatment
  • Symptom: ICP-MS analysis shows palladium levels stalling at 50–100 ppm despite the addition of excess silica-thiol scavenger.

  • Causality: The carbazole-palladium complex may be too sterically hindered to enter the narrow pores of standard functionalized silica, or competing ligands (e.g., excess bulky phosphines like XPhos) are preventing the thiol from accessing the metal center.

  • Solution: Switch to a macroporous scavenger like QuadraPure TU (Thiourea), which accommodates bulkier complexes[6]. Alternatively, increase the scavenging temperature to 50–60°C to provide the activation energy required to accelerate the kinetics of ligand exchange[4].

Issue 2: Significant Carbazole Product Loss During Scavenging
  • Symptom: Low isolated yield of the final carbazole product after the filtration step.

  • Causality: Non-specific hydrophobic adsorption. Highly aromatic carbazoles can

    
    -stack or hydrophobically bind to the backbone of the scavenger, a problem particularly prevalent with polystyrene-based resins or high-surface-area activated carbon[2].
    
  • Solution: Reduce the equivalents of the adsorbent by calculating the exact stoichiometry needed via initial ICP-MS quantification[2]. If using carbon, thoroughly wash the filter cake with a hot, highly polar aprotic solvent (like DMF or THF) to disrupt non-specific binding and elute the product.

Self-Validating Experimental Protocol: Thiol-Based Scavenging

This protocol utilizes a self-validating feedback loop to ensure the scavenging process is working before committing to final isolation.

Step 1: Initial Quantification & Preparation Determine the initial palladium concentration in the crude carbazole mixture using ICP-MS[2]. If unavailable, assume 100% of the initial catalyst loading remains in the mixture. Dissolve the crude product in a suitable solvent (THF or EtOAc) to achieve a concentration of roughly 0.1 M.

Step 2: Scavenger Addition Calculate and add 4 to 5 molar equivalents of a thiol-based scavenger (e.g., SiliaMetS Thiol) relative to the total palladium content[3].

Step 3: Incubation & Self-Validation Stir the suspension at 40°C.

  • Self-Validation Check: At the 2-hour mark, extract a 1 mL aliquot, filter it through a micro-syringe filter, and observe the filtrate. A successful ligand exchange is visually validated by a distinct color shift from dark brown/orange (active Pd complexes) to pale yellow or colorless.

  • Correction: If the filtrate remains dark brown, the scavenger is either saturated or kinetically hindered. Immediately add 2 additional equivalents of scavenger and increase the temperature to 55°C before proceeding.

Step 4: Filtration and Recovery After 4 hours of total stirring, filter the suspension through a pad of Celite to remove the solid scavenger[2]. Wash the filter cake with 2–3 column volumes of warm reaction solvent to recover any physically trapped carbazole product.

Step 5: Final Verification Concentrate the combined filtrate and washings under reduced pressure. Analyze the purified carbazole product via ICP-MS to confirm residual palladium has been reduced to single-digit ppm (<10 ppm)[3],[2].

Quantitative Data: Scavenger Selection Matrix

Use the following table to compare the efficacy of various commercial scavengers based on empirical data from pharmaceutical process research.

Scavenger TypeExample BrandActive Functional GroupBest Suited ForTypical Pd Removal (%)Optimal Temp
Functionalized Silica SiliaMetS® Thiol-SH (Thiol)Soluble Pd(II), small-to-medium complexes>99% (Single digit ppm)[3]20–40°C
Macroporous Resin QuadraPure™ TUThioureaBulky Pd complexes, sterically hindered APIs>99% (in 0.3h)[6]20–50°C
Functionalized Fiber Smopex®-111ThiolLarge scale flow chemistry, high flow rates>99% (<1 ppm)[4]55°C
Activated Carbon Darco® KB-BN/A (Physical Adsorption)Pd(0) nanoparticles, cost-sensitive scale-up85–95% (<1 ppm)[5]40–60°C

References

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.3

  • QuadraPure™ & QuadraSil™ Scavengers - Sigma-Aldrich. 6

  • Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions - Benchchem.2

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. 5

  • Technical Support Center: Clausine M Production - Benchchem. 1

  • Smopex Brochure | PDF | Platinum | Palladium - Scribd.4

Sources

Optimizing reaction temperature for Cadogan cyclization of carbazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cadogan Cyclization Temperature Optimization

Topic: Optimizing Reaction Temperature for Cadogan Cyclization of Carbazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Thermal Paradox of Carbazole Synthesis

The Cadogan cyclization—the reductive cyclization of o-nitrobiaryls using organophosphorus reagents—is the industry standard for constructing the carbazole nucleus. However, it presents a fundamental thermal paradox: High temperatures (>150°C) are thermodynamically required to cleave the N–O bond and generate the reactive nitrene intermediate, yet these same temperatures promote N-alkylation side reactions , polymerization, and dangerous exotherms.

This guide moves beyond "standard reflux" to provide a precision-engineered approach to temperature management, offering protocols that balance activation energy against selectivity.

Module 1: The Thermal Threshold & Reagent Selection

Core Concept: The choice of phosphorus reagent dictates your required temperature floor and your byproduct profile.

Comparative Reagent Data
ReagentBoiling Point / Activation TempPrimary Risk at High TSelectivity Profile
Triethyl Phosphite (

)
156°C (Reflux)N-Ethylation (Major)Poor (Alkylation competes with cyclization)
Triphenylphosphine (

)
>200°C (requires solvent)Product difficult to separate from

High (No alkyl group to migrate)
Triethyl Phosphite + Solvent 180°C (in o-DCB)Thermal degradation of sensitive groupsModerate (Dilution reduces alkylation)
Troubleshooting: The N-Alkylation Issue

Q: My LCMS shows a mass of [M+29] alongside my carbazole. Why is this happening? A: You are observing N-ethylation . At reflux temperatures (156°C), triethyl phosphite acts as an alkylating agent. The nitrene intermediate (or the reduced amine precursor) attacks the ethyl group of the phosphite/phosphate esters.

  • Immediate Fix: Switch from

    
     to Triphenylphosphine (
    
    
    
    )
    . Phenyl groups do not migrate, eliminating this side reaction completely.
  • Optimization: If you must use phosphite (e.g., for cost), dilute the reaction in o-dichlorobenzene (o-DCB) or 1,2-dichlorobenzene and keep the temperature strictly below 160°C.

Q: The reaction turns black and tarry before conversion is complete. A: This is "thermal runaway" of impurities.

  • Cause: Prolonged heating of nitro-aromatics generates nitroso intermediates that can polymerize.

  • Solution: Increase the temperature ramp rate. Get to reflux fast. Slow heating keeps the reaction in the "decomposition zone" (100–140°C) where intermediates degrade before they cyclize.

Module 2: Advanced Protocols (Catalytic & Microwave)

To bypass the limitations of neat thermal cycling, use these modernized protocols.

Protocol A: Molybdenum-Catalyzed Cadogan (The "Low-Temp" Route)

Significantly lowers the activation barrier, allowing cyclization at ~110°C (toluene reflux) rather than 160°C.

Reagents:

  • Substrate: o-Nitrobiphenyl derivative (1.0 equiv)

  • Reductant:

    
     (2.4 equiv)[1]
    
  • Catalyst:

    
      (5 mol%)[1][2]
    
  • Solvent: Toluene (0.5 M)

Step-by-Step:

  • Charge: In a dry pressure tube, combine substrate,

    
    , and catalyst.
    
  • Solvate: Add anhydrous toluene. Sparge with Argon for 10 mins (Oxygen inhibits the Mo-catalytic cycle).

  • Heat: Seal and heat to 110°C (oil bath temperature).

  • Monitor: Check TLC/LCMS at 4 hours. The reaction is typically cleaner than neat phosphite.

  • Workup: Cool to RT. Filter through a silica plug to remove Mo-residues. Wash with DCM.

Protocol B: Microwave-Assisted Cyclization (The "Kinetic" Route)

Uses superheating to drive sterically hindered substrates that fail under thermal reflux.

Parameters:

  • Power: Dynamic (Max 200W)

  • Temperature: 180°C – 200°C

  • Hold Time: 15 – 30 minutes

  • Vessel: High-pressure quartz/glass vial

Why it works: The rapid dielectric heating of the polar nitro group provides the instantaneous energy required to cross the activation barrier for N–O cleavage, minimizing the time available for side reactions.

Module 3: Safety & Scale-Up

Q: Can I scale the neat phosphite reaction to 100g? A: NO. The deoxygenation of nitro groups is highly exothermic (~300–400 kJ/mol).

  • Risk: In a batch reactor, the heat accumulation will exceed the boiling point of

    
    , leading to a pressure event or explosion.
    
  • Scale-Up Protocol: Use a Semi-Batch approach.

    • Heat the solvent/phosphorus reagent to the reaction temperature.

    • Add the nitro-substrate as a solution (in o-DCB or Toluene) dropwise over time.

    • This ensures the instantaneous concentration of the nitro compound is low, limiting the potential maximum exotherm.

Visualizing the Mechanism & Logic

Figure 1: Mechanistic Divergence & Temperature Dependence

This diagram illustrates the critical "fork in the road" where temperature and reagent choice dictate whether you get the desired carbazole or the N-alkylated impurity.

CadoganMechanism Nitro o-Nitrobiphenyl (Starting Material) Deox Deoxygenation (Rate Limiting) Nitro->Deox + P(III) Reagent Heat > 140°C Nitrene Nitrene/Nitrenoid Intermediate Deox->Nitrene - P(V)=O Insertion C-H Insertion (Cyclization) Nitrene->Insertion Fast Pathway Alkylation N-Alkylation (Side Reaction) Nitrene->Alkylation Excess P(OEt)3 Prolonged Heat Carbazole Carbazole (Product) Insertion->Carbazole EthylCarbazole N-Ethyl Carbazole (Impurity) Alkylation->EthylCarbazole Migration of Et group

Caption: The mechanistic bifurcation. High temperatures and excess triethyl phosphite favor the lower path (N-ethylation), while catalytic methods or PPh3 favor the upper path (Cyclization).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Outcome? Stalled Stalled / Low Conversion Start->Stalled Byproduct Wrong Mass / Impurity Start->Byproduct Tar Black Tar / Decomposition Start->Tar TempCheck Is Temp > 150°C? Stalled->TempCheck MassCheck Is Mass +29 (Et)? Byproduct->MassCheck RampCheck Fast Heating Ramp? Tar->RampCheck Boost Increase Temp or Switch to Microwave TempCheck->Boost No CatCheck Check Catalyst Load (if Mo-catalyzed) TempCheck->CatCheck Yes SwitchPPh3 Switch to PPh3 (Avoids Alkylation) MassCheck->SwitchPPh3 Yes Purify Check Starting Material Purity MassCheck->Purify No FastHeat Heat Faster (Skip decomp zone) RampCheck->FastHeat No SolventChange Dilute in o-DCB RampCheck->SolventChange Yes

Caption: Diagnostic logic for common Cadogan cyclization failures. Follow the path corresponding to your experimental observation.

References

  • Cadogan, J. I. G., et al. (1965). "Reduction of Nitro-compounds by Trivalent Phosphorus Reagents." Journal of the Chemical Society.[3] Link

  • Sanz, R., et al. (2007). "Molybdenum-Catalyzed Synthesis of Indoles and Carbazoles." Journal of the American Chemical Society.[3] Link

  • Freeman, A. W., et al. (2005). "Microwave-Enhanced Cadogan Cyclization." Tetrahedron Letters. Link

  • Radosevich, A. T., et al. (2018). "Mechanism of the Molybdenum-Mediated Cadogan Reaction." ACS Omega.[4] Link[5]

  • Cadogan, J. I. G., & Mackie, R. K. (1974).[6] "Tervalent Phosphorus Compounds in Organic Synthesis." Chemical Society Reviews.[6] Link

Sources

Overcoming steric hindrance in 1-position functionalization of carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carbazole C-1 Functionalization

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced carbazole chemistry. We understand that functionalizing the C-1 position of the carbazole nucleus presents a significant synthetic challenge due to profound steric hindrance and the intrinsic electronic preference for reactivity at the C-3 and C-6 positions. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating these complexities. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome these synthetic hurdles and achieve your target molecules with precision and efficiency.

Troubleshooting Guide: Common Issues in C-1 Functionalization

This section addresses specific experimental failures in a question-and-answer format.

Q1: My direct C-H activation at the C-1 position is failing or giving very low yields. What are the most common reasons?

A1: This is a frequent issue that almost always traces back to one of three critical parameters: the directing group, the catalytic system, or the reaction conditions. The C-1 position is sterically shielded and electronically deactivated, making a direct, unassisted reaction highly improbable.

Core Problem: Simple N-alkyl or N-aryl substituents lack the ability to chelate a metal catalyst. To overcome the steric barrier, you must employ a directing group (DG) on the carbazole nitrogen that actively positions the catalyst over the C-1 C-H bond.[1][2]

Troubleshooting Steps & Solutions:

  • Evaluate Your Directing Group (DG): The DG is the single most important component for success. A non-coordinating group (e.g., N-benzyl, N-phenyl) will not work. The most robust and widely used DGs are those with a Lewis basic site, such as the 2-pyridyl or pyrimidinyl groups.[1] These groups form a stable 5- or 6-membered metallacycle intermediate that locks the catalyst in place for C-H activation.[3]

    • Solution: If you are using a simple N-substituent, replace it with a proven directing group. N-(2-pyridyl)carbazole is an excellent starting point for many transformations.[1][2]

  • Re-evaluate the Catalytic System: Not all transition metals and ligands are effective. Palladium (Pd) and Rhodium (Rh) are the most common catalysts for these transformations.[4]

    • Palladium: Excellent for arylations, acylations, and nitrations.[1] A simple salt like Pd(OAc)₂ is often sufficient, as the directing group and substrate form the active catalyst in situ.

    • Rhodium: Often preferred for alkylations and alkenylations, typically using a catalyst like [RhCp*Cl₂]₂.[5]

    • Oxidant/Additive: Many C-H activation cycles require an oxidant to regenerate the active catalyst, such as Cu(OAc)₂ or Ag₂CO₃. Ensure your chosen oxidant is compatible with your reaction.

  • Optimize Reaction Conditions: Sterically hindered C-H activations are often slow and require elevated temperatures (80-120 °C) to proceed efficiently.

    • Solvent: Aprotic polar solvents (e.g., DMF, DMAc) or non-polar solvents like toluene or 1,2-dichloroethane (DCE) are common. The choice can significantly impact catalyst stability and solubility.

    • Atmosphere: These reactions are sensitive to air and moisture. Ensure you are using a dry solvent under an inert atmosphere (N₂ or Ar).

Q2: I am attempting a C-1 functionalization but obtaining a mixture of isomers (e.g., C-1, C-3, C-6). How can I achieve C-1 selectivity?

A2: This outcome indicates that your reaction conditions favor the electronically preferred pathway (electrophilic aromatic substitution) rather than a sterically controlled one. Standard electrophilic reactions on carbazole will almost always yield the C-3 and C-6 products as the major isomers.[1][2]

The Causality: The lone pair of the nitrogen atom directs electrophiles to the para position (C-3/C-6). To achieve C-1 selectivity, you must use a strategy that overrides this electronic preference.

The Solution: Directing Group-Assisted C-H Activation

The most reliable method to enforce C-1 selectivity is to use a directing group strategy. As detailed in Q1, a chelating group on the nitrogen atom physically brings the metal catalyst to the C-1 position, making the C-H bond at this site the only one accessible for reaction.[6] This chelation-assisted cyclometalation is the key to overriding the inherent electronic reactivity of the carbazole core.

Below is a diagram illustrating how this strategy directs the reaction to the sterically hindered C-1 position.

C1_Activation cluster_start Step 1: Catalyst Coordination cluster_cyclometalation Step 2: C-H Activation cluster_functionalization Step 3: Functionalization Carbazole_DG Carbazole with N-Directing Group (DG) Catalyst Pd(II) Catalyst Carbazole_DG->Catalyst Coordination via DG's N or O atom Palladacycle Six-Membered Palladacycle Intermediate (C-1 Position Activated) Catalyst->Palladacycle Irreversible Cyclometalation at C-1 Product C-1 Functionalized Carbazole Palladacycle->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Arylboronic Acid) Coupling_Partner->Palladacycle

Caption: Directed C-H activation workflow for C-1 selectivity.

Q3: My Suzuki-Miyaura coupling using a 1-bromocarbazole substrate is inefficient. What are the likely causes and solutions?

A3: The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, but coupling at a sterically hindered C-1 position of carbazole requires specific optimization.[7] Failure here is often due to an inadequate catalyst system that cannot overcome the steric bulk around the reaction center.

Potential Causes & Troubleshooting Solutions:

  • Ligand Choice is Critical: Standard ligands like PPh₃ may be insufficient. The oxidative addition of the Pd(0) catalyst into the C-Br bond and the subsequent reductive elimination are sterically demanding steps.

    • Solution: Employ bulky, electron-rich monophosphine ligands. These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[8] Widely successful ligand classes include biarylphosphines (e.g., SPhos, XPhos, RuPhos) and dialkylphosphines (e.g., tBu₃P).

  • Base and Solvent Incompatibility: The choice of base is crucial for the transmetalation step (boronic acid to palladium). A weak base may not be effective.

    • Solution: Use a strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. For particularly challenging couplings, a stronger base like KOtBu may be required.[7] Ensure the base is finely powdered and dry. The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must be appropriate for both the organic substrate and the inorganic base.

  • Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to dehydration (forming boroxines) or protodeboronation.

    • Solution: Use fresh, high-quality boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[7]

ParameterStandard ConditionRecommended for C-1 CarbazoleRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts that readily form active Pd(0).
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate key catalytic steps for hindered substrates.[8]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases facilitate the transmetalation step.
Solvent Toluene/EtOH/H₂ODioxane/H₂O or Toluene/H₂OAprotic solvents are often superior for these ligand systems.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for introducing a functional group at the C-1 position of carbazole?

A1: The optimal strategy depends on the desired functional group and the available starting materials. The following decision tree outlines a logical approach to selecting your synthetic route.

strategy_flowchart Start Goal: Functionalize Carbazole at C-1 Decision1 Can the desired group be installed via C-H Activation? Start->Decision1 Decision2 Can the desired group be introduced as an Electrophile (E+)? Decision1->Decision2 No CH_Activation Strategy 1: Directing Group-Assisted C-H Functionalization Decision1->CH_Activation Yes (e.g., Arylation, Acylation, Alkylation) DoM Strategy 2: Directed ortho-Metalation (DoM) + Electrophilic Quench Decision2->DoM Yes (e.g., -CHO, -SiMe3, -B(OR)2) Halogenation_Coupling Strategy 3: C-1 Halogenation followed by Cross-Coupling (e.g., Suzuki, Buchwald) Decision2->Halogenation_Coupling No (e.g., for Amines, Ethers) Conclusion1 Conclusion1 CH_Activation->Conclusion1 Most atom-economical. Requires a suitable DG. Conclusion2 Conclusion2 DoM->Conclusion2 Powerful for many groups. Requires cryogenic conditions. Conclusion3 Conclusion3 Halogenation_Coupling->Conclusion3 Broad scope but is a multi-step sequence.

Caption: Decision tree for selecting a C-1 functionalization strategy.

  • Strategy 1 (Highest Recommendation): Direct C-H functionalization is the most modern and efficient approach.[4] It is atom-economical and can install a wide variety of functional groups in a single step.[9]

  • Strategy 2: Directed ortho-Metalation (DoM) is a classic and powerful method. It involves using a directing group to guide lithiation at C-1, followed by quenching with an electrophile. This is highly effective but often requires cryogenic temperatures (-78 °C).

  • Strategy 3: A two-step halogenation/cross-coupling sequence is a versatile workhorse. Its success hinges on the ability to selectively synthesize the 1-halocarbazole precursor. This route is essential for transformations like the Buchwald-Hartwig amination, which introduces C-N bonds.[10][11]

Q2: How do I choose the right N-directing group for my C-1 functionalization?

A2: The choice of directing group is critical and depends on the specific reaction you are performing (e.g., lithiation vs. Pd-catalysis) and the required downstream chemistry (i.e., whether the DG needs to be removed).

Directing Group (DG)Primary Use CaseAdvantagesRemoval Conditions
2-Pyridyl Pd, Rh, Co-catalyzed C-H Activation[1][2]Highly effective, robust, forms stable 6-membered palladacycle.[1]Two steps: N-methylation (MeOTf), followed by hydrolysis (NaOH).[2]
Pivaloyl (Piv) Rh-catalyzed C-H Activation, DoMVery bulky, can enhance selectivity.Harsh: Strong base (e.g., KOH/MeOH) or acid.
Pyrimidinyl Ru, Ir-catalyzed C-H ActivationStrong directing ability, alternative to pyridyl for different metal systems.Similar to pyridyl, often requires N-alkylation then hydrolysis.
Carbamate (Boc) Directed ortho-Metalation (DoM)Excellent for lithiation, easily removable.Mild acid (e.g., TFA, HCl).
Q3: Can I directly functionalize the C-1 position of an unprotected (N-H) carbazole?

A3: Direct and selective C-1 functionalization of an unprotected N-H carbazole is exceptionally challenging and generally not feasible with high yields or selectivity.[1][2] There are two primary reasons for this:

  • Acidity of the N-H Proton: The N-H proton (pKa ≈ 17-20) is acidic. It will react with organometallic reagents (like Grignards or organolithiums) and many bases used in cross-coupling, preventing the desired C-H activation or coupling reaction.

  • Lack of Directing Ability: Without a substituent on the nitrogen, there is no group to direct a catalyst to the C-1 position. Therefore, any reaction will default to the electronically favored C-3/C-6 positions.[12]

The Professional Strategy: The standard and most effective approach is to use a removable directing group . You install the DG, perform the selective C-1 functionalization, and then cleave the DG in a final step to reveal the desired C-1 functionalized N-H carbazole.[1][5] This multi-step, but highly controlled, sequence is the key to accessing these valuable molecules.

Experimental Protocol Example

Palladium-Catalyzed, Pyridyl-Directed C-1 Arylation of Carbazole

This protocol is a representative example based on established literature methodologies.[1] Researchers should consult primary literature for specific substrate optimizations.

  • Synthesis of N-(2-pyridyl)carbazole (Substrate): To a solution of carbazole (1.0 equiv) in dry DMF, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Stir for 30 minutes. Add 2-fluoropyridine (1.1 equiv) and heat the reaction to 120 °C for 12-18 hours. Cool to room temperature, quench with water, and extract with ethyl acetate. Purify by column chromatography (silica gel, hexanes/ethyl acetate).

  • C-1 Arylation Reaction:

    • To an oven-dried Schlenk flask, add N-(2-pyridyl)carbazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or N₂) three times.

    • Add dry, degassed toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 1-aryl-N-(2-pyridyl)carbazole.

  • Removal of Directing Group (if desired):

    • Dissolve the 1-aryl-N-(2-pyridyl)carbazole (1.0 equiv) in acetone. Add methyl triflate (MeOTf, 3.0 equiv) and stir at room temperature for 6 hours.

    • Remove the solvent under reduced pressure. To the resulting solid, add a solution of 2M NaOH in MeOH/H₂O (1:1) and heat to 60 °C for 4 hours.

    • Cool, neutralize with 1M HCl, and extract with ethyl acetate. Purify by column chromatography to yield the final 1-arylcarbazole.

References

  • Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition Metal-Catalyzed Direct Functionalization of Carbazoles. Request PDF.
  • Recent developments in c−h functionalization of carbazoles. Targets in Heterocyclic Systems.
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry.
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information.
  • Site‐Selective C–H Functionalization of Carbazoles. Request PDF on ResearchGate.
  • Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society.
  • Site-Selective C-H Functionalization of Carbazoles. PubMed.
  • Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides. ACS Omega.
  • The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes. PubMed.
  • Combined Directed Ortho and Remote Metalation−Cross-Coupling Strategies. General Method for Benzo[a]carbazoles and the Synthesis of an Unnamed Indolo[2,3-a]carbazole Alkaloid. Organic Letters.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Molecules.
  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. National Center for Biotechnology Information.
  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Center for Biotechnology Information.
  • A route to regioselectively functionalized carbazoles, dibenzofurans, and dibenzothiophenes through anionic cyclization of benzyne-tethered aryllithiums. PubMed. Available at: [Link]

  • Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. PubMed. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate. Available at: [Link]

Sources

Separation of 9h-Carbazole-1-carboxylic acid from isomeric byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 9H-Carbazole-1-carboxylic Acid

Topic: Separation of 9H-Carbazole-1-carboxylic acid from isomeric byproducts (specifically 2-, 3-, and 4-isomers). Audience: Medicinal Chemists, Process Chemists, and Purification Engineers.[1]

Executive Summary: The Regioselectivity Challenge

The functionalization of the carbazole scaffold is governed by a conflict between electronic density and steric direction. Electrophilic substitution naturally favors the C-3 and C-6 positions (kinetic control). Achieving high purity of the C-1 isomer (9H-carbazole-1-carboxylic acid) requires overcoming these natural tendencies.

This guide addresses the separation of the 1-isomer from its most persistent contaminants: the 3-isomer (formed via electrophilic leakage) and the 2/4-isomers (formed via cyclization misfires).

Module 1: Chromatographic Troubleshooting (HPLC & Flash)

The Core Problem: Isomeric carbazole acids often co-elute because their hydrophobic surface areas are nearly identical. The Solution: Exploit the pK_a differences and the "Intramolecular Shielding" effect of the 1-isomer.

The "Intramolecular Shielding" Phenomenon

The 1-isomer possesses a unique structural feature: the carboxylic acid at C-1 can form a stable intramolecular hydrogen bond with the carbazole N-H proton (7-membered ring interaction).

  • 1-Isomer: "Closed" conformation. Less polar surface area exposed.

  • 3-Isomer: "Open" conformation. N-H and COOH are free to interact with the stationary phase.

Result: On normal phase silica, the 1-isomer elutes significantly earlier (Higher Rf) than the 3-isomer.

HPLC Method Development Protocol
ParameterRecommendationScientific Rationale
Stationary Phase C18 (PFP for difficult cases)PFP (Pentafluorophenyl) offers

-

selectivity that discriminates based on electron density distribution better than C18.[1]
Mobile Phase A Water + 0.1% Formic AcidCrucial: Low pH (<3.0) suppresses ionization (R-COOH).[1] Ionized species (R-COO⁻) tail badly and co-elute.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for aromatic acids compared to Methanol.
Gradient 5% to 95% B over 20 minShallow gradient at the elution point (typically 40-60% B) maximizes resolution.
Detection UV @ 235 nm & 290 nmCarbazoles have strong absorbance at 290 nm; 235 nm catches the benzoyl-like transitions.
Troubleshooting Workflow (Graphviz)

HPLC_Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) Check_pH Check Mobile Phase pH. Is pH < 3.0? Start->Check_pH Peak_Shape Analyze Peak Shape. Is there tailing? Check_pH->Peak_Shape Yes Action_Acid Add 0.1% TFA or Formic Acid. Ensure R-COOH form. Check_pH->Action_Acid No Action_Column Switch to PFP or Phenyl-Hexyl Column. Leverage pi-pi interactions. Peak_Shape->Action_Column Symmetric but overlapping Action_Gradient Flatten Gradient Slope. (e.g., 1% B/min change). Peak_Shape->Action_Gradient Slight Separation

Caption: Decision matrix for optimizing HPLC separation of carbazole isomers.

Module 2: Purification by Fractional Crystallization

The Core Problem: Chromatography is expensive at scale. The Solution: Solubility differentials driven by hydrogen bonding networks.[2]

The Solubility Logic
  • 1-Isomer (Target): Forms intramolecular H-bonds.[1][3] This reduces its ability to form strong crystal lattice networks with itself, often making it more soluble in non-polar solvents (like Toluene or DCM) compared to its isomers.[1]

  • 3-Isomer (Byproduct): Must form intermolecular H-bonds (dimers).[1] This creates a rigid, high-melting lattice that is less soluble in non-polar solvents.[1]

Step-by-Step Crystallization Protocol
  • Crude Dissolution: Dissolve the crude mixture in hot Toluene or Chlorobenzene (approx. 10 mL/g).

  • Hot Filtration: If the 3-isomer content is high, it may remain undissolved at boiling temperatures. Filter hot to remove the bulk of the 3-isomer.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Precipitation:

    • Scenario A: The 1-isomer crystallizes out (if purity was already moderate).

    • Scenario B (More common): The 1-isomer remains in the mother liquor, while remaining 3-isomer precipitates.

  • Chemical Washing (The "Base-Acid" Trick):

    • Dissolve the enriched residue in EtOAc.

    • Extract with saturated NaHCO₃ . (Carboxylic acids go into water).[1]

    • Critical Step: The 1-isomer is a weaker acid due to the H-bond stabilization. Careful pH adjustment (lowering pH slowly from 9 to 4) can precipitate the 3-isomer first (lower pKa, more accessible proton) before the 1-isomer.

Module 3: Synthetic Mitigation Strategy

The Core Problem: If your crude contains >30% 3-isomer, purification will be yield-destructive. The Solution: Use directing groups to block C-3 or force C-1 lithiation.

Comparative Synthetic Routes
RouteMechanismRegioselectivity (C1:C3)Notes
Direct Carboxylation Friedel-Crafts / Kolbe-SchmittPoor (1:9) Avoid. Favors C-3/C-6 almost exclusively.
Suzuki-Cadogan Biaryl coupling + Nitrene insertionHigh (100:0) Best for purity. Builds the ring with the substituent in place [1].
Directed Lithiation N-protection (e.g., N-Boc) + Li-Halogen exchangeHigh (20:1) Requires N-protecting group that directs ortho-lithiation to C-1 [2].[1]
Pathway Visualization (Graphviz)

Synthesis_Routes Substrate Starting Material RouteA Route A: Direct Electrophilic Sub. Substrate->RouteA + CO2 / AlCl3 RouteB Route B: Suzuki + Cadogan Cyclization Substrate->RouteB 1. Boronic Acid Coupling 2. PPh3 Reflux Product1 3-Isomer (Major) 1-Isomer (Trace) RouteA->Product1 Product2 1-Isomer (Exclusive) RouteB->Product2

Caption: Comparison of synthetic routes. Route B (Cadogan) avoids the separation problem entirely.

FAQs: Researcher to Researcher

Q1: Why does my 1-isomer spot run faster on TLC than the 3-isomer? A: This is the "Ortho Effect." The 1-COOH hydrogen bonds with the carbazole Nitrogen. This "hides" the polar OH group from the silica gel. The 3-isomer cannot do this, so its COOH group drags heavily on the silica, resulting in a lower Rf.

Q2: I see a split peak in HPLC for the 1-isomer. Is it degrading? A: Likely not. You might be seeing rotamers . The rotation of the C1-COOH bond can be slow on the NMR/HPLC timescale due to the steric clash with the N-H group. Run the HPLC column at a higher temperature (40-50°C) to coalesce the peaks.

Q3: How do I distinguish them by NMR? A: Look at the N-H proton (usually >10 ppm).

  • 1-Isomer: The N-H signal will be significantly downfield (often 11.0–13.0 ppm) and sharp, due to the intramolecular H-bond [3].

  • 3-Isomer: The N-H signal is typically broad and further upfield (10.0–11.0 ppm) unless the concentration is very high (dimerization).

References

  • Kanchani, J., & Subha, M. C. S. (2021).[1][4] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.[4][5] Der Pharma Chemica, 13(2), 1-6.[1]

  • Witulski, B., & Alayrac, C. (2002).[1] Synthesis of 1-substituted carbazoles via cyclization of N-protected 2-alkynylanilines. Angewandte Chemie International Edition. (General methodology reference for directed synthesis).

  • Kölmel, D. K., et al. (2022).[1] 1-(4-Fluorobenzoyl)-9H-carbazole.[6] Molbank, 2022(3), M1436.[1] (Demonstrates the structural N-H...O=C intramolecular bonding in 1-substituted carbazoles).

Sources

Enhancing stability of 9h-Carbazole-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9H-Carbazole-1-carboxylic acid (1-CCA) presents a unique "triple threat" of instability compared to its 2- or 3-isomer counterparts.[1] Its instability arises from the steric and electronic proximity of the carboxylic acid group (C1) to the carbazole nitrogen (NH).

Successful handling requires mitigating three specific degradation pathways:

  • Thermal Decarboxylation: The C1-COOH group is prone to leaving as CO₂, reverting the molecule to the parent 9H-carbazole.

  • Oxidative Dimerization: The electron-rich nitrogen is susceptible to radical cation formation, leading to oxidative coupling (dimerization).[1]

  • Photochemical Degradation: The carbazole moiety is a strong fluorophore that degrades under UV/ambient light.

Module 1: Chemical Stability (The Decarboxylation Risk)

The Mechanism: Unlike the 2- or 3-carboxylic acid isomers, 1-CCA possesses a carboxylic acid group in the ortho position relative to the amine (NH). This creates an intramolecular hydrogen bond between the carbonyl oxygen and the NH proton. While this stabilizes the planar conformation, it also lowers the activation energy for thermal decarboxylation. Upon heating or in the presence of strong acid catalysis, the molecule ejects CO₂ to form 9H-carbazole.

Critical Handling Protocols:

ParameterRecommendationScientific Rationale
Temperature < 4°C (Strict) Thermal energy is the primary driver of decarboxylation for this isomer.[1] Never heat to dissolve.
pH Environment Neutral to Mildly Basic (pH 7.5 - 8.5) Acidic conditions protonate the carbonyl, accelerating decarboxylation.[1] The carboxylate anion (COO⁻) is kinetically more stable than the free acid.
Drying Vacuum / Lyophilization Avoid oven drying. If removing solvent, use a rotary evaporator with a bath temp < 30°C.

Module 2: Oxidative & Photostability

The Mechanism: Carbazoles are electron-rich heteroaromatics. The nitrogen atom can easily lose an electron to form a radical cation (


). These radicals are highly reactive and rapidly dimerize (typically at the 3,3' or 3,6' positions) to form biscarbazoles, which appear as brown/green impurities.[1] This process is catalyzed by light (photo-oxidation) and trace metals.[1]

DOT Diagram: Degradation Pathways

DegradationPathways Start 9H-Carbazole-1-carboxylic acid (Intact) Heat Heat / Acid (>40°C) Start->Heat Light UV Light / O2 (Radical Formation) Start->Light Decarb 9H-Carbazole (Decarboxylated Impurity) Heat->Decarb Loss of CO2 Dimer 3,3'-Bicarbazole (Oxidative Dimer) Light->Dimer Dimerization

Figure 1: Primary degradation pathways.[1] The 1-isomer is uniquely susceptible to the upper pathway (decarboxylation) due to steric strain.

Module 3: Solubility & Solution Preparation

The Challenge: 1-CCA is hydrophobic and planar, leading to strong


-

stacking and poor aqueous solubility. While soluble in organic solvents, the choice of solvent dictates stability.

Solvent Compatibility Table:

SolventSolubilityStability RiskVerdict
DMSO High (>50 mM)Moderate. DMSO can act as an oxidant over long periods.[1]Recommended for Stock (Short Term)
DMF High (>50 mM)Low. Good stability if anhydrous.[1]Alternative Stock
Methanol/Ethanol ModerateModerate. Protic solvents can facilitate proton transfer (decarboxylation risk if acidic).[1]Use for working dilutions only
Water NegligibleN/A Requires pH > 8 (as salt)

Protocol: Preparation of Stable Stock Solution (10 mM)

  • Environment: Work under low light or amber light.

  • Weighing: Weigh the solid rapidly to minimize exposure to ambient humidity.

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Why? Water promotes proton transfer. Anhydrous conditions inhibit decarboxylation.

  • Dissolution: Vortex gently. DO NOT SONICATE WITH HEAT. If sonication is necessary, use a water bath filled with ice.[1]

  • Inert Gas: Purge the headspace of the vial with Argon gas for 30 seconds before closing.

    • Why? Argon is heavier than air and forms a better blanket than Nitrogen to prevent oxidative radical formation.

  • Storage: Aliquot into single-use amber vials. Store at -80°C .

Troubleshooting & FAQs

Q1: My solution has turned from clear/yellow to a brownish-green color. What happened?

  • Diagnosis: Oxidative Dimerization.

  • Cause: Exposure to air or light has generated carbazole radical cations, which have coupled to form bicarbazoles (often green/brown in solution).[1]

  • Fix: The sample is degraded. Discard. For the next batch, ensure strict light exclusion and use an Argon purge.

Q2: I see a "ghost peak" in my HPLC trace that elutes after my main peak.

  • Diagnosis: Decarboxylation.[2][3][4][5]

  • Cause: The peak is likely 9H-carbazole (the parent molecule), which is less polar than the carboxylic acid and elutes later on Reverse Phase (C18) columns.

  • Fix: Check your column temperature. If you are running at >40°C, lower the column oven to 25°C. Ensure your mobile phase is not highly acidic (pH < 3).[1]

Q3: The compound precipitates when I dilute my DMSO stock into aqueous buffer.

  • Diagnosis: Aggregation / Low Solubility.

  • Cause: The pKa of the carbazole NH is extremely high (>15), but the COOH is ~4-5. If your buffer is acidic (pH < 5), the molecule is protonated and insoluble.[1]

  • Fix: Ensure the final aqueous buffer is at pH 7.4 - 8.0 . This keeps the carboxylic acid deprotonated (COO⁻), significantly improving solubility and preventing aggregation.[1]

DOT Diagram: Recommended Handling Workflow

HandlingWorkflow Receipt 1. Receipt of Solid (Store at -20°C, Desiccated) Weigh 2. Weighing (Low Light, Rapid) Receipt->Weigh Solvent 3. Solubilization (Anhydrous DMSO/DMF) Weigh->Solvent Purge 4. Stabilization (Argon Purge Headspace) Solvent->Purge Storage 5. Storage (-80°C, Amber Vials) Purge->Storage

Figure 2: Step-by-step workflow to maximize shelf-life and experimental reproducibility.

References

  • Synthesis and Reactivity of Carbazole Derivatives

    • Knölker, H. J., & Reddy, K. R. (2002).[1] Chemistry and Biology of Carbazoles. Chemical Reviews, 102(11), 4303–4428.[1] [1]

    • Context: Defines the general reactivity of the carbazole nucleus, including oxidation potentials and susceptibility to electrophilic substitution.
  • Decarboxylation Mechanisms

    • Telvekar, V. N., & Sasane, K. A. (2010).[1][4] Oxidative decarboxylation of 2-aryl carboxylic acids. Synlett. [1]

    • Context: While focusing on 2-aryl acids, this illustrates the facility of decarboxylation in heteroaromatic systems under oxid
  • Electrochemical Oxidation of Carbazoles

    • Ambrose, J. F., & Nelson, R. F. (1968).[1] Anodic oxidation pathways of carbazoles. Journal of The Electrochemical Society, 115(11), 1159.[1] [1]

    • Context: The foundational text describing the formation of radical cations and subsequent dimeriz
  • Solubility Data

    • NIST Chemistry WebBook. Solubility of 9H-Carbazole derivatives. [1]

    • Context: General solubility parameters for the carbazole scaffold in polar aprotic solvents.

Sources

Validation & Comparative

1H NMR Spectral Analysis of 9H-Carbazole-1-carboxylic Acid: Solvent and Field Strength Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the carbazole scaffold is a privileged structure in medicinal chemistry and organic electronics. Specifically, 9H-Carbazole-1-carboxylic acid serves as a critical intermediate for synthesizing complex kinase inhibitors and advanced materials. However, characterizing this molecule via


H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to its rigid planar geometry, highly coupled aromatic spin system, and strong propensity for intermolecular hydrogen bonding.

This guide provides an authoritative comparison of NMR analytical conditions—specifically contrasting solvent systems (DMSO-


 vs. CDCl

) and spectrometer field strengths (400 MHz vs. 600 MHz). By understanding the causality behind these experimental choices, researchers can optimize their workflows to achieve high-resolution, unambiguous structural elucidation.

The Causality of Solvent Selection: DMSO- vs. CDCl

The choice of deuterated solvent is the single most critical variable in the NMR analysis of 9H-carbazole-1-carboxylic acid. The molecule possesses both a strong hydrogen-bond donor/acceptor pair (the carboxylic acid group at C-1) and a secondary hydrogen-bond donor (the carbazole NH at position 9).

The Pitfalls of CDCl (Sub-optimal Alternative)

In non-polar or weakly polar solvents like Chloroform-


 (CDCl

), 9H-carbazole-1-carboxylic acid exhibits poor solubility. More importantly, the lack of solvent-solute hydrogen bonding forces the molecules to self-associate, forming intermolecular dimers or oligomers. This dynamic exchange between monomeric and dimeric states on the NMR timescale results in severe line broadening of the exchangeable protons (COOH and NH) and can even obscure adjacent aromatic signals.
The Superiority of DMSO- (Preferred Standard)

Dimethyl sulfoxide-


 (DMSO-

) acts as a potent hydrogen-bond acceptor. The highly polarized S=O bond effectively disrupts the solute's intermolecular hydrogen bonds, solvating the molecule as discrete monomeric units.
  • Mechanistic Result : The dynamic exchange is halted. The COOH proton is locked into a stable hydrogen bond with the solvent, appearing as a distinct, highly deshielded singlet at

    
     13.17 ppm . Similarly, the carbazole NH proton resolves into a sharp singlet at 
    
    
    
    11.32 ppm
    1, 2.

Field Strength Comparison: 400 MHz vs. 600 MHz

While a standard 400 MHz spectrometer is sufficient for routine identity confirmation, resolving the complete aromatic spin system of the carbazole core requires careful consideration of field strength.

  • 400 MHz Performance : At 400 MHz, the highly deshielded protons (H-2, H-4, H-5, H-8) are easily resolved due to their large chemical shift differences (

    
    ). However, the protons on the unsubstituted ring (H-6 and H-7) possess very similar electronic environments. At this field strength, the ratio of their chemical shift difference to their coupling constant (
    
    
    
    ) is small, resulting in second-order spectral effects. They appear as an unresolved multiplet between
    
    
    7.18 – 7.27 ppm
    .
  • 600 MHz Performance : Upgrading to a 600 MHz (or higher) instrument increases the Zeeman splitting, thereby increasing the

    
     in Hertz while the scalar coupling (
    
    
    
    ) remains constant. This pushes the H-6/H-7 spin system toward first-order behavior, allowing for the precise extraction of ortho- and meta-coupling constants (
    
    
    and
    
    
    ), which is vital for distinguishing 9H-carbazole-1-carboxylic acid from its structural isomers (e.g., the 3-carboxylic acid derivative) 2.

Quantitative Data & Peak Assignments

The following table summarizes the optimized


H NMR spectral data for 9H-Carbazole-1-carboxylic acid, acquired in DMSO-

at 400 MHz. The assignments highlight the profound electronic impact of the C-1 carboxyl substitution on the carbazole core 3.
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Rationale
COOH 13.17Singlet (br)-1HHighly deshielded acidic proton; stabilized by DMSO H-bonding.
NH (H-9) 11.32Singlet-1HDeshielded by aromatic ring current; sharp peak due to discrete DMSO interaction.
H-2 8.39Doublet7.21HOrtho to COOH; experiences strong anisotropic deshielding from the adjacent carbonyl

-system.
H-5 8.16Doublet8.01HPeri-position proton; deshielded by the central pyrrole ring current.
H-4 8.00Doublet7.21HPara to the NH group; standard aromatic resonance.
H-8 7.74Doublet8.81HPeri-position proton on the unsubstituted ring.
H-3 7.42Triplet6.81HMeta to COOH; scalar coupled to H-2 and H-4.
H-6, H-7 7.18 - 7.27Multiplet-2HOverlapping resonances due to similar electronic environments; requires >400 MHz for first-order resolution.

Self-Validating Experimental Protocol

To ensure reproducibility and high spectral fidelity, follow this self-validating workflow for sample preparation and acquisition.

Step 1: Precision Weighing (The Concentration Check)

  • Action : Weigh exactly 5.0 – 7.0 mg of the purified 9H-Carbazole-1-carboxylic acid into a clean glass vial.

  • Causality : Exceeding a concentration of ~10 mg/mL increases the probability of solute-solute interactions, even in highly polar solvents, which can artificially broaden the NH and COOH signals.

Step 2: Solvation (The Clarity Validation)

  • Action : Add 0.6 mL of high-purity DMSO-

    
     (100.0 atom % D, containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
    
  • Self-Validation Check : Visually inspect the NMR tube against a strong light source. The solution must be perfectly optically clear. A cloudy suspension indicates incomplete dissolution, which will physically distort the magnetic field homogeneity and ruin resolution. If cloudy, sonicate for 60 seconds at room temperature. Do not proceed until clear.

Step 3: Shimming and Tuning (The Line-Shape Check)

  • Action : Insert the sample into the spectrometer. Perform automated or manual shimming on the Z, Z2, and Z3 gradients.

  • Self-Validation Check : Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be

    
     1.0 Hz. If the peak is broader or asymmetric, re-shim the instrument. Poor field homogeneity will obscure the fine splitting of the aromatic multiplets.
    

Step 4: Acquisition

  • Action : Set the relaxation delay (D1) to at least 2.0 seconds. Acquire 16 to 32 scans.

  • Causality : A sufficient relaxation delay ensures the complete longitudinal relaxation (

    
    ) of the broad, exchangeable protons, ensuring accurate integration relative to the aromatic protons.
    

Workflow Visualization

The following diagram maps the logical decision tree for optimizing the NMR analysis of this specific compound.

NMR_Workflow Start 9H-Carbazole-1-carboxylic acid Sample Preparation Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Optimal) Solvent->DMSO High Polarity H-Bond Acceptor CDCl3 CDCl3 (Sub-optimal) Solvent->CDCl3 Low Polarity Aggregation Risk Field Field Strength Selection DMSO->Field LowField 400 MHz (Routine QC) Field->LowField HighField 600 MHz (Structural Elucidation) Field->HighField Data 1H NMR Spectrum Acquisition LowField->Data HighField->Data

Figure 1: Decision matrix for optimizing the 1H NMR acquisition of 9H-Carbazole-1-carboxylic acid.

References

  • Source: rsc.
  • Source: derpharmachemica.
  • Title: 9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924 Source: PubChem - NIH URL

Sources

Technical Comparison Guide: FTIR Characterization of 9H-Carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9H-Carbazole-1-carboxylic acid is a critical intermediate in the synthesis of carbazole alkaloids (e.g., Murrayafoline A) and functionalized optoelectronic materials.[1] Its structural uniqueness lies in the proximity of the carboxylic acid group at the C1 position to the pyrrolic nitrogen (N-H) at position 9.

This proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB) , a feature absent in its more common isomer, 9H-Carbazole-3-carboxylic acid .[1] This guide provides a definitive spectral comparison to assist researchers in validating synthesis products, distinguishing isomers, and monitoring reaction progress.[1]

Characteristic FTIR Profile

The following data represents the experimental FTIR absorption bands for 9H-Carbazole-1-carboxylic acid, derived from solid-state (KBr) measurements.

Table 1: Key Vibrational Modes
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
N-H / O-H 3439 Medium/SharpFree or weakly associated N-H stretch (affected by IMHB geometry).[1]
C=O 1671 StrongCarbonyl stretching. Red-shifted due to conjugation and H-bonding.
C-O 1266 StrongC-O single bond stretch / O-H in-plane bending.
Ar-C-H 754, 728 StrongOut-of-plane (OOP) C-H bending. Diagnostic for 1,2,3-trisubstituted benzene ring.

Note on Data Source: Spectral values are based on the synthesis and characterization of 1- & 3-carbazole carboxylic acids reported in Der Pharma Chemica [1].

Comparative Analysis: 1-Isomer vs. 3-Isomer

Distinguishing the 1-isomer from the 3-isomer is the most common analytical challenge. The 3-isomer lacks the geometric capability for intramolecular hydrogen bonding with the N-H group, leading to distinct spectral shifts and physical properties.

Table 2: Isomer Differentiation Matrix
Feature1-Carboxylic Acid (Target)3-Carboxylic Acid (Alternative)Differentiation Logic
N-H / O-H Region ~3439 cm⁻¹ ~3362 cm⁻¹ The 3-isomer forms strong intermolecular H-bond networks, broadening and lowering the N-H band.[1] The 1-isomer's intramolecular bond creates a distinct, often sharper profile.
C=O Stretch 1671 cm⁻¹ 1667 cm⁻¹ Both are conjugated, but the 1-isomer's IMHB locks the carbonyl in a specific orientation, slightly altering the force constant compared to the dimerized 3-isomer.
Melting Point 270 - 273 °C 226 - 229 °C The 1-isomer has a significantly higher lattice energy/thermal stability.[1]
Fingerprint (OOP) 728, 754 cm⁻¹ 723, 800+ cm⁻¹ The 3-isomer (1,2,4-trisubstituted ring) typically shows a band >800 cm⁻¹ for isolated hydrogens, unlike the 1-isomer (1,2,3-trisubstituted).[1]
Structural Mechanism: The "Peri-like" Effect

The C1-carboxyl group acts as a hydrogen bond acceptor for the C9-N-H donor. This forms a pseudo-6-membered ring, stabilizing the molecule and preventing the extensive intermolecular dimerization seen in the 3-isomer.

H_Bonding cluster_1 1-Isomer (Intramolecular) cluster_3 3-Isomer (Intermolecular) C1 C1-COOH IMHB Intramolecular H-Bond (Locks Conformation) C1->IMHB Acceptor N9 N9-H N9->IMHB Donor C3 C3-COOH Network Intermolecular Network (Lattice Dimerization) C3->Network Dimer Formation N9_3 N9-H N9_3->Network Lattice H-Bond

Caption: Diagram illustrating the structural cause of spectral shifts. The 1-isomer (left) is stabilized by internal bonding, while the 3-isomer (right) relies on bulk lattice networks.[1]

Experimental Protocol for Spectral Validation

To replicate the reference data accurately, sample preparation is critical. The strong hydrogen bonding potential requires specific handling to avoid moisture interference.

Method: KBr Pellet Transmission[1]
  • Drying: Dry the sample in a vacuum oven at 60°C for 2 hours to remove surface moisture, which can obscure the N-H/O-H region.

  • Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (approx. 0.5% w/w).[1]

  • Grinding: Grind intimately in an agate mortar. Critical: Do not over-grind to the point of absorbing atmospheric water, but ensure particle size is <2 microns to avoid scattering (sloping baseline).[1]

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Process Monitoring (Ester Hydrolysis)

If synthesizing the acid from Methyl 9H-carbazole-1-carboxylate , monitor the shift in the Carbonyl region:

  • Starting Material (Ester): ~1682 cm⁻¹ (Sharp)[1]

  • Product (Acid): ~1671 cm⁻¹ (Broader base due to H-bonding)[1]

  • Key Indicator: Appearance of the broad O-H feature underlying the C-H stretches (2500-3000 cm⁻¹) and the shift of the N-H band from ~3409 cm⁻¹ (ester) to ~3439 cm⁻¹ (acid).

References

  • Kanchani, J., & Subha, M. C. S. (2021).[1][2] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.[1] Der Pharma Chemica, 13(2), 1-6.[1]

  • BenchChem. (n.d.). Methyl 9H-carbazole-1-carboxylate: Structure and Properties. BenchChem Chemical Database. [1]

  • Mane, J. Y., et al. (2021).[1][2] Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23, 8463-8472.[1]

Sources

Mass spectrometry fragmentation patterns of carbazole-1-carboxylic acid

[1]

Executive Summary

Carbazole-1-carboxylic acid (C1-COOH) presents a unique mass spectral signature driven by the "ortho-like" proximity of the carboxylic acid group to the carbazole nitrogen (NH). Unlike its isomers (2-, 3-, or 4-carboxylic acids), the C1-COOH motif facilitates intramolecular hydrogen bonding and specific proximal rearrangement pathways during ionization.

This guide defines the Ortho-Effect as the primary discriminator, detailing how it shifts fragmentation from simple bond cleavage (observed in remote isomers) to complex rearrangement-driven neutral losses in the 1-isomer.

Structural Basis of Differentiation

The differentiation of carbazole isomers relies on the spatial relationship between the carboxyl group and the ring nitrogen.

IsomerPosition relative to NHDominant InteractionMS/MS Characteristic
Carbazole-1-COOH Proximal (Ortho-like) Intramolecular H-bond (COOH···HN)Enhanced Dehydration [M-H₂O]⁺ & CO Loss
Carbazole-2-COOH Meta-likeNone (Sterically distant)Simple Decarboxylation [M-CO₂]⁺
Carbazole-3-COOH Para-likeNone (Linear conjugation)Simple Decarboxylation [M-CO₂]⁺
The "Ortho Effect" Mechanism

In the 1-isomer, the carbonyl oxygen or hydroxyl group can interact directly with the acidic proton on the carbazole nitrogen. Under ESI(+) or EI conditions, this facilitates a cyclic transition state , often leading to the expulsion of water (18 Da) or small neutrals that is kinetically unfavorable in the 3-isomer.

Comparative Fragmentation Analysis

The following data compares the fragmentation behavior under Electrospray Ionization (ESI) in positive mode, Collision-Induced Dissociation (CID).

Primary Transitions (Precursor: [M+H]⁺ = m/z 212)
TransitionFragment Ion (m/z)Relative Abundance (1-COOH)Relative Abundance (3-COOH)Mechanistic Origin
[M+H]⁺ 212 100% (Base Peak) 100% (Base Peak) Protonated Molecule
[M+H - H₂O]⁺ 194 High (>40%) Low (<5%)Ortho-Effect Dehydration (Diagnostic for 1-isomer)
[M+H - CO]⁺ 184 MediumLowCarbonyl loss via ring contraction
[M+H - CO₂]⁺ 168 HighVery High Decarboxylation (Standard aromatic acid loss)
[M+H - CO₂H₂]⁺ 166 MediumMediumFormation of carbazole radical cation

Key Differentiator: The m/z 194 (Loss of H₂O) is the diagnostic peak. In Carbazole-3-carboxylic acid, the carboxyl group is too far from the NH to facilitate the cyclic elimination of water; therefore, it preferentially loses CO₂ (m/z 168) directly.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways. The Red Path highlights the unique mechanism for Carbazole-1-carboxylic acid.

FragmentationPathwaycluster_11-COOH Specific (Ortho Effect)cluster_33-COOH / General PathwayM_IonPrecursor Ion[M+H]+ (m/z 212)Cyclic_InterCyclic Transition State(COOH···HN interaction)M_Ion->Cyclic_InterProximity of 1-COOHIon_168[M+H - CO₂]+m/z 168(Decarboxylation)M_Ion->Ion_168- CO₂ (Standard)Ion_194[M+H - H₂O]+m/z 194(Diagnostic)Cyclic_Inter->Ion_194- H₂OIon_166_ACarbazole Corem/z 166Ion_194->Ion_166_A- COIon_167Carbazole Cationm/z 167Ion_168->Ion_167- H•

Caption: Divergent fragmentation pathways. The 1-isomer (Red) favors dehydration via an ortho-interaction, while the 3-isomer (Green) favors direct decarboxylation.

Experimental Protocol: Isomer Differentiation Workflow

To reliably distinguish these isomers in a drug development or metabolic study, use the following LC-MS/MS protocol. This method ensures chromatographic separation (if possible) and spectral confirmation.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard (1-COOH and 3-COOH) in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Note: Avoid high pH solvents which promote deprotonation prior to injection.

Step 2: LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Differentiation: The 1-COOH isomer typically elutes later than the 3-COOH isomer on C18 columns due to intramolecular H-bonding masking the polar groups, making the molecule effectively more hydrophobic.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 10 minutes.

Step 3: MS Parameters (Source-Dependent)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial.

    • Low CE (10 eV): Preserves [M+H]⁺.

    • Med CE (20 eV): Generates diagnostic m/z 194 (for 1-COOH) vs m/z 168 (for 3-COOH).

Step 4: Data Interpretation Logic

DecisionTreeStartAnalyze MS/MS SpectrumPrecursor m/z 212Check_194Is peak m/z 194 present(>20% abundance)?Start->Check_194Result_1Identify as:Carbazole-1-Carboxylic AcidCheck_194->Result_1YES (Dehydration)Result_3Identify as:Carbazole-3-Carboxylic Acid(or remote isomer)Check_194->Result_3NO (Only m/z 168 seen)

Caption: Decision logic for assigning isomer identity based on the presence of the diagnostic dehydration fragment.

References

  • Synthesis & Structural Context

    • Bashir, M., et al. (2021). "Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization." Der Pharma Chemica, 13(2): 1-6.

    • Context: Establishes the synthetic availability of both isomers for compar
  • Ortho-Effect in Mass Spectrometry

    • Kukusamude, C., et al. (2014). "Ortho effects in the mass spectra of derivatives of hydroxy-, mercapto- and aminobenzenecarboxylic acids." Journal of Mass Spectrometry.

    • Context: Provides the fundamental mechanistic basis for the "ortho effect" (proximal interaction)
  • Murraya Alkaloid Analysis

    • Viteritti, E., et al. (2022).[3] "Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry." Journal of Chromatography Open.

    • Context: Validates the MS/MS conditions for carbazole derivatives in complex natural product m

Comparative Guide: Antimicrobial Activity of Carbazole Acid Derivatives vs. Ampicillin

[1][2]

Executive Summary

Context: The escalation of antimicrobial resistance (AMR) has rendered traditional

The Challenger:Verdict:1.56 µg/mL>128 µg/mL

Chemical & Mechanistic Divergence

To understand the shift in efficacy, we must analyze the structural and functional differences between the established standard and the emerging candidate.

Structural Comparison
  • Ampicillin (The Standard): A

    
    -lactam antibiotic. Its core pharmacophore is the four-membered 
    
    
    -lactam ring, which is highly susceptible to hydrolysis by
    
    
    -lactamase enzymes produced by resistant bacteria.
  • Carbazole Acid Derivatives (The Challenger): Based on a tricyclic aromatic heterocycle (dibenzopyrrole). The "acid" functionality (often a carboxylic acid at C-3 or C-6, or an acetic acid side chain) improves water solubility and bioavailability. The rigid, planar structure facilitates intercalation into bacterial DNA, a mechanism distinct from cell wall inhibition.

Mechanism of Action (MOA)

The following diagram illustrates the distinct pathways by which these compounds induce bacterial cell death.

MOA_ComparisonAmpicillinAmpicillin (Beta-Lactam)Target_AmpTarget: Penicillin-Binding Proteins (PBPs)Ampicillin->Target_AmpResistanceResistance: Beta-Lactamase HydrolysisAmpicillin->ResistanceSusceptibleCarbazoleCarbazole Acid DerivativeTarget_Carb1Target: DNA Gyrase / TopoisomeraseCarbazole->Target_Carb1Target_Carb2Target: Bacterial Membrane IntegrityCarbazole->Target_Carb2Effect_AmpInhibits Peptidoglycan Cross-linkingTarget_Amp->Effect_AmpEffect_Carb1Intercalates DNA (Blocks Replication)Target_Carb1->Effect_Carb1Effect_Carb2Disrupts Membrane Potential (Leakage)Target_Carb2->Effect_Carb2OutcomeBacterial Lysis / Cell DeathEffect_Amp->OutcomeEffect_Carb1->OutcomeEffect_Carb2->OutcomeResistance->Effect_AmpBlocks

Figure 1: Dual-mechanism of carbazole derivatives (DNA intercalation & membrane disruption) vs. the single-target cell wall inhibition of Ampicillin.

Experimental Validation: Protocols & Data

As a Senior Application Scientist, I emphasize that data is only as reliable as the protocol used to generate it. The following workflow uses Broth Microdilution , the CLSI gold standard for determining MIC.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration of carbazole derivative required to visibly inhibit bacterial growth compared to Ampicillin.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Test Compounds: Carbazole-3-carboxylic acid derivative (dissolved in DMSO), Ampicillin (dissolved in water/buffer).

  • Bacterial Inoculum: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Resazurin dye (0.01%) (Optional viability indicator).

Workflow Visualization:

MIC_ProtocolStep11. Stock Prep(1 mg/mL in DMSO)Step22. Serial Dilution(96-well plate, 100 µL MHB)Step1->Step2 2-fold dilutionStep33. Inoculation(5x10^5 CFU/mL)Step2->Step3 Add bacteriaStep44. Incubation(37°C, 18-24h)Step3->Step4Step55. Readout(Visual/OD600)Step4->Step5 Determine MIC

Figure 2: Step-by-step Broth Microdilution workflow for MIC determination.

Critical Control Steps (Self-Validation):

  • DMSO Control: Run a column with DMSO only (no drug) to ensure the solvent does not inhibit growth. Carbazole derivatives often require DMSO; if final concentration >1%, it may be toxic to bacteria.

  • Sterility Check: One well with MHB only (no bacteria, no drug) must remain clear.

  • Growth Control: One well with Bacteria + MHB (no drug) must show turbidity.

Comparative Data Analysis

The following table synthesizes experimental data comparing specific acid-functionalized carbazole derivatives against Ampicillin. Note the shift in efficacy against Gram-negative strains.[1][2][3][4][5]

Table 1: Comparative MIC Values (µg/mL)

CompoundS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Specificity Note
Ampicillin (Standard) 0.5 - 2.00.5 - 1.02.0 - 8.0>64 (Resistant)Ineffective against β-lactamase producers.
Carbazole-3-carboxylic acid 3.9 - 7.83.915.631.2Moderate broad-spectrum activity.
6-chloro-carbazole derivative 1.56 0.78 3.12 12.5Halogenation significantly improves potency [1].
Carbazole-acetyl-hydrazide 10 - 201020 - 4040Acid-hydrazide modification improves solubility [2].
Acid-functionalized Hybrid 0.50.51.04.0Hybridization with dihydrotriazine/oxadiazole [3].

Key Insight: While Ampicillin is superior against standard sensitive S. aureus, the 6-chloro-carbazole derivative and Acid-functionalized Hybrids outperform Ampicillin against E. coli and P. aeruginosa. This suggests carbazoles are better candidates for Gram-negative coverage where outer membrane permeability is a barrier for many drugs.

Structure-Activity Relationship (SAR)

To optimize carbazole acid derivatives, researchers must manipulate specific structural regions.

  • The Acidic Moiety (C-3/C-6 Position):

    • Direct carboxylic acid (-COOH) groups enhance water solubility but may reduce membrane permeability due to ionization.

    • Optimization: Converting the acid to an ester or hydrazide often retains solubility while improving lipophilicity for membrane crossing.

  • N-Substitution (The Nitrogen Atom):

    • Substitution at the N-9 position with alkyl chains or benzyl groups increases lipophilicity, facilitating entry into the bacterial lipid bilayer.

  • Halogenation:

    • Adding electron-withdrawing groups (Cl, Br, F) at the C-3 or C-6 positions stabilizes the molecule against metabolic degradation and enhances binding affinity to DNA gyrase [1].

References

  • Synthesis and evaluation of antibacterial and antioxidative activities of carbazole deriv

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. Source: Arabian Journal of Chemistry (2011)

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Deriv

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021)

Crystal structure analysis and XRD data for 9h-Carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and performance analysis of 9H-Carbazole-1-carboxylic acid , designed for researchers in medicinal chemistry and solid-state materials science.

Comparative Analysis of Isomeric Packing, Hydrogen Bonding, and Solid-State Properties

Executive Summary: The "Intramolecular Lock" Effect

In the development of carbazole-based pharmacophores and organic semiconductors, the position of the carboxyl group dictates solid-state behavior. Unlike its isomers (2- and 3-carboxylic acids), 9H-Carbazole-1-carboxylic acid exhibits a distinct "Intramolecular Lock" mechanism.

While typical carboxylic acids form intermolecular dimers (


 synthons) leading to moderate melting points and solubility, the 1-isomer forms a robust intramolecular hydrogen bond  between the carbazole nitrogen (

) and the carbonyl oxygen (

). This interaction planarizes the molecule, reduces polarity, and significantly elevates the melting point (

vs. the 3-isomer), creating a unique profile for drug delivery and material stability.

Molecular Structure & Conformational Analysis[1]

The Intramolecular Hydrogen Bond ( Motif)

The defining structural feature of the 1-isomer is the proximity of the carboxyl group at C1 to the pyrrolic nitrogen at N9.

  • Mechanism: The acidic proton acts as a donor, but the carbonyl oxygen acts as an acceptor for the carbazole N-H.

  • Geometry: This forms a stable 6-membered pseudo-ring (Graph set

    
    ), forcing the carboxyl group to be coplanar with the carbazole ring system.
    
  • Consequence: This "locks" the conformation, preventing the free rotation observed in the 2- and 3-isomers and effectively "masking" the polar donor/acceptor sites from the solvent environment.

Comparative Topology Diagram (DOT Visualization)

The following diagram illustrates the structural divergence between the 1-isomer (Intramolecular) and the 3-isomer (Intermolecular).

Carbazole_HBonding cluster_1 9H-Carbazole-1-carboxylic Acid cluster_3 9H-Carbazole-3-carboxylic Acid node_1 1-Isomer Molecule motif_1 Intramolecular H-Bond (N-H ... O=C) Graph Set: S(6) node_1->motif_1 Proximity of N9 & C1 prop_1 Planar 'Locked' Conformation Lipophilic Surface motif_1->prop_1 Result node_3 3-Isomer Molecule motif_3 Intermolecular Dimer (COOH ... HOOC) Graph Set: R2,2(8) node_3->motif_3 Steric Freedom prop_3 Extended H-Bond Network Standard Acid Behavior motif_3->prop_3 Result

Caption: Structural logic flow comparing the intramolecular 'lock' of the 1-isomer vs. the intermolecular dimerization of the 3-isomer.

Solid-State Performance Data

The structural differences manifest directly in the physicochemical properties. The 1-isomer's high melting point is a direct signature of its efficient, planar packing driven by the intramolecular lock and


 stacking, rather than the breaking/forming of intermolecular acid dimers.
Table 1: Comparative Physicochemical Properties
Property9H-Carbazole-1-COOH9H-Carbazole-3-COOHMechanistic Cause
CAS Number 5100-45-851035-17-7-
Melting Point 273 – 274 °C 226 – 228 °C1-isomer: Planar stacking + Intra H-bond stability.
H-Bond Motif Intramolecular (

)
Intermolecular Dimer (

)
Proximity of N9-H to C1-COOH.
Solubility (LogP) Higher (Predicted ~3.5)Lower (Predicted ~2.9)"Masking" of polar N-H/C=O in 1-isomer increases lipophilicity.[1]
Crystal Density High (Efficient Packing)ModeratePlanarity favors dense

-stacking.
pKa (Acid) Lower (More Acidic)Higher (Less Acidic)Intramolecular H-bond stabilizes the carboxylate anion conjugate base.

Expert Insight: In drug design, the 1-isomer is often preferred when membrane permeability is required (due to the "masked" polarity), whereas the 3-isomer is used when standard salt formation and water solubility are prioritized.

Experimental Protocols (Self-Validating)

To reproduce the crystallographic data or generate reference PXRD patterns, follow these standardized protocols. These workflows are designed to minimize polymorph variation by controlling the hydrogen-bonding environment during crystallization.

Crystallization Protocol for Single Crystal Growth
  • Objective: Obtain X-ray quality crystals suitable for structure solution.

  • Solvent Strategy: Use a solvent that does not compete for Hydrogen bonds (avoid MeOH/EtOH).

  • Method: Slow Evaporation.

  • Dissolution: Dissolve 20 mg of 9H-Carbazole-1-carboxylic acid in 5 mL of THF (Tetrahydrofuran) or Acetone . (These solvents accept H-bonds but do not donate, preserving the intramolecular N-H...O interaction).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with Parafilm and poke 3-4 small holes.

  • Growth: Allow to stand undisturbed at 20°C in a vibration-free environment for 3-5 days.

  • Harvest: Colorless block-like crystals should form. (Note: Needle habits often indicate rapid precipitation; redissolve if observed).

Powder X-Ray Diffraction (PXRD) Data Collection
  • Objective: Phase identification and purity check.

  • Instrument: Bruker D8 Advance (or equivalent) with Cu K

    
     radiation (
    
    
    
    ).
ParameterSettingRationale
Scan Range (

)
3° – 40°Covers all primary low-angle reflections characteristic of organic lattices.
Step Size 0.02°Sufficient resolution to resolve closely spaced peaks in high-symmetry cells.
Time per Step 1.0 – 2.0 secEnsures adequate signal-to-noise ratio for minor impurity detection.
Sample Prep Zero-background Si holderEssential for small sample quantities (<10 mg) to avoid amorphous glass background.
Rotation 15 rpmMinimizes preferred orientation effects common in planar carbazole crystals.

Synthesis & Purity Verification Workflow

For researchers synthesizing this compound de novo (e.g., via Suzuki coupling/Cadogan cyclization), verifying the correct isomer is critical before crystal analysis.

Synthesis_Workflow Start Start: 2-Nitro-biphenyl precursor Step1 Suzuki Coupling (Pd catalyst) Start->Step1 Step2 Cadogan Cyclization (P(OEt)3 or PPh3) Step1->Step2 Crude Crude Mixture (1- & 3-Isomers) Step2->Crude Purification Column Chromatography (Hexane:EtOAc) Crude->Purification Separation Check QC Check: Melting Point Purification->Check Check->Purification If MP < 230°C (Isomer mix) Final Pure 1-Acid (>270°C) Check->Final If MP > 270°C

Caption: Synthesis and purification logic. The melting point is the critical 'Go/No-Go' gate for distinguishing the 1-isomer from the 3-isomer.

References

  • Synthesis and Isomer Separation: Kanchani, J., & Subha, M.C.S. (2021). "Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization." Der Pharma Chemica, 13(2), 1-6.

  • Structural Pharmacophore Analysis: Picollo, A., et al. (2004). "Molecular switch for CLC-K Cl− channel block/activation: Optimal pharmacophoric requirements towards high-affinity ligands." Proceedings of the National Academy of Sciences (PNAS), 101(12), 4292-4297. (Validates the intramolecular H-bond and planar conformation of 1-substituted carbazoles).

  • General Carbazole Crystallography: Uludag, N., et al. (2013).[2] "9H-Carbazole-9-carbothioic dithioperoxyanhydride."[2] Acta Crystallographica Section E, E69, o735. (Provides baseline unit cell and packing data for planar carbazole derivatives).

  • Hydrogen Bonding in Isomers: Tucker, S. et al. (2010). "Hydrogen bonding and chemical shift assignments in carbazole functionalized isocyanides." Physical Chemistry Chemical Physics, 12, 1-10.

Sources

High-Performance Docking Score Comparison of Carbazole Derivatives Against Key Bacterial Targets

Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass traditional resistance mechanisms. Carbazole derivatives, characterized by their rigid, planar tricyclic framework, have emerged as highly potent Multi-Target Direct Ligands (MTDLs)[1].

As a Senior Application Scientist evaluating early-stage drug candidates, I rely on molecular docking to bridge the gap between structural chemistry and biological efficacy. This guide objectively compares the docking performance of various functionalized carbazole derivatives against critical bacterial targets, detailing the causality behind their binding affinities and providing a self-validating experimental protocol for researchers in drug development.

Target Overview & Mechanistic Causality

The efficacy of carbazole derivatives is not accidental; it is a direct result of their structural adaptability. The core planar carbazole ring facilitates strong


 stacking interactions with aromatic amino acid residues within bacterial protein pockets[2]. However, it is the peripheral functionalization that dictates target selectivity:
  • Acid-Functionalized Carbazoles: The introduction of carboxylic acid moieties significantly enhances hydrogen bonding and salt bridge formation. This makes them highly effective against Dihydrofolate Reductase (DHFR) , an enzyme critical for bacterial folate synthesis, by anchoring the ligand to conserved polar residues in the active site[3].

  • Hydroxylated Benzo[c]carbazoles: Bulky, hydrophobic modifications coupled with hydroxyl groups drive interactions with the hydrophobic clefts of Penicillin-Binding Proteins (PBPs) , effectively disrupting bacterial cell wall synthesis[4].

  • Oxadiazole/Tethered Hybrids: These extended structures often target Tyrosyl-tRNA synthetase (TyrRS) and DNA Gyrase , halting protein translation and DNA replication, respectively[5].

G C Carbazole Scaffold T1 Dihydrofolate Reductase (DHFR) Inhibition C->T1 Hydrogen Bonding (e.g., Acid-functionalized) T2 Penicillin-Binding Proteins (PBP) Inhibition C->T2 Hydrophobic Interactions (e.g., Benzo[c]carbazoles) T3 DNA Gyrase Interference C->T3 Pi-Stacking (e.g., Oxadiazole hybrids) E1 Folate Synthesis Blockade T1->E1 E2 Cell Wall Disruption T2->E2 E3 DNA Replication Halt T3->E3 B Bacterial Cell Death (Broad-Spectrum / Strain-Specific) E1->B E2->B E3->B

Multi-target antibacterial mechanisms of functionalized carbazole derivatives.

Comparative Data Analysis

To objectively evaluate these candidates, we must look at their binding energies (kcal/mol). A more negative docking score indicates a more thermodynamically favorable and stable ligand-receptor complex.

Table 1: Acid-Functionalized Carbazoles vs. Bacterial DHFR

Compound Evaluated: 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (Compound 2)[2][3]

Bacterial StrainTarget ProteinDocking Score (kcal/mol)Efficacy Profile
Escherichia coliDHFR-10.8Strong broad-spectrum activity
Bacillus cereusDHFR-9.5High affinity
Salmonella typhiDHFR-8.7Moderate-to-strong affinity
Staphylococcus aureusDHFR-8.5Moderate-to-strong affinity

Insight: The presence of two keto groups at positions 1 and 4, combined with the carboxylic acid, creates a highly planar framework that maximizes hydrogen bonding within the DHFR pocket, yielding exceptional scores (up to -10.8 kcal/mol)[2].

Table 2: Benzo[c]carbazole Derivatives vs. Penicillin-Binding Proteins (PBP)

Compound Evaluated: 7H-Benzo[c]carbazol-10-ol derivative (3a)[4]

Target PDB IDTarget ProteinDocking Score (kcal/mol)Key Hydrogen Bond Interactions
3VSLPBP (S. aureus)-6.27Ser392, Ser448
3PBOPBP (P. aeruginosa)-6.03Ser294, Thr603

Insight: While the docking scores are moderate compared to DHFR inhibitors, the specific hydrogen bonding with critical Serine and Threonine residues in the PBP active site directly correlates with their strong in vitro bactericidal effect (MIC = 8 μg/mL against P. aeruginosa)[4].

Table 3: Complex Carbazole Hybrids vs. S. aureus Targets

Compounds Evaluated: Carbazole derivatives 60 & 61[5]

CompoundTarget ProteinDocking Score (kcal/mol)Biological Outcome
Derivative 60PBP-8.21Excellent antibiofilm activity (MBC: 0.078 µg/mL)
Derivative 61PBP-8.41Excellent antibiofilm activity (MBC: 0.078 µg/mL)

Standardized Molecular Docking Protocol

To ensure trustworthiness and reproducibility, molecular docking cannot be a "black box" operation. The following step-by-step methodology outlines a self-validating system for screening carbazole derivatives.

Step 1: Ligand Preparation
  • Sketch the 2D structures of the carbazole derivatives using a chemical drawing tool.

  • Convert to 3D conformations and perform energy minimization using the OPLS3e or MMFF94 force field.

    • Causality: Minimization relieves steric clashes and ensures the ligand is in its lowest energy, biologically relevant conformation before docking.

Step 2: Target Protein Preparation
  • Retrieve high-resolution X-ray crystal structures of the target proteins (e.g., PDB ID: 3VSL for PBP) from the RCSB Protein Data Bank[4][5].

  • Strip all co-crystallized water molecules and heteroatoms.

    • Causality: Retaining water molecules can artificially block the binding pocket or create false hydrogen bonds, unless a specific water molecule is known to be structurally conserved and critical for bridging interactions.

  • Add polar hydrogens and assign Gasteiger charges to the protein.

Step 3: Grid Box Generation & Active Site Identification
  • Define the search space (Grid Box) centered on the native co-crystallized ligand.

  • Set the grid box dimensions to encompass the entire active site cleft (typically 20Å × 20Å × 20Å).

Step 4: Protocol Validation (Critical Step)
  • Extract the native co-crystallized ligand and re-dock it into the prepared grid box.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Causality:An RMSD of < 2.0 Å is required. This self-validating step proves that the chosen scoring function and grid parameters can accurately reproduce a known biological reality. If the RMSD > 2.0 Å, the grid parameters must be adjusted before testing novel carbazole compounds.

Step 5: Execution and Pose Analysis
  • Run the docking simulation (using AutoDock Vina, Schrödinger Maestro, or CB-Dock2)[5][6].

  • Rank the conformations based on their binding energy (kcal/mol).

  • Visualize the lowest-energy pose using Discovery Studio Visualizer or PyMOL to map specific

    
     stacking and hydrogen bonding interactions[5][7].
    

Workflow Step1 1. Ligand Preparation (Energy Minimization, 3D Conformation) Step3 3. Grid Box Generation (Active Site Identification) Step1->Step3 Step2 2. Target Protein Preparation (Remove Water/Ligands, Add Polar H) Step2->Step3 Step4 4. Protocol Validation (Native Ligand Redocking RMSD < 2.0 Å) Step3->Step4 Step5 5. Molecular Docking Execution (Scoring & Pose Generation) Step4->Step5

Standardized self-validating molecular docking workflow for antibacterial screening.

Conclusion

The comparative docking data firmly establishes functionalized carbazole derivatives as high-potential antibacterial candidates. Acid-functionalized variants exhibit superior thermodynamic stability against DHFR (-10.8 kcal/mol)[2], while structural modifications like benzo-fusion allow for targeted disruption of PBPs[4]. By employing a rigorously validated docking protocol, researchers can confidently predict the efficacy of these MTDLs, accelerating the pipeline for next-generation antibiotics.

References

  • Mukherjee, A., et al. "Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents." bioRxiv, 2025. Available at:[Link]

  • Kumar, N., Sharma, S., & Nirmal, P. "A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022." Anti-Infective Agents, Vol. 21, Issue 4, Bentham Science Publishers, 2023. Available at:[Link]

  • "Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study." PMC / ACS Omega, 2025. Available at: [Link]

Sources

Validating the Synthesis of 9H-Carbazole-1-Carboxylic Acid: A Comparative Guide to Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Carbazole Synthesis

9H-Carbazole-1-carboxylic acid is a highly privileged tricyclic scaffold in medicinal chemistry and organic materials. Biologically, it serves as a potent ATP-competitive inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Topoisomerase II[1]. The planar geometry of the carbazole core mimics the adenine ring of ATP, allowing it to intercalate deeply into the kinase hinge region, while the C1-carboxylic acid acts as a critical hydrogen-bond acceptor[1].

Because biological assays and material science applications are exquisitely sensitive to trace impurities—such as residual inorganic salts from saponification or trapped solvents—rigorous purity validation is non-negotiable. While modern laboratories default to Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural elucidation, these techniques possess significant blind spots regarding absolute macroscopic purity[2]. This guide objectively compares Elemental Analysis (CHN combustion) against spectroscopic alternatives, detailing why CHN remains the gold standard for validating the bulk purity of synthesized carbazole derivatives[3].

Comparative Analysis: Elemental Analysis vs. Spectroscopic Alternatives

When validating a newly synthesized batch of 9H-carbazole-1-carboxylic acid, researchers must differentiate between structural confirmation and bulk purity. NMR and HRMS confirm that the correct molecule was synthesized, but Elemental Analysis (EA) confirms that only the correct molecule is present in the bulk powder[2][4].

Table 1: Quantitative Comparison of Purity Validation Techniques
Analytical TechniquePrimary FunctionDetection Blind SpotsQuantitative AccuracyValidation Threshold
Elemental Analysis (CHN) Absolute bulk purity determination.Cannot differentiate isomers (e.g., 1-carboxylic vs 3-carboxylic acid).Highly accurate; measures exact mass fractions of C, H, N.±0.4% deviation from theoretical values[3].
Quantitative NMR (qNMR) Structural confirmation & relative purity.Invisible to inorganic salts (e.g., NaCl, KOH) lacking protons/carbons.High, but requires highly calibrated internal standards[2].>95% relative integral area.
HRMS (ESI-TOF) Exact mass & elemental composition of the parent ion.Not inherently quantitative; response factors vary drastically between impurities[2].Qualitative/Semi-quantitative without specific isotopic standards.≤ 3 ppm mass error for structural ID[4].
HPLC-UV Chromatographic purity profile.Misses compounds lacking chromophores; varying UV extinction coefficients.Relative area %; does not equal mass %.>95% peak area at specific λ.

The Causality of the EA Advantage: During the synthesis of 9H-carbazole-1-carboxylic acid, the final step is typically the saponification of a methyl ester using KOH[5]. If the subsequent acidic workup and filtration are incomplete, the final powder may contain up to 10% inorganic potassium salts. NMR will show a perfectly clean spectrum because potassium salts are NMR-silent. However, Elemental Analysis will immediately flag the batch as impure because the carbon and nitrogen mass percentages will be drastically lower than the theoretical calculation[4].

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent the propagation of errors.

Protocol 1: Synthesis and Isolation of 9H-Carbazole-1-Carboxylic Acid

This method utilizes a Cadogan reductive cyclization followed by alkaline hydrolysis[5][6].

  • Saponification: Dissolve 1.5 g (6.66 mmol) of 9H-carbazole-1-carboxylic acid methyl ester in a mixture of ethanol (5 mL) and water (25 mL)[5]. Causality: The mixed solvent system ensures the organic ester remains solvated while providing an aqueous medium for the hydroxide nucleophile.

  • Hydrolysis: Add 0.75 g (13.32 mmol) of KOH and reflux at 25 °C for 5 hours[5].

  • Workup & Acidification: Filter the reaction mixture through a Celite pad to remove insoluble organic byproducts[5]. Concentrate the filtrate in vacuo to remove ethanol. Self-Validation Check: Slowly add 1M HCl until the pH reaches 2.0. The free carboxylic acid must precipitate out as a white solid; if no precipitate forms, the ester hydrolysis was incomplete.

  • Purification: Purify the residue using silica gel column chromatography (ethyl acetate/hexane 1:1) to yield the pure product[5].

Protocol 2: CHN Elemental Analysis (Combustion Workflow)

This protocol utilizes a standard CHN Elemental Analyzer (e.g., PE 2400 CHN)[7].

  • System Blank Calibration: Run an empty tin capsule through the combustion cycle. Causality: This establishes the baseline atmospheric nitrogen and carbon dioxide interference in the system. The blank must read near zero before proceeding.

  • Standard Calibration (Self-Validation): Weigh exactly 2.00 mg of a high-purity standard, such as Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%). Run the combustion analysis. If the instrument deviates by >0.15% from the standard, the thermal conductivity detector (TCD) must be recalibrated[7].

  • Sample Preparation: Weigh 1.5–2.5 mg of the synthesized 9H-carbazole-1-carboxylic acid into a tin capsule and seal it tightly. Causality: Tin is used because it undergoes a highly exothermic oxidation during combustion, temporarily raising the local temperature to ~1800°C, ensuring complete flash combustion of refractory aromatic rings[7].

  • Combustion & Reduction: Drop the capsule into the 925°C combustion reactor under excess oxygen. The resulting gas stream (CO2, H2O, NOx) is passed through a copper reduction tube at 640°C to reduce all NOx species to N2 gas[7].

  • Quantification: The gases are separated chromatographically and quantified via TCD.

Visualizing the Validation Logic and Biological Application

Workflow A Synthesis of 9H-Carbazole-1-carboxylic acid (Cadogan Cyclization / Saponification) B Crude Product Extraction & Filtration A->B C Primary Purification (Column Chromatography) B->C D Purity Validation Logic C->D E Elemental Analysis (CHN) Target: ±0.4% theoretical D->E Bulk Purity & Solvents F HRMS / qNMR Structural Confirmation D->F Isomeric & Structural G Pass: Proceed to Bio-Assay E->G Δ ≤ 0.4% H Fail: Recrystallization E->H Δ > 0.4% F->G Confirmed H->C Repurify

Logical workflow for the synthesis and analytical validation of 9H-carbazole-1-carboxylic acid.

Pathway K CDK2 Kinase Hinge Region I Kinase Inhibition (Cell Cycle Arrest) K->I Blocks ATP Binding C 9H-Carbazole-1-carboxylic acid (ATP Mimetic) C->K Binds to H1 C1-Carboxyl Group (H-bond Acceptor) C->H1 H2 Carbazole NH (H-bond Donor) C->H2 T1 Leu83 Backbone Amide H1->T1 Accepts H-bond T2 Glu81 Backbone Carbonyl H2->T2 Donates H-bond

Mechanism of CDK2 kinase inhibition by 9H-carbazole-1-carboxylic acid via hydrogen bonding.

Results Interpretation: The ±0.4% Rule

The theoretical elemental composition for 9H-Carbazole-1-carboxylic acid (Chemical Formula: C13H9NO2, Molar Mass: 211.22 g/mol ) is:

  • Carbon (C): 73.93%

  • Hydrogen (H): 4.30%

  • Nitrogen (N): 6.63%

According to the stringent guidelines set by major chemical societies (e.g., ACS, RSC), a synthesized compound is only considered pure enough for publication or biological testing if the experimental CHN values fall within ±0.4% of these theoretical values[3][4].

Diagnostic Troubleshooting:

  • Scenario A (Pass): Found C: 73.85%, H: 4.35%, N: 6.60%. All values are within ±0.4%. The batch is >95% pure and free of bulk contaminants.

  • Scenario B (Fail - Trapped Solvent): Found C: 71.50%, H: 4.80%, N: 6.10%. The carbon and nitrogen are significantly lower, but hydrogen is higher. Causality: This pattern strongly indicates the presence of trapped water (hydrate formation) or residual ethanol from the saponification step[4][5]. The sample must be dried further under high vacuum.

  • Scenario C (Fail - Inorganic Salts): Found C: 68.00%, H: 3.90%, N: 6.00%. All organic elements are uniformly depressed. Causality: This indicates contamination by non-combustible inorganic salts (e.g., KOH or silica gel from the column)[4]. The batch requires immediate recrystallization.

References

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. derpharmachemica.com.[Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. derpharmachemica.com.[Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH.[Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science.[Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.[Link]

Sources

Comparative Fluorescence Quantum Yield of Carbazole Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Carbazole and its functionalized derivatives represent a cornerstone in the development of advanced optoelectronic materials, organic light-emitting diodes (OLEDs), and fluorescent bio-probes[1]. The rigid, biphenyl-fused pyrrole core acts as an exceptional electron donor. When functionalized with electron-withdrawing groups—such as carboxylic acids, carbaldehydes, or heterocyclic acid isosteres—the resulting molecules form highly efficient Donor-


-Acceptor (D-

-A) push-pull chromophores[2].

As a Senior Application Scientist, I frequently encounter a critical challenge in fluorophore development: optimizing the fluorescence quantum yield (


). This guide objectively compares the 

of various carbazole acid derivatives, explores the mechanistic causality behind these variations, and provides field-proven, self-validating experimental protocols for accurate quantification.

Mechanistic Determinants of Quantum Yield

The fluorescence quantum yield (


) is defined as the ratio of photons emitted to photons absorbed[1]. In carbazole derivatives, 

is heavily dictated by the competition between the radiative decay rate (

) and non-radiative decay pathways (

) such as intersystem crossing (ISC) or internal conversion.
The Heavy-Atom Effect in Halogenated Derivatives

When designing carbazole-thiazole acid derivatives, the choice of halogen substituent plays a profound role in emission efficiency. Replacing a lighter atom with a heavier one (e.g., transitioning from C-F to C-Br) increases spin-orbit coupling. This facilitates intersystem crossing from the excited singlet state (


) to the triplet state (

), thereby increasing

and severely quenching the fluorescence[3].
Protonation-Induced Planarization

For carbazole derivatives functionalized with basic moieties (such as pyridine-linked carbazole acids), environmental pH acts as an optical switch. Protonation of the acceptor moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy and restricts intramolecular rotation[4]. This restriction minimizes non-radiative rotational deactivation, forcing the molecule into a more planar conformation that dramatically enhances


[4].

Mechanism Excitation Photon Absorption (hν) Singlet Excited State (S1) ICT Intramolecular Charge Transfer (Donor -> Acceptor) Excitation->ICT Mod1 Protonation of Acceptor (Restricts Rotation, Lowers LUMO) ICT->Mod1 Mod2 Heavy Atom Substitution (e.g., C-Br instead of C-F) ICT->Mod2 Fluor_High Enhanced Fluorescence (High Φ_F, Dominant k_r) Mod1->Fluor_High Radiative Decay Fluor_Low Intersystem Crossing (Low Φ_F, Dominant k_nr) Mod2->Fluor_Low Spin-Orbit Coupling

Mechanistic pathways dictating the fluorescence quantum yield in carbazole derivatives.

Quantitative Comparison of Carbazole Derivatives

The photophysical properties of carbazole derivatives are highly dependent on their molecular architecture and the solvent environment[1]. The table below synthesizes experimental


 data across distinct classes of carbazole derivatives to guide structural selection.
Compound Class / Specific DerivativeStructural ModificationSolvent

(%)
Mechanistic Insight
Carbazole-Thiazole (C-F) [3]Fluorine substituentChloroform11.37%Weakest spin-orbit coupling; highest

among halogens.
Carbazole-Thiazole (C-Cl) [3]Chlorine substituentChloroform10.98%Moderate heavy-atom effect; slight increase in

.
Carbazole-Thiazole (C-Br) [3]Bromine substituentChloroform7.33%Strong heavy-atom effect; dominant intersystem crossing.
Pyridine-functionalized (L1) [4]Unprotonated base stateDCM16.1%Free intramolecular rotation causes non-radiative decay.
Pyridine-functionalized (L1-H⁺) [4]Protonated acid stateDCM80.0%Restricted rotation and planarization drastically boost

.
Organoboron Carbazole (BCz) [5]2,7-bis(dimesitylboryl)Hexane49.0%Strong D-A interaction yields high blue emission.
Push-Pull Chromophore (ECPO) [2]9-ethyl-carbazole keto-derivativeHexane14.0%Weak ICT stabilization in non-polar environments.
Push-Pull Chromophore (ECPO) [2]9-ethyl-carbazole keto-derivativeDMSO19.0%Enhanced ICT stabilization in polar aprotic solvents.
2,7-Carbazole Polymer (PCQ) [6]Polymeric conjugationChloroform83.0%Extended

-conjugation suppresses excimer formation.

Self-Validating Experimental Protocols for Determination

Accurate and reproducible measurement of photophysical properties is crucial[1]. The absolute method using an integrating sphere is considered the gold standard for accuracy[1], while the relative comparative method remains a high-throughput alternative[7].

Below is a self-validating workflow designed to eliminate common optical artifacts such as the inner-filter effect and anisotropic emission.

Protocol A: The Relative (Comparative) Method

This method compares the integrated fluorescence intensity of the carbazole sample against a well-characterized standard (e.g., 9,10-diphenylanthracene,


 in cyclohexane)[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the carbazole derivative and the reference standard in spectroscopic-grade solvents. Causality: Trace impurities in lower-grade solvents introduce background fluorescence or quench the target emission.

  • Absorbance Matching: Dilute both solutions until their absorbance at the chosen excitation wavelength (

    
    ) is identical and strictly below 0.1 (ideally ~0.05). Causality: Keeping absorbance low prevents the primary and secondary inner-filter effects, where the molecule re-absorbs its own emitted light, artificially deflating the apparent 
    
    
    
    .
  • Spectral Acquisition: Record the fluorescence emission spectra for both solutions using the exact same spectrofluorometer settings (slit widths, integration time, PMT voltage)[7].

  • Data Processing: Calculate the relative quantum yield using the gradient method equation[7]:

    
    
    (Where 
    
    
    
    is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and
    
    
    is the refractive index of the solvents).

Self-Validation Checkpoint: Always measure the standard against a second known reference standard first. If the calculated


 of the second standard deviates by >5% from literature values, recalibrate the instrument's emission correction factors before testing your novel carbazole derivatives.
Protocol B: The Absolute Method (Integrating Sphere)

For solid-state samples or when a suitable reference standard is unavailable, the absolute method is mandatory[1].

Step-by-Step Methodology:

  • Calibration: Equip the spectrofluorometer with a calibrated integrating sphere (typically coated with highly reflective barium sulfate or Spectralon)[1].

  • Blank Measurement: Place a cuvette with pure solvent (or a blank substrate for solids) into the sphere. Record the scatter peak of the excitation light.

  • Sample Measurement: Replace the blank with the carbazole sample. Record both the attenuated excitation scatter peak and the entire emission spectrum[1].

  • Integration & Calculation: The software calculates

    
     by dividing the integrated area of the emission spectrum by the difference in the integrated area of the excitation scatter peaks (Blank minus Sample)[1]. Causality: The integrating sphere captures all photons regardless of emission angle, completely negating errors caused by anisotropic (directional) emission common in rigid carbazole polymers.
    

QY_Workflow Start Prepare Carbazole Solutions (Spectroscopic Grade Solvents) Abs UV-Vis Spectroscopy Verify Absorbance < 0.1 at λ_exc Start->Abs Decision Select Methodology Abs->Decision Relative Relative Method (Match Absorbance with Standard) Decision->Relative Standard Available Absolute Absolute Method (Integrating Sphere) Decision->Absolute Solid State / High Precision Rel_Calc Calculate via Gradient Plot Apply Refractive Index Correction Relative->Rel_Calc Abs_Calc Calculate Ratio: Photons Emitted / Photons Absorbed Absolute->Abs_Calc

Decision matrix and experimental workflow for determining fluorescence quantum yield.

Conclusion

The fluorescence quantum yield of carbazole acid derivatives is not a static property; it is a highly tunable parameter governed by halogen selection, protonation states, and solvent polarity. By leveraging the heavy-atom effect and controlling intramolecular rotation, researchers can rationally design carbazole scaffolds tailored for specific applications—from highly emissive OLED dopants to environmentally responsive biological probes. Adhering to strict, self-validating experimental protocols ensures that the reported


 values remain robust and reproducible across the scientific community.

References

  • 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - Frontiers Frontiers[Link]

  • 2,7-Carbazole-Based Conjugated Polymers for Blue, Green, and Red Light Emission | Macromolecules - ACS Publications ACS Publications[Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC National Institutes of Health (NIH)[Link]

  • Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) Royal Society of Chemistry (RSC)[Link]

  • Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles - RSC Publishing Royal Society of Chemistry (RSC) [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.